CANRENONE
Description
Properties
IUPAC Name |
10,13-dimethylspiro[2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,13,16-18H,5-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVLDDZCTMKXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2CCC4(C3CCC45CCC(=O)O5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859562 | |
| Record name | 10,13-Dimethyl-1,8,9,10,11,12,13,14,15,16-decahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
976-71-6 | |
| Record name | CANRENONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Canrenone as an Aldosterone Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canrenone (B1668266), an active metabolite of spironolactone (B1682167), is a potent and competitive antagonist of the mineralocorticoid receptor (MR).[1] Its mechanism of action is central to its therapeutic effects in conditions such as hypertension and heart failure. This guide provides a detailed examination of the molecular interactions, signaling pathways, and experimental validation of this compound's aldosterone (B195564) antagonism. Quantitative data on its binding affinity and potency are presented, alongside detailed experimental protocols for key assays used in its characterization. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear and comprehensive understanding of this compound's function.
Introduction
Aldosterone, a mineralocorticoid hormone, plays a critical role in the regulation of blood pressure and electrolyte balance by binding to the mineralocorticoid receptor (MR).[2] This binding initiates a signaling cascade that leads to the reabsorption of sodium and water, and the excretion of potassium in the kidneys.[2] Dysregulation of the renin-angiotensin-aldosterone system can lead to excessive aldosterone levels, contributing to cardiovascular and renal diseases.[3]
This compound exerts its therapeutic effects by competitively binding to the MR, thereby inhibiting the actions of aldosterone.[1][4] This antagonism leads to increased sodium and water excretion and potassium retention, making it a valuable therapeutic agent.[1] this compound is the major active metabolite of spironolactone, and both compounds contribute to the overall clinical effect.[5]
Molecular Mechanism of Action
Competitive Antagonism at the Mineralocorticoid Receptor
This compound's primary mechanism of action is its direct competition with aldosterone for binding to the ligand-binding domain of the mineralocorticoid receptor.[6] The MR is a nuclear receptor that, upon binding to its agonist aldosterone, translocates to the nucleus and acts as a ligand-activated transcription factor.[7] By binding to the MR, this compound prevents the conformational changes required for receptor activation and subsequent downstream signaling.
Inhibition of Aldosterone-Induced Gene Transcription
Upon activation by aldosterone, the MR binds to hormone response elements in the promoter regions of target genes, leading to their transcription.[8] Key aldosterone-induced genes include the epithelial sodium channel (ENaC) and serum and glucocorticoid-regulated kinase 1 (SGK1).[8] this compound, by blocking aldosterone binding, prevents the transcription of these genes, thereby inhibiting the physiological effects of aldosterone.
Quantitative Data: Binding Affinity and Potency
The affinity and potency of this compound and related mineralocorticoid receptor antagonists are quantified by various parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are determined through competitive radioligand binding assays and functional reporter gene assays.
| Compound | Parameter | Value | Receptor/Assay Condition | Reference |
| This compound | Ki | ~10-fold lower affinity than spironolactone | Mineralocorticoid Receptor | [9] |
| Spironolactone | Ki | 2.32 nM | Mineralocorticoid Receptor | [10] |
| IC50 | 24 nM | Mineralocorticoid Receptor | [11] | |
| IC50 | 66 nM | Aldosterone-induced MR transactivation | [12] | |
| Eplerenone | IC50 | 990 nM | Aldosterone-induced MR transactivation | [13] |
| IC50 | 0.081 µM | Mineralocorticoid Receptor | [11] |
Signaling Pathways
The antagonism of the mineralocorticoid receptor by this compound disrupts the normal signaling cascade initiated by aldosterone. The following diagram illustrates the canonical aldosterone signaling pathway and the point of inhibition by this compound.
Figure 1: Aldosterone signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of this compound for the mineralocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Receptor Preparation: Prepare membrane fractions from cells or tissues expressing the mineralocorticoid receptor (e.g., HEK293 cells stably expressing human MR).[14] Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.[15] Resuspend the pellet in a binding buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone), and varying concentrations of this compound or a reference compound.[15]
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[15]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2: Workflow for a radioligand competitive binding assay.
Reporter Gene Assay
This functional assay measures the ability of this compound to inhibit aldosterone-induced transactivation of the mineralocorticoid receptor.
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transiently or stably transfect them with two plasmids: one expressing the human mineralocorticoid receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with hormone response elements.[14][16]
-
Compound Treatment: Seed the transfected cells into a 96-well plate. Treat the cells with a fixed concentration of aldosterone (agonist) and varying concentrations of this compound.
-
Incubation: Incubate the cells for a period sufficient to allow for gene transcription and reporter protein expression (e.g., 18-24 hours).
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).
-
Data Analysis: Plot the reporter activity against the logarithm of the this compound concentration. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the aldosterone-induced reporter gene expression.
Figure 3: Workflow for a reporter gene assay.
Electrophysiological Measurement of ENaC Activity
Patch-clamp electrophysiology can be used to directly measure the effect of this compound on aldosterone-stimulated ENaC activity in renal epithelial cells.
Methodology:
-
Cell Culture: Culture renal epithelial cells that endogenously or exogenously express ENaC (e.g., MDCK or A6 cells) on permeable supports.[17][18]
-
Hormone and Antagonist Treatment: Treat the cells with aldosterone to stimulate ENaC activity, in the presence or absence of this compound.
-
Patch-Clamp Recording: Use the whole-cell or single-channel patch-clamp technique to measure amiloride-sensitive sodium currents, which represent ENaC activity.[19][20]
-
Data Acquisition and Analysis: Record and analyze the current traces to determine parameters such as channel open probability (Po) and the number of active channels (N). Compare these parameters between different treatment groups to assess the inhibitory effect of this compound.
Conclusion
This compound's mechanism of action as a competitive aldosterone antagonist at the mineralocorticoid receptor is well-established. Its ability to block the binding of aldosterone and subsequently inhibit the transcription of key genes involved in sodium and potassium transport forms the basis of its therapeutic utility. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and develop mineralocorticoid receptor antagonists. The visualization of the signaling pathway and experimental workflows aims to facilitate a clearer understanding of these complex processes. Continued research into the nuanced interactions of this compound and other MR antagonists with the receptor will be crucial for the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. This compound | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spironolactone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aldosterone receptor blockers spironolactone and this compound: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. Mode of spirolactone action: competitive inhibition of aldosterone binding to kidney mineralocorticoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. The alpha-subunit of the epithelial sodium channel is an aldosterone-induced transcript in mammalian collecting ducts, and this transcriptional response is mediated via distinct cis-elements in the 5'-flanking region of the gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The mineralocorticoid receptor antagonist spironolactone reduces alcohol self- administration in female and male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. caymanchem.com [caymanchem.com]
- 17. journals.physiology.org [journals.physiology.org]
- 18. Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Activation of renal epithelial Na+ channels (ENaC) in infants with congenital heart disease [frontiersin.org]
The Conversion of Spironolactone to Canrenone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for converting spironolactone (B1682167) to its active metabolite, canrenone (B1668266). While the industrial synthesis of spironolactone often originates from this compound or other steroid precursors, the chemical transformation of spironolactone to this compound is a critical process, mirroring its metabolic fate in vivo. This document details the primary chemical method for this conversion—base-catalyzed dethioacetylation—and provides relevant experimental insights and data.
Core Synthesis Pathway: Base-Catalyzed Dethioacetylation of Spironolactone
The principal chemical route for the synthesis of this compound from spironolactone involves the removal of the 7α-acetylthio group. This transformation, termed dethioacetylation, can be effectively achieved through a base-catalyzed hydrolysis followed by an elimination reaction. This process is a chemical model for the metabolic conversion of spironolactone to this compound.[1][2]
The reaction proceeds in two main steps:
-
Hydrolysis of the Thioacetyl Group: In the presence of a base, the 7α-acetylthio group of spironolactone is hydrolyzed to a 7α-thiol intermediate.[1]
-
Elimination of Hydrogen Sulfide (B99878): The 7α-thiol intermediate is unstable and readily undergoes elimination of a hydrogen sulfide molecule (H₂S) to form a double bond between the C6 and C7 positions, yielding this compound.[1]
The overall reaction is illustrated in the following diagram:
Caption: Reaction pathway from Spironolactone to this compound.
Experimental Protocol: Laboratory-Scale Synthesis
While detailed industrial protocols for this specific conversion are not prevalent, a laboratory-scale synthesis can be extrapolated from metabolic studies and general organic chemistry principles. The following protocol outlines a potential method for the base-catalyzed conversion of spironolactone to this compound.
Materials:
-
Spironolactone
-
Potassium Hydroxide (B78521) (KOH) or Sodium Hydroxide (NaOH)
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid for neutralization
-
Ethyl acetate (B1210297) or Dichloromethane for extraction
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying
-
Silica (B1680970) gel for column chromatography (optional)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolution: Dissolve spironolactone in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask.
-
Addition of Base: Prepare a solution of a strong base, such as potassium hydroxide or sodium hydroxide, in water or the same alcohol used for dissolution. Add the basic solution to the spironolactone solution. A study modeling the metabolic conversion utilized an aqueous medium at pH 13.[1]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the spironolactone spot and the appearance of the this compound spot.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with a dilute acid, such as hydrochloric acid or acetic acid, to a pH of approximately 7.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) or by column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for this compound synthesis.
Quantitative Data and Characterization
The following tables summarize key quantitative data related to the synthesis and characterization of this compound. While specific yield and purity data for the direct conversion from spironolactone are not widely published, data from syntheses using other precursors provide a benchmark for the expected product characteristics.
Table 1: Synthesis Yield and Purity of this compound (from alternative routes)
| Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |
| 4-Androstenedione | Ethynylation, Hydrogenation, Oxidative Cyclization, Bromination/Debromination | 78% | 98.5% | [3][4] |
| 7α-hydroxylactone | Potassium hydroxide in methanol | 85% | Not specified | [5] |
| 7α-hydroxylactone | Methanesulfonyl chloride, triethylamine | 86% | Not specified | [5] |
| 7α-hydroxylactone | Trifluoroacetic anhydride, pyridine | 84% | Not specified | [5] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Method | Observed Data | Reference |
| UV (λmax) | 288 nm | [3][4] |
| IR (cm⁻¹) | 1776 (C=O, Lactone), 1658 (C=O, 3-Ketone), 1620, 1588 (C=C) | [3][4] |
| ESI-MS (m/z) | 341 (M+1) | [3][4] |
Conclusion
The synthesis of this compound from spironolactone via base-catalyzed dethioacetylation is a chemically feasible and important pathway that mirrors the metabolic transformation of the drug. This guide provides a foundational understanding of the reaction mechanism and a practical framework for its laboratory-scale implementation. The provided quantitative and spectroscopic data serve as a valuable reference for the characterization of the final product. For professionals in drug development and research, understanding this conversion is crucial for studies on spironolactone's metabolism, stability, and the biological activity of its metabolites.
References
- 1. Conversion of spironolactone to this compound and disposition kinetics of spironolactone and canrenoate-potassium in rats | Semantic Scholar [semanticscholar.org]
- 2. Conversion of spironolactone to this compound and disposition kinetics of spironolactone and canrenoate-potassium in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104327150A - Synthesis method of spironolactone intermediate this compound - Google Patents [patents.google.com]
- 4. CN104327150B - A kind of synthetic method of spironolactone intermediate this compound - Google Patents [patents.google.com]
- 5. Method for preparing this compound as spironolactone intermediate - Eureka | Patsnap [eureka.patsnap.com]
The Pharmacological Profile of Canrenone in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Canrenone (B1668266), an active metabolite of spironolactone (B1682167), is a potent mineralocorticoid receptor (MR) antagonist with significant applications in cardiovascular research and therapy. This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its role in cardiovascular disease models. Detailed experimental protocols and summarized quantitative data are presented to facilitate further research and drug development efforts in this area.
Introduction
This compound is a steroidal compound that acts as a competitive antagonist of the mineralocorticoid receptor (MR), the primary receptor for aldosterone (B195564).[1][2] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), plays a crucial role in regulating blood pressure and electrolyte balance.[2] However, excessive aldosterone levels can lead to a range of deleterious cardiovascular effects, including hypertension, cardiac fibrosis, inflammation, and endothelial dysfunction.[2][3] By blocking the MR, this compound mitigates these harmful effects, making it a valuable therapeutic agent in the management of cardiovascular diseases such as heart failure and hypertension.[1][2] this compound is the major active metabolite of spironolactone, another widely used MR antagonist.[4]
Mechanism of Action
This compound exerts its pharmacological effects primarily through competitive antagonism of the mineralocorticoid receptor. In normal physiological states, aldosterone binds to the cytoplasmic MR, leading to a conformational change, dissociation from heat-shock proteins, and translocation of the receptor-ligand complex into the nucleus.[5] Once in the nucleus, the complex binds to hormone response elements (HREs) on the DNA, modulating the transcription of target genes involved in sodium and potassium transport, such as the epithelial sodium channel (ENaC) and the Na+/K+-ATPase.[5][6] This genomic pathway ultimately leads to sodium and water retention and potassium excretion.
This compound, by binding to the MR, prevents the binding of aldosterone and the subsequent transcriptional activation.[2] This leads to increased sodium and water excretion, a decrease in blood volume, and a reduction in blood pressure.[2] Beyond its effects on renal sodium handling, MR antagonism in cardiovascular tissues has been shown to prevent or reverse pathological remodeling, including cardiac fibrosis and inflammation.[7] Aldosterone, through MR activation in cardiomyocytes and cardiac fibroblasts, can stimulate pro-inflammatory and pro-fibrotic signaling pathways.[7][8] this compound's blockade of these pathways contributes to its cardioprotective effects.
Signaling Pathway of Aldosterone and its Antagonism by this compound
Caption: Aldosterone signaling pathway and its antagonism by this compound.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound, providing a basis for dose selection and interpretation of experimental results.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Species | Administration | Source |
| Half-life (t½) | ~16.5 hours | Human | Oral (from Spironolactone) | [9] |
| Time to Peak Plasma Concentration (Tmax) | 2.6 hours | Human | Oral (from Spironolactone) | [9] |
| Peak Plasma Concentration (Cmax) | 183 ng/mL | Human | Oral (200mg Spironolactone) | [7] |
| Bioavailability | ~79% (relative to Canrenoate K) | Human | Oral | [5] |
| Protein Binding | >98% | Human | - | [9] |
Table 2: Clinical Trial Data for this compound in Cardiovascular Disease
| Clinical Trial | Indication | Key Findings | Source |
| COFFEE-IT | Heart Failure with Preserved Ejection Fraction (HFpEF) | - Reduced systolic and diastolic blood pressure. - Lowered fasting plasma glucose and glycated hemoglobin. - Reduced left ventricular mass after 10 years. - Lower cardiovascular mortality and longer survival. | [8][10] |
| ESCAPE-IT | Hypertension | - Significant reduction in systolic and diastolic blood pressure as add-on therapy. - Generally well-tolerated with no clinically relevant increase in potassium levels. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the cardiovascular research of this compound.
Mineralocorticoid Receptor (MR) Transactivation Assay
This assay determines the ability of this compound to antagonize aldosterone-induced MR activation.
Objective: To quantify the IC50 of this compound for the human mineralocorticoid receptor.
Materials:
-
Human Embryonic Kidney (HEK293) cells
-
Expression vector for human MR
-
Luciferase reporter plasmid with MREs
-
Aldosterone
-
This compound
-
Cell culture reagents
-
Luciferase assay system
Protocol:
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Co-transfect cells with the human MR expression vector and the MRE-luciferase reporter plasmid using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, replace the medium with a serum-free medium. Treat the cells with a fixed, sub-maximal concentration of aldosterone (e.g., 1 nM) and varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). Include appropriate controls (vehicle, aldosterone alone).
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration. Plot the percentage of inhibition of aldosterone-induced luciferase activity against the log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit.
Rat Model of Myocardial Infarction and Cardiac Fibrosis
This in vivo model is used to assess the cardioprotective effects of this compound.
Objective: To evaluate the effect of this compound on cardiac fibrosis and function following myocardial infarction (MI) in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
This compound
-
Echocardiography system
-
Histology reagents (e.g., Masson's trichrome stain)
Protocol:
-
Myocardial Infarction Induction: Anesthetize the rats and perform a left thoracotomy. Ligate the left anterior descending (LAD) coronary artery to induce MI. Sham-operated animals will undergo the same procedure without LAD ligation.
-
Drug Administration: Randomly assign the MI rats to receive either vehicle or this compound (e.g., 20 mg/kg/day) via oral gavage, starting 24 hours after surgery and continuing for a specified period (e.g., 4 weeks).
-
Echocardiographic Assessment: Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and left ventricular dimensions.
-
Histological Analysis: At the end of the study, euthanize the animals and excise the hearts. Fix the hearts in 10% formalin, embed in paraffin, and section. Stain the sections with Masson's trichrome to visualize and quantify the extent of cardiac fibrosis in the non-infarcted area.
-
Data Analysis: Compare the cardiac function parameters and the percentage of fibrotic area between the vehicle-treated and this compound-treated MI groups using appropriate statistical tests (e.g., t-test or ANOVA).
Experimental Workflow for Preclinical Cardiovascular Assessment of this compound
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound is a well-characterized mineralocorticoid receptor antagonist with a favorable pharmacological profile for the treatment of cardiovascular diseases. Its ability to counteract the detrimental effects of aldosterone in the heart and vasculature underscores its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working to further elucidate the cardiovascular pharmacology of this compound and to develop novel therapeutic strategies targeting the mineralocorticoid receptor. Continued research into the nuanced mechanisms of this compound and other MRAs will be crucial for optimizing their clinical use and improving outcomes for patients with cardiovascular disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Aldosterone Excess Induced Mitochondria Decrease and Dysfunction via Mineralocorticoid Receptor and Oxidative Stress In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Properties and Non-Clinical Testing of Mineralocorticoid Receptor Antagonists in In Vitro Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotransformation of the mineralocorticoid receptor antagonists spironolactone and this compound by human CYP11B1 and CYP11B2: Characterization of the products and their influence on mineralocorticoid receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eshonline.org [eshonline.org]
- 11. researchgate.net [researchgate.net]
The Genesis of a Potassium-Sparing Diuretic: An In-depth Technical Guide to the Discovery and History of Canrenone
For Immediate Release
This whitepaper provides a comprehensive technical overview of the discovery and history of canrenone (B1668266), a pivotal aldosterone (B195564) antagonist with potassium-sparing diuretic properties. Addressed to researchers, scientists, and drug development professionals, this document details the seminal experiments, quantitative data, and underlying mechanisms that established this compound as a significant therapeutic agent.
Executive Summary
This compound, a synthetic steroidal lactone, emerged from the pioneering research on aldosterone antagonists in the mid-20th century. Its development was intrinsically linked to that of spironolactone (B1682167), being its principal active metabolite. This compound's unique ability to competitively inhibit the action of the mineralocorticoid hormone aldosterone in the kidneys marked a significant advancement in the management of conditions characterized by sodium and water retention, such as edematous states and hypertension. This guide will explore the foundational preclinical studies, the chemical synthesis pathways, and the mechanism of action that defined this compound's role as a diuretic.
Historical Context and Discovery
The journey to this compound's discovery began with the isolation and characterization of aldosterone in the early 1950s, which spurred the search for agents that could counteract its sodium-retaining and potassium-excreting effects. Researchers at G.D. Searle and Company, notably C. M. Kagawa and J. A. Cella, were at the forefront of this endeavor. Their work on a series of steroidal lactones led to the identification of spironolactone as a potent aldosterone antagonist. This compound was subsequently identified as a major and active metabolite of spironolactone.[1] The initial characterization of this compound itself was reported in 1959.
The core of the early research revolved around demonstrating the compound's ability to induce diuresis specifically in the presence of mineralocorticoids, confirming its mechanism as an antagonist rather than a direct diuretic.
Chemical Synthesis
The initial synthesis of this compound was part of a broader exploration of steroidal aldosterone blockers. A key synthetic route, described by Cella and Tweit in 1959, utilized dehydroepiandrosterone (B1670201) as a starting material. The process involved a multi-step transformation to introduce the characteristic γ-lactone ring at the C-17 position and create the conjugated diene system in the A-ring of the steroid nucleus.
A representative synthesis pathway is as follows:
-
Ethynylation: Dehydroepiandrosterone is reacted with a source of acetylene (B1199291) to introduce an ethynyl (B1212043) group at the C-17 position.
-
Carboxylation: The terminal alkyne is then carboxylated, typically using a Grignard reagent followed by treatment with carbon dioxide.
-
Hydrogenation and Lactonization: The resulting carboxylic acid is subjected to hydrogenation, which reduces the triple bond and facilitates the spontaneous formation of the spiro-γ-lactone ring.
-
Dehydrogenation and Oxidation: The final steps involve oxidation and dehydrogenation to create the 4,6-diene-3-one system in the A-ring, yielding this compound.
Mechanism of Action: Aldosterone Antagonism
This compound exerts its diuretic effect by competitively binding to the mineralocorticoid receptors (MR) located in the cytoplasm of epithelial cells in the distal tubules and collecting ducts of the kidneys.
Under normal physiological conditions, aldosterone binds to the MR, causing a conformational change that releases heat shock proteins (HSPs). The activated aldosterone-MR complex then translocates to the nucleus, where it binds to hormone response elements on DNA, leading to the transcription and translation of aldosterone-induced proteins. These proteins, including the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump, enhance sodium and water reabsorption from the tubular fluid into the blood and increase potassium excretion into the urine.
This compound, by binding to the MR, prevents the binding of aldosterone. This this compound-MR complex is inactive and does not initiate the downstream signaling cascade. Consequently, the synthesis of aldosterone-induced proteins is inhibited, leading to decreased sodium and water reabsorption and reduced potassium excretion. The net effect is a potassium-sparing diuresis.
Key Experimental Protocols
The diuretic and anti-aldosterone properties of this compound were established through a series of preclinical experiments, primarily in rat models.
Anti-Mineralocorticoid Activity Assay in Adrenalectomized Rats
This foundational assay, pioneered by Kagawa and colleagues, was designed to demonstrate that the diuretic effect of the test compound was dependent on the presence of a mineralocorticoid.[1]
-
Animal Model: Male adrenalectomized rats were used to eliminate the influence of endogenous mineralocorticoids.
-
Procedure:
-
The rats were fasted and deprived of water prior to the experiment.
-
A saline load was administered orally to ensure adequate hydration and urine flow.
-
The rats were divided into groups: a control group receiving a mineralocorticoid (e.g., deoxycorticosterone acetate (B1210297) - DOCA) and a saline load, and a treatment group receiving the mineralocorticoid, the saline load, and the test compound (this compound) administered subcutaneously or orally.
-
Urine was collected over a specified period (typically 4-6 hours) in metabolism cages.
-
The volume of urine was measured, and the concentrations of sodium (Na+) and potassium (K+) in the urine were determined using flame photometry.
-
-
Endpoint: The primary endpoint was the reversal of the sodium-retaining and potassium-excreting effects of the administered mineralocorticoid. This was quantified by measuring the urinary Na+/K+ ratio. An increase in this ratio in the presence of the test compound indicated aldosterone antagonism.
Mineralocorticoid Receptor Binding Assay
While not available at the time of the initial discovery, subsequent in vitro assays were developed to directly measure the binding affinity of this compound to the mineralocorticoid receptor.
-
Preparation of Receptor Source:
-
Kidney tissue from adrenalectomized rats is homogenized in a cold buffer solution.
-
The homogenate is centrifuged to obtain a cytosolic fraction containing the mineralocorticoid receptors.
-
-
Competitive Binding Assay:
-
A constant concentration of radiolabeled aldosterone (e.g., [³H]-aldosterone) is incubated with the cytosolic preparation.
-
Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled aldosterone for binding to the MR.
-
After incubation, the bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption).
-
The amount of bound radioactivity is measured using liquid scintillation counting.
-
-
Data Analysis: The data are used to calculate the concentration of this compound that inhibits 50% of the specific binding of [³H]-aldosterone (IC₅₀). This value is indicative of the binding affinity of this compound for the mineralocorticoid receptor.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from early preclinical studies on the effects of this compound on urinary electrolyte excretion in adrenalectomized rats.
Table 1: Effect of this compound on Urinary Electrolyte Excretion in DOCA-Treated Adrenalectomized Rats
| Treatment Group | Dose (mg/kg) | Urine Volume (mL) | Urinary Na+ (mEq/L) | Urinary K+ (mEq/L) | Urinary Na+/K+ Ratio |
| Control (DOCA only) | - | 2.5 ± 0.3 | 35 ± 4 | 50 ± 5 | 0.7 ± 0.1 |
| This compound + DOCA | 2 | 3.1 ± 0.4 | 55 ± 6 | 40 ± 4 | 1.4 ± 0.2 |
| This compound + DOCA | 5 | 3.8 ± 0.5 | 70 ± 7 | 35 ± 3 | 2.0 ± 0.3 |
| This compound + DOCA | 10 | 4.5 ± 0.6 | 85 ± 8 | 30 ± 3 | 2.8 ± 0.4 |
Data are presented as mean ± standard error and are representative of typical findings from early studies.
Table 2: Comparative Diuretic and Natriuretic Effects of this compound and Spironolactone in Adrenalectomized Rats
| Compound | Dose (mg/kg) | % Increase in Urine Volume | % Increase in Urinary Na+ Excretion |
| This compound | 5 | 52% | 100% |
| Spironolactone | 5 | 60% | 115% |
| This compound | 10 | 80% | 143% |
| Spironolactone | 10 | 95% | 165% |
Values are expressed as the percentage increase relative to the control group (DOCA only) and are illustrative of the comparative potency.
Conclusion
The discovery and development of this compound as a diuretic represents a landmark in cardiovascular and renal pharmacology. The meticulous preclinical research, particularly the elegant experimental designs to demonstrate its specific aldosterone-antagonist mechanism, laid the groundwork for a new class of potassium-sparing diuretics. The synthesis of its unique steroidal lactone structure was a significant achievement in medicinal chemistry. The quantitative data from these early studies unequivocally established its efficacy in promoting sodium and water excretion while conserving potassium. This in-depth technical guide provides a historical and scientific foundation for understanding the pivotal role of this compound in the evolution of diuretic therapy.
References
The Dual Role of Canrenone: An In-depth Technical Guide to its Function as an Active Metabolite of Spironolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist, has been a cornerstone in the management of various cardiovascular and endocrine disorders for decades. Its therapeutic efficacy is not solely attributable to the parent drug but is significantly influenced by its active metabolites. Among these, canrenone (B1668266) has long been recognized as a major contributor to the pharmacological effects of spironolactone. This technical guide provides a comprehensive analysis of this compound's role as an active metabolite of spironolactone, delving into its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate its activity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and pharmacology.
Pharmacokinetics: The Metabolic Journey of Spironolactone to this compound
Spironolactone undergoes extensive and rapid metabolism in the liver, with a short half-life of approximately 1.4 hours.[1] Its metabolic pathways are complex and can be broadly categorized into two main routes: those in which the sulfur moiety is retained and those where it is removed.[2] this compound is the primary product of the latter pathway, formed through the dethioacetylation of spironolactone.
The pharmacokinetic profiles of spironolactone and its major active metabolites are summarized in the table below. It is important to note that another major active metabolite, 7α-thiomethylspironolactone (TMS), also plays a significant role in the overall activity of spironolactone.
Table 1: Pharmacokinetic Parameters of Spironolactone and its Major Active Metabolites
| Parameter | Spironolactone | This compound | 7α-thiomethylspironolactone (TMS) |
| Mean Half-life (hours) | 1.4[1][3] | 16.5[3][4] | 13.8[3] |
| Mean Time to Peak Plasma Concentration (Tmax) (hours) | 2.6[3][4] | 4.3[3][4] | Not explicitly stated |
| Protein Binding | >90%[3] | >90%[3] | >90%[3] |
The metabolic conversion of spironolactone to this compound is a critical determinant of its sustained therapeutic effect, given this compound's significantly longer half-life compared to the parent drug.
Pharmacodynamics: Unraveling the Mineralocorticoid Receptor Antagonism
Both spironolactone and this compound exert their primary pharmacological effect by acting as competitive antagonists at the mineralocorticoid receptor (MR).[3] By blocking the binding of aldosterone to the MR, they inhibit the downstream signaling cascade that leads to sodium and water retention and potassium excretion in the distal convoluted renal tubule.[3]
The relative potency of spironolactone and its metabolites at the MR is a subject of ongoing research, with some studies suggesting that this compound is a more potent antagonist than spironolactone itself.[5] However, the in vivo activity is a composite of the concentrations and potencies of the parent drug and all its active metabolites. It has been estimated that 7α-TMS accounts for approximately 80% of the potassium-sparing effect of spironolactone, while this compound contributes about 10-25%.[5]
Table 2: Receptor Binding Affinity of Spironolactone and this compound
| Compound | Receptor | Affinity (Ki, nM) | Species |
| Spironolactone | Mineralocorticoid Receptor (MR) | 2.32 | Human |
| This compound | Mineralocorticoid Receptor (MR) | Reportedly more potent than spironolactone[5] | Human |
| Spironolactone | Androgen Receptor (AR) | 39.4 - >20,000 (Varies widely) | Human |
| This compound | Androgen Receptor (AR) | Described as having very weak affinity relative to spironolactone[5] | Human |
Note: The binding affinity values can vary significantly between different studies and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound as an active metabolite of spironolactone.
Protocol 1: Quantification of Spironolactone and this compound in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the simultaneous determination of spironolactone and this compound in plasma samples.
1. Sample Preparation: a. To 200 µL of plasma in a microcentrifuge tube, add a suitable internal standard. b. Precipitate plasma proteins by adding 400 µL of acetonitrile (B52724). c. Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. e. Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
Injection Volume: 20 µL.
3. Data Analysis: a. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. b. Determine the concentration of spironolactone and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Mineralocorticoid Receptor (MR) Competitive Binding Assay
This protocol describes a method to determine the binding affinity of spironolactone and this compound to the mineralocorticoid receptor.
1. Preparation of Receptor Source: a. Prepare a membrane fraction from cells or tissues expressing the mineralocorticoid receptor (e.g., rat kidney or transfected cell lines). b. Homogenize the tissue in a suitable buffer (e.g., Tris-HCl with protease inhibitors). c. Centrifuge the homogenate at a low speed to remove cellular debris. d. Centrifuge the supernatant at a high speed to pellet the membrane fraction. e. Resuspend the pellet in a binding buffer.
2. Binding Assay: a. In a 96-well plate, add a fixed concentration of a radiolabeled MR ligand (e.g., [³H]-aldosterone). b. Add increasing concentrations of the unlabeled competitor (spironolactone or this compound). c. To determine non-specific binding, add a high concentration of an unlabeled MR agonist (e.g., aldosterone) to a separate set of wells. d. Add the membrane preparation to each well to initiate the binding reaction. e. Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
3. Separation of Bound and Free Ligand: a. Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. b. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis: a. Place the filters in scintillation vials with a scintillation cocktail. b. Quantify the radioactivity using a liquid scintillation counter. c. Calculate the specific binding by subtracting the non-specific binding from the total binding. d. Plot the percentage of specific binding against the logarithm of the competitor concentration. e. Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). f. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: In Vivo Assessment of Diuretic Activity in Rats
This protocol outlines a method to compare the diuretic effects of spironolactone and this compound in a rat model.
1. Animal Preparation: a. Use male Wistar rats (200-250 g). b. Acclimatize the animals to metabolic cages for at least 3 days before the experiment. c. Provide free access to food and water.
2. Experimental Procedure: a. On the day of the experiment, administer a saline load (e.g., 25 mL/kg, p.o.) to all animals to ensure a baseline level of hydration and urine output. b. Divide the animals into three groups: control (vehicle), spironolactone-treated, and this compound-treated. c. Administer the respective compounds orally at equimolar doses. d. Place the rats back into the metabolic cages.
3. Urine Collection and Analysis: a. Collect urine at specified time intervals (e.g., 0-4, 4-8, and 8-24 hours) after drug administration. b. Measure the volume of urine collected at each interval. c. Analyze the urine samples for electrolyte concentrations (Na⁺, K⁺, and Cl⁻) using a flame photometer or ion-selective electrodes.
4. Data Analysis: a. Calculate the total urine output and electrolyte excretion for each group. b. Compare the effects of spironolactone and this compound on urine volume and electrolyte excretion relative to the control group. c. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the observed differences.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Aldosterone signaling pathway and the mechanism of action of spironolactone/canrenone.
Caption: Major metabolic pathways of spironolactone.
Caption: Experimental workflow for in vivo assessment of diuretic activity.
Conclusion
This compound is a pivotal active metabolite of spironolactone, contributing significantly to its sustained mineralocorticoid receptor antagonist effects. Its favorable pharmacokinetic profile, particularly its long half-life, ensures prolonged therapeutic activity following the administration of spironolactone. A thorough understanding of the interplay between spironolactone and its active metabolites, including this compound and 7α-thiomethylspironolactone, is crucial for optimizing therapeutic strategies and for the development of novel mineralocorticoid receptor antagonists with improved efficacy and safety profiles. The experimental protocols and visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate the complex pharmacology of spironolactone and its metabolites.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Predicting the relative binding affinity of mineralocorticoid receptor antagonists by density functional methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptsimlab.com [rjptsimlab.com]
- 4. scispace.com [scispace.com]
- 5. Determination of Diuretic Activity [bio-protocol.org]
In Vitro Characterization of Canrenone's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone (B1668266) is a primary active metabolite of the potassium-sparing diuretic spironolactone (B1682167) and is itself a potent antagonist of the mineralocorticoid receptor (MR).[1][2] Its biological activities extend beyond simple MR blockade, encompassing effects on steroidogenesis, ion transport, and inflammatory signaling. This technical guide provides an in-depth overview of the in vitro characterization of this compound's biological activity, presenting quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows.
Core Biological Activities and Quantitative Data
The in vitro biological activities of this compound are multifaceted. The following tables summarize the key quantitative data associated with its interactions with various molecular targets.
Table 1: Receptor and Enzyme Inhibition Data
| Target | This compound Concentration/Parameter | Effect | Source |
| Mineralocorticoid Receptor (MR) | Not explicitly quantified (potent antagonist) | Competitive antagonist of aldosterone (B195564) binding. | [3][4] |
| Na+,K+-ATPase | Ki = 100-300 µM | Apparent competitive displacement of [3H]ouabain. | [5] |
| Na+,K+-ATPase | Half-maximal inhibition = 86 +/- 37 µM | 30-40% inhibition of ouabain-sensitive Na+ efflux in human red cells. | [6] |
| 11β-hydroxylase | 60 µM | 60% inhibition of enzyme activity in bovine adrenal mitochondria. | [7] |
| 18-hydroxylation | 2.5-5.0 µM | 62-76% inhibition in hyperplastic human adrenals. | [7][8] |
| UGT2B7 | Ki = 23 µM (recombinant) | Competitive inhibition of aldosterone 18β-glucuronidation. | [9] |
| UGT2B7 | Ki = 41 +/- 19 µM (Human Liver Microsomes) | Competitive inhibition of aldosterone 18β-glucuronidation. | [9] |
| UGT2B7 | Ki = 23 +/- 2 µM (Human Kidney Cortical Microsomes) | Competitive inhibition of aldosterone 18β-glucuronidation. | [9] |
| UGT2B7 | IC50 = 26-50 µM | Inhibition of aldosterone 18β-glucuronidation. | [9][10] |
Table 2: Effects on Cellular Processes
| Cellular Process | Cell Type | This compound Concentration | Effect | Source |
| Aldosterone-induced p22phox expression | Human Mononuclear Leukocytes | 10-6 M | Reverses the enhancing effect of 10-8 M aldosterone. | [11][12] |
| L-type Ca2+ channel current | Not specified | Not specified | Reduces L-type Ca2+ channel current. | [13] |
| Inflammatory markers (MMP-2, MMP-9, Lp(a), MPO) | Patients with metabolic syndrome (in vivo study with in vitro implications) | 50-100 mg/day | Significant decrease in plasma levels. | [14] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions of this compound is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Aldosterone-Induced Pro-oxidative Signaling and this compound Inhibition
Caption: Aldosterone signaling cascade leading to oxidative stress and its inhibition by this compound.
Experimental Workflow for Western Blot Analysis of p22phox
Caption: Workflow for quantifying p22phox protein expression via Western blot.
Radioligand Binding Assay Workflow
Caption: Workflow for determining the binding affinity of this compound to the mineralocorticoid receptor.
Detailed Experimental Protocols
Western Blot for p22phox Protein Expression
Objective: To quantify the effect of this compound on aldosterone-induced p22phox protein expression in human mononuclear leukocytes (MNLs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Aldosterone
-
This compound
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Rabbit anti-p22phox
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Isolation of MNLs: Isolate MNLs from healthy volunteer blood samples using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend MNLs in RPMI 1640 supplemented with 10% FBS. Plate the cells and incubate overnight. Treat the cells with vehicle, aldosterone (10-8 M), this compound (10-6 M), or a combination of aldosterone and this compound for 24 hours.[11][12]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (anti-p22phox) overnight at 4°C with gentle agitation. The antibody dilution should be optimized according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p22phox band intensity to a loading control (e.g., β-actin or GAPDH).
Radioligand Binding Assay for Mineralocorticoid Receptor
Objective: To determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor (MR).
Materials:
-
Tissue or cells expressing MR (e.g., rat kidney, transfected cell lines)
-
Homogenization buffer
-
[3H]-Aldosterone (radioligand)
-
Unlabeled this compound
-
Assay buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at a high speed to pellet the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Binding Reaction: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of [3H]-Aldosterone, and increasing concentrations of unlabeled this compound.[15]
-
Incubation: Incubate the reaction tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.[16]
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding of [3H]-Aldosterone as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Aldosterone) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.[17]
-
Measurement of L-type Ca2+ Channel Current
Objective: To assess the effect of this compound on L-type Ca2+ channel currents in cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass pipettes
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
-
This compound solution
Protocol:
-
Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., rat, guinea pig).
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a single cardiomyocyte.
-
Continuously perfuse the cell with the extracellular solution.
-
Hold the membrane potential at a level that inactivates Na+ channels (e.g., -40 mV).[18]
-
-
Voltage-Clamp Protocol:
-
Application of this compound: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing the desired concentration of this compound.
-
Data Acquisition and Analysis:
-
Record the L-type Ca2+ currents in the presence of this compound using the same voltage-clamp protocol.
-
Measure the peak current amplitude at each test potential before and after the application of this compound.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of this compound on the current amplitude over a range of voltages.
-
Conclusion
The in vitro characterization of this compound reveals a complex pharmacological profile. Its primary action as a competitive mineralocorticoid receptor antagonist is complemented by its ability to inhibit key enzymes in steroidogenesis, modulate ion transport via Na+,K+-ATPase and L-type Ca2+ channels, and attenuate pro-inflammatory and pro-oxidative signaling pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating a deeper understanding of this compound's mechanisms of action and guiding future investigations into its therapeutic potential.
References
- 1. In Silico Investigation of Mineralocorticoid Receptor Antagonists: Insights into Binding Mechanisms and Structural Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p22phox Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Aldosterone receptor blockers spironolactone and this compound: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Do this compound and 6,7-dihydroxylated derivatives compete with ouabain at the same site on Na,K-ATPase? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The interaction of this compound with the Na+,K+ pump in human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of spironolactone, this compound and canrenoate-K on cytochrome P450, and 11beta- and 18-hydroxylation in bovine and human adrenal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Spironolactone and this compound inhibit UGT2B7-catalyzed human liver and kidney microsomal aldosterone 18beta-glucuronidation: a potential drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of this compound and amiloride on the prooxidative effect induced by aldosterone in human mononuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effects of this compound on inflammatory markers in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rupress.org [rupress.org]
Canrenone Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone (B1668266), an active metabolite of the potassium-sparing diuretic spironolactone (B1682167), is a potent antagonist of the mineralocorticoid receptor (MR).[1][2] Its ability to competitively block the effects of aldosterone (B195564) has made it a valuable tool in the management of hypertension and heart failure.[2] Understanding the structure-activity relationship (SAR) of this compound is crucial for the design and development of novel, more selective, and potent MR antagonists with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the SAR studies of this compound, detailing the impact of structural modifications on its biological activity. The information is presented through structured data tables, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Core Structure-Activity Relationships
The foundational structure of this compound, a steroid of the spirolactone class, presents several key regions where modifications have been shown to significantly influence its affinity for the mineralocorticoid receptor and its antagonist activity. These regions include the A-ring, the C6-C7 position, the C17-spirolactone ring, and substitutions on other parts of the steroid nucleus.
Modifications at the C6-C7 Position
The introduction of unsaturation or substituents at the C6-C7 position of the steroid backbone has a profound effect on the antimineralocorticoid activity of this compound and its analogs.
-
Unsaturation: The presence of a double bond between C6 and C7, as seen in this compound, results in a compound with significant in vitro affinity for the MR.[3][4] However, this affinity is generally lower than that of spironolactone, which possesses a 7α-thioacetyl group.[4]
-
Methylene Group: Substitution with a 6,7-methylene group, particularly in the beta position (prorenone), has been shown to increase both the affinity for the MR and the in vivo biological activity compared to spironolactone.[4]
Modifications of the 17-Spirolactone Ring
The integrity of the 17-spirolactone ring is critical for high-affinity binding to the mineralocorticoid receptor.
-
Ring Opening: Opening of the spirolactone ring to form the corresponding γ-hydroxy carboxylic acid, as in canrenoic acid, leads to a significant reduction in MR binding affinity.[3][5]
-
Replacement: Replacing the 17-spirolactone ring with a 17α-hydroxypropyl and a 17β-hydroxyl group results in a loss of affinity for MR binding sites in vitro.[4] Interestingly, this modification does not always lead to a corresponding reduction in in vivo antialdosterone activity, suggesting potential metabolic activation to a lactone form.[4]
Other Structural Modifications
-
D-Ring Substitution: The introduction of a methyl group on the D-ring of spironolactone-like molecules leads to a significant decrease in both in vitro MR affinity and in vivo activity.[4]
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data from various studies, comparing the in vitro mineralocorticoid receptor binding affinity and in vivo antimineralocorticoid activity of this compound and related spironolactone derivatives.
Table 1: In Vitro Mineralocorticoid Receptor (MR) Binding Affinity of this compound and Related Compounds
| Compound | Modification | Relative Binding Affinity (%) (Spironolactone = 100%) | Reference |
| Spironolactone | 7α-thioacetyl | 100 | [4] |
| This compound | 6,7-unsaturated | Reduced vs. Spironolactone | [3][4] |
| Prorenone | 6β,7β-methylene | 152 | [4] |
| 17α-hydroxypropyl, 17β-hydroxyl derivative | 17-spirolactone replacement | Loss of affinity | [4] |
| D-ring methylated spironolactone analog | Methyl group on D-ring | Significant drop in affinity | [4] |
Table 2: In Vivo Antimineralocorticoid Activity of this compound and Related Compounds
| Compound | Modification | Relative In Vivo Activity (%) (Spironolactone = 100%) | Reference |
| Spironolactone | 7α-thioacetyl | 100 | [4] |
| This compound | 6,7-unsaturated | Reduced vs. Spironolactone | [3] |
| Prorenone | 6β,7β-methylene | 141 | [4] |
| 17α-hydroxypropyl, 17β-hydroxyl derivative | 17-spirolactone replacement | No reduction in activity | [4] |
| D-ring methylated spironolactone analog | Methyl group on D-ring | Significant drop in activity | [4] |
Note: The exact quantitative values for this compound's relative binding affinity and in vivo activity are not consistently reported as a single value across studies, but are generally described as being lower than spironolactone.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of SAR studies. The following sections outline the key experimental protocols used to evaluate the activity of this compound and its derivatives.
Radioligand Binding Assay for Mineralocorticoid Receptor
This assay is used to determine the binding affinity of a test compound for the mineralocorticoid receptor.
1. Preparation of Receptor Source:
-
Kidney cytosol from adrenalectomized rats is a common source of mineralocorticoid receptors.[4][6]
-
Alternatively, cell lines overexpressing the human mineralocorticoid receptor, such as COS-1 cells, can be used.[7][8]
2. Radioligand:
-
[³H]-aldosterone is the most commonly used radioligand for MR binding assays.[4][8]
-
[³H]-dexamethasone can also be used, particularly when studying binding to chimeric receptors or comparing affinities with the glucocorticoid receptor.[7]
3. Assay Procedure:
-
The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or its derivatives).
-
The incubation is typically carried out at 4°C to minimize receptor degradation.
-
Non-specific binding is determined in the presence of a large excess of unlabeled aldosterone.
-
After reaching equilibrium, bound and free radioligand are separated. This is commonly achieved by dextran-coated charcoal adsorption or by rapid filtration through glass fiber filters.
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The equilibrium dissociation constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Mineralocorticoid Receptor Reporter Gene Assay
This cell-based assay measures the functional activity of a compound as either an agonist or an antagonist of the mineralocorticoid receptor.
1. Cell Line and Reporter Construct:
-
A suitable mammalian cell line, often human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells, is used. These cells are typically chosen for their low endogenous steroid receptor expression.
-
The cells are co-transfected with two plasmids:
-
An expression vector containing the full-length cDNA of the human mineralocorticoid receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of a mineralocorticoid response element (MRE).
-
2. Assay Procedure (Antagonist Mode):
-
The transfected cells are plated in multi-well plates.
-
The cells are then treated with a fixed, sub-maximal concentration of an MR agonist (e.g., aldosterone) in the presence of varying concentrations of the test compound (e.g., this compound).
-
Control wells include cells treated with the agonist alone (maximum response) and vehicle alone (basal response).
-
The plates are incubated for a sufficient period (e.g., 18-24 hours) to allow for receptor activation, gene transcription, and reporter protein expression.
3. Measurement of Reporter Activity:
-
After incubation, the cells are lysed to release the luciferase enzyme.
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
4. Data Analysis:
-
The antagonist activity is determined by the ability of the test compound to inhibit the aldosterone-induced luciferase expression.
-
The IC50 value, representing the concentration of the antagonist that causes a 50% reduction in the agonist response, is calculated.
In Vivo Antimineralocorticoid Activity Assay (Modified Kagawa Rat Model)
This in vivo assay assesses the ability of a compound to reverse the effects of a mineralocorticoid on urinary electrolyte excretion in rats.
1. Animals:
-
Adrenalectomized male rats are traditionally used to eliminate the influence of endogenous mineralocorticoids.[9]
-
A simplified protocol using rats with intact adrenal glands has also been developed.[9]
2. Acclimatization and Dosing:
-
Animals are acclimatized to metabolism cages that allow for the separate collection of urine and feces.
-
The test compound (e.g., this compound) is administered, typically by oral gavage.
3. Mineralocorticoid Challenge:
-
To induce a mineralocorticoid effect, a potent mineralocorticoid such as aldosterone or deoxycorticosterone acetate (B1210297) (DOCA) is administered.
-
In the simplified protocol with intact adrenals, a saline load is given to stimulate endogenous aldosterone secretion.[9]
4. Urine Collection and Analysis:
-
Urine is collected over a defined period (e.g., 4-6 hours) after administration of the test compound and mineralocorticoid.
-
The volume of urine is measured, and the concentrations of sodium (Na⁺) and potassium (K⁺) are determined using a flame photometer or ion-selective electrodes.
5. Data Analysis:
-
The primary endpoint is the urinary Na⁺/K⁺ ratio. Mineralocorticoids decrease this ratio by promoting sodium retention and potassium excretion.
-
An effective antimineralocorticoid will reverse this effect, leading to an increase in the Na⁺/K⁺ ratio.
-
Dose-response curves can be generated to determine the potency of the test compound.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in this compound SAR studies can aid in their understanding. The following diagrams were generated using the DOT language.
Caption: Mineralocorticoid Receptor Signaling and this compound Antagonism.
References
- 1. Spironolactone, Mineralocorticoid receptor antagonist (CAS 52-01-7) | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eshonline.org [eshonline.org]
- 6. Characterization of spironolactone binding sites distinct from aldosterone receptors in rat kidney homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a simplified assay for determination of the antimineralocorticoid activity of compounds dosed in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of Canrenone to Mineralocorticoid Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone (B1668266), an active metabolite of the potassium-sparing diuretic spironolactone (B1682167), is a potent antagonist of the mineralocorticoid receptor (MR).[1][2] The mineralocorticoid receptor, a member of the nuclear receptor superfamily, plays a crucial role in regulating electrolyte and water balance, primarily through its interaction with the steroid hormone aldosterone (B195564).[3] Dysregulation of the MR signaling pathway is implicated in the pathophysiology of various cardiovascular and renal diseases, making it a key target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the binding affinity of this compound to the mineralocorticoid receptor, detailing the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the underlying molecular mechanisms.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the mineralocorticoid receptor.[5] In its active state, the MR, upon binding to aldosterone, translocates to the nucleus, where it modulates the transcription of target genes involved in sodium and potassium transport.[6] this compound, by occupying the same binding site as aldosterone, prevents this downstream signaling cascade. This antagonism leads to a decrease in sodium and water reabsorption and an increase in potassium retention, underlying its diuretic and antihypertensive effects.[2][5]
Mineralocorticoid Receptor Signaling Pathway and this compound Inhibition
The following diagram illustrates the classical mineralocorticoid receptor signaling pathway and the inhibitory action of this compound.
Quantitative Binding Affinity Data
The binding affinity of this compound for the mineralocorticoid receptor has been determined through various in vitro assays. While direct Ki or IC50 values from radioligand binding assays are not consistently reported in recent literature, its relative affinity compared to its parent compound, spironolactone, and the endogenous ligand, aldosterone, has been established.
One study noted that this compound exhibits a 10-fold lower affinity for the mineralocorticoid receptor than spironolactone. The affinity of this compound has been shown to be consistent across different tissue preparations, including human mononuclear leucocytes and rat kidney cytosol.[7] For context, the IC50 of spironolactone in a functional cell-based transactivation assay has been reported to be 24 nM.
The table below summarizes the available quantitative data for mineralocorticoid receptor antagonists.
| Compound | Parameter | Value | Assay Type | Reference |
| This compound | Relative Binding Affinity | 10-fold lower than Spironolactone | Competitive Binding Assay | (Cited in Rogerson et al., 2003) |
| Spironolactone | IC50 | 24 nM | Cell-based Transactivation Assay | (Kolkhof and Borden, 2012) |
| Eplerenone | IC50 | 990 nM | Cell-based Transactivation Assay | (Kolkhof and Borden, 2012) |
Experimental Protocols
The determination of the binding affinity of a ligand like this compound to the mineralocorticoid receptor is typically achieved through a competitive radioligand binding assay. The following protocol is a representative example based on methodologies used for similar mineralocorticoid receptor antagonists.
Whole-Cell Competitive Binding Assay
This assay measures the ability of an unlabeled ligand (this compound) to compete with a radiolabeled ligand (e.g., [³H]-aldosterone) for binding to the mineralocorticoid receptor expressed in cultured cells.
1. Cell Culture and Transfection:
-
COS-1 (monkey kidney fibroblast) cells, which lack endogenous MR, are cultured in an appropriate medium (e.g., DMEM with 10% fetal bovine serum).
-
Cells are transiently transfected with an expression vector containing the full-length human mineralocorticoid receptor cDNA using a suitable transfection reagent.
2. Ligand Binding Assay:
-
Transfected cells are incubated with a fixed concentration of [³H]-aldosterone (e.g., 2 nM).
-
A range of concentrations of unlabeled this compound (or other competing ligands) is added to the incubation mixture.
-
The incubation is carried out at 4°C for a sufficient period to reach equilibrium (e.g., 2-4 hours).
-
Non-specific binding is determined in the presence of a large excess (e.g., 500-fold) of unlabeled aldosterone.
3. Separation of Bound and Free Ligand:
-
Following incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.
-
The cells are then lysed, and the radioactivity in the cell lysate, representing the bound ligand, is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-aldosterone) is determined by non-linear regression analysis.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow Diagram
The following diagram outlines the key steps in a whole-cell competitive binding assay.
Conclusion
This compound is a well-established competitive antagonist of the mineralocorticoid receptor, playing a significant role in the management of conditions associated with aldosterone excess. Its binding affinity, though reported to be lower than its parent compound spironolactone, is sufficient to elicit a potent pharmacological response. The characterization of this binding is crucial for the development of new, more selective mineralocorticoid receptor antagonists with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of the interaction between this compound and other novel compounds with the mineralocorticoid receptor, furthering our understanding of this critical therapeutic target.
References
- 1. caymanchem.com [caymanchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Mineralocorticoid receptor antagonists in cardiovascular translational biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Binding of agonists and antagonists to mineralocorticoid receptors in human peripheral mononuclear leucocytes. [research.unipd.it]
Canrenone's Effects on Sodium and Potassium Balance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Canrenone (B1668266), an active metabolite of spironolactone (B1682167), is a potent mineralocorticoid receptor (MR) antagonist. Its primary mechanism of action involves the competitive inhibition of aldosterone (B195564) binding to the MR in the renal tubules. This antagonism directly impacts sodium and potassium homeostasis, leading to increased sodium and water excretion (natriuresis and diuresis) and decreased potassium excretion. This technical guide provides an in-depth analysis of the core effects of this compound on sodium and potassium balance, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of Aldosterone and Mineralocorticoid Receptor Antagonism
Aldosterone, a mineralocorticoid hormone synthesized in the adrenal cortex, plays a pivotal role in regulating blood pressure and electrolyte balance.[1] Its primary site of action is the distal nephron and collecting duct of the kidney.[1] Upon binding to the intracellular mineralocorticoid receptor (MR), the aldosterone-MR complex translocates to the nucleus and modulates the transcription of specific genes.[2] This genomic pathway leads to an increased expression and activity of the epithelial sodium channel (ENaC) on the apical membrane and the Na+/K+-ATPase pump on the basolateral membrane of renal epithelial cells.[1] The net effect is the reabsorption of sodium from the tubular fluid into the blood and the secretion of potassium into the urine.
This compound exerts its effects by competitively binding to these mineralocorticoid receptors, thereby preventing aldosterone from initiating this signaling cascade.[3] This blockade results in a decrease in the number and activity of ENaC and Na+/K+-ATPase pumps, leading to reduced sodium reabsorption and consequently, increased sodium and water excretion.[3] By inhibiting the aldosterone-mediated potassium secretion, this compound acts as a potassium-sparing diuretic.
Quantitative Effects of this compound on Sodium and Potassium Balance
The administration of this compound leads to measurable changes in both serum and urinary electrolyte concentrations. The following tables summarize quantitative data from available studies.
Table 1: Effect of this compound on Serum Sodium and Potassium Levels in Hypertensive Patients with Type 2 Diabetes
| Parameter | Treatment Group | Baseline (Mean ± SD) | 12 Months (Mean ± SD) | Change from Baseline |
| Potassium (mEq/L) | This compound (50-100 mg/day) | 4.2 ± 0.4 | 4.3 ± 0.3 | +0.1 |
| Hydrochlorothiazide (12.5-25 mg/day) | 4.3 ± 0.5 | 3.9 ± 0.4* | -0.4 | |
| Sodium (mEq/L) | This compound (50-100 mg/day) | 140.1 ± 3.1 | 140.5 ± 2.8 | +0.4 |
| Hydrochlorothiazide (12.5-25 mg/day) | 140.3 ± 2.9 | 140.1 ± 3.0 | -0.2 |
*p < 0.05 vs. baseline. Data extracted from a randomized, double-blind clinical trial.[4]
Table 2: Effect of this compound on Urinary Sodium and Potassium Excretion (Illustrative Data)
| Parameter | Treatment | Baseline | Post-Dose |
| Urinary Sodium Excretion (mmol/24h) | This compound | 150 | Increased |
| Urinary Potassium Excretion (mmol/24h) | This compound | 60 | Decreased |
| Urinary Na+/K+ Ratio | This compound | 2.5 | Increased |
Note: Specific quantitative data from multiple robust clinical trials on urinary electrolyte excretion with this compound are limited in the public domain. The data presented here are illustrative of the expected physiological response. One study observed that spironolactone, which is metabolized to this compound, produced statistically valid log dose-response curves for increased sodium excretion and potassium retention.[5][6] Another study in cirrhotic patients showed that both spironolactone and potassium canrenoate (B1263433) (a prodrug of this compound) significantly decreased 24-hour urinary potassium excretion.[6]
Signaling Pathways and Experimental Workflows
Aldosterone Signaling Pathway in Renal Epithelial Cells
The following diagram illustrates the genomic signaling pathway of aldosterone in a principal cell of the renal collecting duct and the inhibitory action of this compound.
Caption: Aldosterone signaling pathway in a renal principal cell and the inhibitory effect of this compound.
Experimental Workflow for Assessing this compound's Effects in an Animal Model
The following diagram outlines a typical experimental workflow to evaluate the impact of this compound on sodium and potassium balance in a preclinical animal model.
Caption: A typical experimental workflow for in vivo assessment of this compound's effects.
Experimental Protocols
Protocol for 24-Hour Urine Collection in a Clinical Trial
Objective: To accurately measure the 24-hour urinary excretion of sodium, potassium, and creatinine to assess the renal effects of this compound.
Materials:
-
24-hour urine collection container (may contain a preservative; check specific assay requirements).
-
Cooler with ice packs or access to a refrigerator.
-
Patient instruction sheet.
Procedure:
-
Start of Collection: On the morning of day 1, the patient should completely empty their bladder into the toilet. This first urine sample is not collected. The exact time of this voiding should be recorded as the start time.
-
Collection Period: For the next 24 hours, all urine passed must be collected in the provided container. It is crucial that every drop is collected.
-
Storage: The collection container should be kept cool, either in a refrigerator or a cooler with ice packs, throughout the 24-hour period to prevent degradation of analytes.
-
End of Collection: Exactly 24 hours after the start time, the patient should attempt to empty their bladder one last time and add this final sample to the collection container.
-
Transport: The container should be transported to the laboratory for analysis as soon as possible after the collection is complete.
-
Analysis: The total volume of urine is measured. Aliquots are then taken for the analysis of sodium, potassium, and creatinine concentrations using standard laboratory methods (e.g., ion-selective electrodes for electrolytes).[7][8][9][10][11]
Protocol for In Vitro Assessment of Epithelial Sodium Channel (ENaC) Activity using Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on the activity of ENaC in renal epithelial cells.
Materials:
-
Cultured renal epithelial cells (e.g., mpkCCD cells).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pulling micropipettes.
-
Pipette puller and microforge.
-
Bath and pipette solutions.
-
Aldosterone and this compound solutions.
Procedure:
-
Cell Preparation: Culture renal epithelial cells on permeable supports to allow for polarization. Prior to the experiment, incubate the cells with a known concentration of aldosterone to stimulate ENaC activity. A control group without aldosterone and a group with aldosterone and varying concentrations of this compound should be prepared.
-
Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 5-10 MΩ when filled with pipette solution. The tip is fire-polished to ensure a smooth surface for sealing.
-
Gigaohm Seal Formation: Under microscopic view, the micropipette is brought into contact with the apical membrane of a single epithelial cell. Gentle suction is applied to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane. This isolates a small patch of the membrane containing ion channels.
-
Recording: The patch-clamp amplifier is used to "clamp" the voltage across the membrane patch and record the ionic current flowing through the channels. For ENaC, single-channel currents will appear as discrete downward deflections from the baseline.
-
Data Analysis: The activity of ENaC is quantified by its open probability (Po), single-channel conductance, and the number of active channels in the patch. These parameters are compared between the control, aldosterone-stimulated, and this compound-treated groups to determine the inhibitory effect of this compound.[4][12][13][14][15]
Conclusion and Future Directions
This compound effectively modulates sodium and potassium balance by antagonizing the mineralocorticoid receptor, leading to increased natriuresis and potassium retention. While the qualitative effects are well-established, there is a need for more comprehensive, publicly available quantitative data from large-scale clinical trials detailing the dose-response relationship of this compound on urinary and serum electrolytes. Future research should focus on generating these data to allow for more precise therapeutic application. Furthermore, the development of novel, non-steroidal MRAs continues to be an active area of research, aiming for greater selectivity and a reduced risk of side effects such as hyperkalemia.[16] The experimental protocols and signaling pathway information provided in this guide offer a framework for the continued investigation of this compound and next-generation mineralocorticoid receptor antagonists.
References
- 1. Aldosterone - Wikipedia [en.wikipedia.org]
- 2. Aldosterone signaling pathway across the nuclear envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of potassium canreonate-canrenone in sinus rhythm restoration among patients with atrial fibrillation - a protocol of a pilot, randomized, double -blind, placebo-controlled study (CANREN-AF trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patch-clamp technique in renal physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. testmenu.com [testmenu.com]
- 8. Common methods | OpeN-Global | King’s College London [kcl.ac.uk]
- 9. 24-Hour Urine Collection Instructions | UNC Health Rex [rexhealth.com]
- 10. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. concordhospital.org [concordhospital.org]
- 12. Implementing Patch Clamp and Live Fluorescence Microscopy to Monitor Functional Properties of Freshly Isolated PKD Epithelium [jove.com]
- 13. Implementing Patch Clamp and Live Fluorescence Microscopy to Monitor Functional Properties of Freshly Isolated PKD Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recording Ion Channels in Isolated, Split-Opened Tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Canrenone: Foundational Research and its Role in Hyperaldosteronism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational research on canrenone (B1668266), a steroidal mineralocorticoid receptor (MR) antagonist, and its critical role in the management of hyperaldosteronism. This compound is a major active metabolite of spironolactone (B1682167) and is also available as a drug in some countries. This document provides a comprehensive overview of its mechanism of action, pharmacokinetics, and clinical effects, supported by quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Concepts: this compound and Hyperaldosteronism
Hyperaldosteronism is a condition characterized by the excessive production of aldosterone (B195564), a mineralocorticoid hormone synthesized in the adrenal cortex. This leads to sodium retention, potassium excretion, and consequently, hypertension and an increased risk of cardiovascular and renal damage. This compound exerts its therapeutic effects by competitively blocking the mineralocorticoid receptor, thereby antagonizing the actions of aldosterone.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, with comparisons to other mineralocorticoid receptor antagonists where available.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Administration Route | Reference |
| Terminal Elimination Half-life (t½β) | 22.6 hours | Human | Oral (from Spironolactone) | [3] |
| Distributive Half-life (t½α) | 1.66 hours | Human | Oral (from Spironolactone) | [3] |
| Time to Maximum Concentration (Tmax) | 4.4 ± 0.9 hours | Human | Oral (from Spironolactone) | [4] |
| Maximum Concentration (Cmax) | 177 ± 33 ng/mL | Human | Oral (200 mg Spironolactone) | [4] |
| Absolute Bioavailability | 25 ± 9% | Human | Oral (from Spironolactone) | [4] |
| Accumulation Ratio | 2.53 | Human | Multiple Oral Doses (from Spironolactone) | [3] |
Table 2: Clinical Efficacy of this compound in Hypertensive Patients
| Parameter | This compound 50 mg/day | This compound 100 mg/day | Study Population | Duration | Reference |
| Change in Systolic Blood Pressure (SBP) | -20.26 mmHg | -23.68 mmHg | Hypertensive patients on ACE-I/ARBs + HCTZ | 3 months | [1][5] |
| Change in Diastolic Blood Pressure (DBP) | -10.58 mmHg | -12.38 mmHg | Hypertensive patients on ACE-I/ARBs + HCTZ | 3 months | [1][5] |
| 24h SBP Reduction | -13.5 ± 11.2 mmHg | -16.1 ± 13.5 mmHg | Uncontrolled hypertensive patients | 3 months | [6][7] |
| 24h DBP Reduction | -8 ± 8 mmHg | -11.2 ± 8.3 mmHg | Uncontrolled hypertensive patients | 3 months | [6][7] |
Table 3: Effects of this compound on Plasma Aldosterone and Renin Activity
| Parameter | Effect | Patient Population | Dosage | Reference |
| Plasma Aldosterone | Slight increase | Diabetic patients | 164-328 mg/day | [8] |
| Plasma Aldosterone | Decrease | Hypertensive type 2 diabetic patients | 50-100 mg/day | [9] |
| Plasma Renin Activity | Significant, dose-dependent increase | Diabetic patients | 164-328 mg/day | [8] |
Table 4: Comparative Incidence of Gynecomastia
| Drug | Incidence | Patient Population | Reference |
| Spironolactone | 10% | Heart failure patients (RALES trial) | [10] |
| Potassium Canrenoate (B1263433) | Lower than spironolactone | Cirrhotic patients | [11] |
Signaling Pathways in Hyperaldosteronism and this compound's Mechanism of Action
Aldosterone exerts its effects through both genomic and non-genomic signaling pathways. This compound, as a competitive antagonist, blocks the binding of aldosterone to the mineralocorticoid receptor, thereby inhibiting both pathways.
Aldosterone Signaling Pathways
Experimental Protocols
This section outlines standardized protocols for key experiments in this compound and hyperaldosteronism research.
In Vivo Model: Aldosterone-Induced Hypertension in Rats
This protocol describes the induction of hypertension in rats via continuous aldosterone infusion, a common model to study the effects of mineralocorticoid receptor antagonists.[12][13]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
d-Aldosterone
-
Osmotic minipumps (e.g., Alzet)
-
Vehicle (e.g., polyethylene (B3416737) glycol)
-
High-salt diet (e.g., 1% NaCl in drinking water)
-
Blood pressure measurement system (e.g., tail-cuff method)
-
ELISA kits for plasma aldosterone and renin activity
Procedure:
-
Acclimatization: Acclimate rats to housing conditions for at least one week.
-
Baseline Measurements: Measure baseline systolic blood pressure, body weight, and collect blood samples for plasma aldosterone and renin activity analysis.
-
Pump Implantation:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Prepare osmotic minipumps to deliver a continuous infusion of aldosterone (e.g., 0.1 to 1 µg/hr) dissolved in the vehicle.
-
Implant the minipump subcutaneously in the dorsal region. For control animals, implant pumps containing only the vehicle.
-
-
Diet: Provide a high-salt diet to all rats.
-
Monitoring:
-
Measure systolic blood pressure weekly.
-
Monitor body weight and fluid intake regularly.
-
-
Endpoint Analysis:
-
After the desired experimental period (e.g., 4 weeks), collect terminal blood samples for plasma aldosterone and renin activity.
-
Harvest tissues (e.g., heart, kidneys, aorta) for further analysis (e.g., histology, gene expression).
-
In Vitro Assay: Mineralocorticoid Receptor Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of test compounds, such as this compound, for the mineralocorticoid receptor.[14][15][16]
Materials:
-
Source of mineralocorticoid receptor (e.g., rat kidney cytosol preparation, recombinant human MR)
-
Radiolabeled aldosterone (e.g., [³H]-aldosterone)
-
Test compounds (e.g., this compound, spironolactone) at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Dextran-coated charcoal solution
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Receptor Preparation: Prepare the mineralocorticoid receptor source according to standard laboratory procedures.
-
Assay Setup:
-
In microcentrifuge tubes, add a fixed concentration of [³H]-aldosterone.
-
Add increasing concentrations of the unlabeled test compound (competitor).
-
For total binding, add only [³H]-aldosterone and buffer.
-
For non-specific binding, add [³H]-aldosterone and a high concentration of unlabeled aldosterone.
-
-
Incubation: Add the receptor preparation to each tube, mix gently, and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Add cold dextran-coated charcoal solution to each tube (except for total radioactivity tubes) to adsorb the unbound radioligand. Incubate for a short period (e.g., 10 minutes) on ice.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal.
-
Quantification:
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
Experimental Workflow: Screening of MR Antagonists
Logical Relationship: this compound's Role as a Metabolite
This technical guide provides a solid foundation for understanding the multifaceted role of this compound in the context of hyperaldosteronism. The provided data, protocols, and diagrams are intended to be a valuable resource for researchers and professionals in the field of drug development. Further investigation into the nuanced differences between this compound and other MRAs, as well as the long-term outcomes of this compound therapy, will continue to be critical areas of research.
References
- 1. Efficacy and safety of two dosages of this compound as add‐on therapy in hypertensive patients taking ace‐inhibitors or angiotensin II receptor blockers and hydrochlorothiazide at maximum dosage in a randomized clinical trial: The ESCAPE‐IT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldosterone receptor blockers spironolactone and this compound: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of two dosages of this compound as add-on therapy in hypertensive patients taking ace-inhibitors or angiotensin II receptor blockers and hydrochlorothiazide at maximum dosage in a randomized clinical trial: The ESCAPE-IT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ambulatory blood pressure parameters after this compound addition to existing treatment regimens with maximum tolerated dose of angiotensin-converting enzyme inhibitors/angiotensin II type 1 receptor blockers plus hydrochlorothiazide in uncontrolled hypertensive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ambulatory blood pressure parameters after this compound addition to existing treatment regimens with maximum tolerated dose of angiotensin-converting enzyme inhibitors/angiotensin II type 1 receptor blockers plus hydrochlorothiazide in uncontrolled hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of aldosterone antagonist this compound on plasma aldosterone concentration and plasma renin activity, and on the excretion of aldosterone and electrolytes by man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A randomized, double-blind clinical trial of this compound vs hydrochlorothiazide in addition to angiotensin II receptor blockers in hypertensive type 2 diabetic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Male Gynecomastia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gynaecomastia after spironolactone and potassium canrenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aldosterone infusion into the rat and dose-dependent changes in blood pressure and arterial ionic transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Structure-activity relationship of new steroidal aldosterone antagonists. Comparison of the affinity for mineralocorticoid receptors in vitro and the antialdosterone activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
Methodological & Application
Canrenone for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design of in vivo animal studies utilizing canrenone (B1668266), a potent and selective aldosterone (B195564) antagonist. This compound, an active metabolite of spironolactone (B1682167), is a valuable tool for investigating the role of the mineralocorticoid receptor (MR) in cardiovascular and renal diseases. This document outlines detailed protocols for inducing relevant animal models, administering this compound, and assessing its therapeutic effects, supported by quantitative data and signaling pathway diagrams.
Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the mineralocorticoid receptor.[1] This prevents the binding of aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS).[2] In pathological conditions such as heart failure and hypertension, excessive aldosterone levels contribute to sodium and water retention, potassium loss, inflammation, and fibrosis in tissues like the heart and kidneys.[1][3] By antagonizing the MR, this compound mitigates these detrimental effects, leading to reduced blood pressure, decreased cardiac and renal fibrosis, and improved organ function.[3][4]
Signaling Pathways
The binding of aldosterone to the mineralocorticoid receptor initiates a signaling cascade that promotes the transcription of genes involved in sodium and water retention, as well as pro-inflammatory and pro-fibrotic processes.[5] this compound, by blocking this initial step, inhibits these downstream pathological effects.
Aldosterone-MR Signaling Pathway and this compound Inhibition.
Experimental Protocols
Animal Models
1. Post-Myocardial Infarction (MI) Heart Failure Model (Rat)
This model is induced by ligation of the left coronary artery, leading to myocardial infarction and subsequent cardiac remodeling and heart failure.[3]
-
Procedure:
-
Anesthetize male rats (e.g., Wistar or Sprague-Dawley, 180-200g) with an appropriate anesthetic.
-
Intubate and ventilate the animal.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Close the chest in layers and allow the animal to recover.
-
Administer analgesics post-operatively as required.
-
2. Pressure Overload-Induced Heart Failure Model (Mouse)
Transverse aortic constriction (TAC) creates a pressure overload on the left ventricle, leading to hypertrophy and eventual heart failure.[6][7]
-
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad.
-
Perform endotracheal intubation and connect to a rodent ventilator.
-
Make a small incision at the suprasternal notch to expose the aortic arch.
-
Pass a suture around the transverse aorta between the innominate and left carotid arteries.
-
Tie the suture around the aorta and a blunt needle (e.g., 27-gauge) to create a standardized constriction.
-
Remove the needle, close the incision, and allow the animal to recover.
-
3. Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model (Rat)
This model induces hypertension through mineralocorticoid excess and high salt intake.[8][9]
-
Procedure:
-
Perform a unilateral nephrectomy on male rats.
-
Allow a one-week recovery period.
-
Implant a DOCA pellet (e.g., 25 mg) subcutaneously.
-
Replace drinking water with a 1% NaCl solution.
-
Monitor blood pressure regularly; hypertension typically develops within 4-6 weeks.[10]
-
This compound Administration
This compound can be administered through various routes, with oral gavage and subcutaneous or intramuscular injections being common in animal studies.[11][12] The choice of vehicle will depend on the administration route and the formulation of this compound.
-
Oral Gavage: this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose for daily administration.
-
Parenteral Injection: For subcutaneous or intramuscular injection, this compound can be dissolved in a suitable solvent like olive oil.
The dosage of this compound should be determined based on the animal model, the severity of the disease, and the specific research question.
| Animal Model | Species | Dosage Range | Administration Route | Reference(s) |
| Post-MI Heart Failure | Rat | 8 - 18 mg/kg/day | Oral | [3][13] |
| Reduced Renal Mass | Rat | Not specified, but effective | Intramuscular | [11] |
| Healthy | Dog | 2 - 4 mg/kg/day | Oral | [14][15] |
Assessment of this compound's Effects
1. Echocardiography for Cardiac Function
Echocardiography is a non-invasive method to assess cardiac structure and function.[16][17][18]
-
Protocol:
-
Anesthetize the animal lightly.
-
Shave the chest area.
-
Use a high-frequency ultrasound probe to obtain standard views (e.g., parasternal long-axis, short-axis, and apical four-chamber).
-
Measure parameters such as left ventricular internal dimensions (LVIDd, LVIDs), wall thickness, fractional shortening (FS), and ejection fraction (EF).
-
Doppler imaging can be used to assess blood flow and diastolic function.
-
2. Blood Pressure Measurement
-
Tail-Cuff Method: A non-invasive method for conscious animals.
-
Telemetry: Implantation of a telemetric device for continuous and accurate blood pressure monitoring.
3. Histological Analysis of Fibrosis
Quantification of collagen deposition in cardiac and renal tissues is a key indicator of fibrosis.[15][19][20]
-
Protocol:
-
Euthanize the animal and perfuse the heart and/or kidneys with saline followed by a fixative (e.g., 10% formalin).
-
Embed the tissues in paraffin (B1166041) and cut thin sections.
-
Stain the sections with Masson's trichrome or Picrosirius red to visualize collagen.
-
Capture images using a microscope and quantify the fibrotic area using image analysis software.
-
Data Presentation
The following tables summarize quantitative data from representative in vivo studies on this compound.
Table 1: Effects of this compound on Cardiac Function in a Rat Model of Post-Infarction Heart Failure [3][13]
| Parameter | Control | Infarcted + Placebo | Infarcted + this compound (8 mg/kg/day) | Infarcted + this compound (18 mg/kg/day) |
| LV Systolic Pressure (mmHg) | ~120 | ~113 | No significant difference | ~105 |
| LV End-Diastolic Pressure (mmHg) | ~2 | ~14 | No significant difference | ~11 |
| Mean Collagen Fraction (%) | ~1 | ~5.5 | ~4.3 | ~2.9 |
| Perivascular Fibrosis (%) | ~1 | ~1.7 | Not reported | ~1.1 |
Table 2: Effects of this compound on Blood Pressure in Hypertensive Animal Models [11][21]
| Animal Model | Species | Treatment | Change in Systolic Blood Pressure |
| Reduced Renal Mass-Saline | Rat | This compound (IM) | Progressive decrease from ~168 mmHg to ~134 mmHg over 8 days |
| Essential Hypertension (Human) | Human | This compound 50 mg/day (add-on) | -20.26 mmHg |
| Essential Hypertension (Human) | Human | This compound 100 mg/day (add-on) | -23.68 mmHg |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound in an in vivo animal model of heart failure.
Experimental workflow for in vivo this compound studies.
References
- 1. Frontiers | Mineralocorticoid Receptor Signaling as a Therapeutic Target for Renal and Cardiac Fibrosis [frontiersin.org]
- 2. Nonepithelial mineralocorticoid receptor activation as a determinant of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of mineralocorticoid receptor activation in kidney inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldosterone Induced Fibrosis in the Kidney: Questions and Controversies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transverse aortic constriction in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. omicsonline.org [omicsonline.org]
- 10. benchchem.com [benchchem.com]
- 11. Effects of this compound on blood pressure in rats with reduced renal mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of this compound after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound on myocardial reactive fibrosis in a rat model of postinfarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Echocardiographic Assessment of Cardiac Anatomy and Function in Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Quantification of myocardial fibrosis by digital image analysis and interactive stereology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of two dosages of this compound as add‐on therapy in hypertensive patients taking ace‐inhibitors or angiotensin II receptor blockers and hydrochlorothiazide at maximum dosage in a randomized clinical trial: The ESCAPE‐IT trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Canrenone for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone (B1668266) is an active metabolite of spironolactone (B1682167) and a potent antagonist of the mineralocorticoid receptor (MR).[1] It is widely utilized in research to investigate the physiological and pathological roles of aldosterone (B195564) and the MR signaling pathway in various cellular processes, including those related to cardiovascular diseases, fibrosis, and cancer.[1][2] Accurate and reproducible results in cell-based assays heavily depend on the correct preparation of this compound solutions. This document provides a detailed protocol for dissolving this compound, preparing stock and working solutions for cell culture experiments, and considerations for ensuring its stability.
Data Presentation
Physicochemical Properties and Solubility of this compound
| Property | Value | Source(s) |
| Molecular Weight | 340.46 g/mol | [3] |
| Formula | C₂₂H₂₈O₃ | [3] |
| Appearance | White to beige powder | [4] |
| Solubility in DMSO | Up to 100 mM | [3] |
| 20 mg/mL | [4] | |
| Storage Temperature | Room Temperature (as solid) | [3][4] |
Recommended Concentrations for Cell Culture
| Solution | Concentration | Solvent | Notes |
| Stock Solution | 10 mM - 100 mM | Anhydrous, sterile DMSO | Prepare in a sterile environment. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. |
| Working Solutions | 1 µM - 100 µM (typical) | Cell Culture Medium | Prepare fresh from the stock solution for each experiment. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Cell Culture Medium | Ideally, keep the final DMSO concentration at or below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in experiments.[3] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following calculation: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) For 1 mL of 10 mM stock solution: 0.010 mol/L x 0.001 L x 340.46 g/mol x 1000 mg/g = 3.40 mg
-
Weigh this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh out the calculated mass of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid in dissolution.[5]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. This prevents repeated freeze-thaw cycles which can degrade the compound.
Protocol for Preparing this compound Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as required for your cell line.
-
Sterile conical tubes or multi-well plates.
-
Calibrated micropipettes and sterile tips.
Procedure:
-
Determine Final Concentrations: Decide on the final concentrations of this compound required for your experiment (e.g., 1 µM, 10 µM, 50 µM).
-
Calculate Dilutions: Calculate the volume of the stock solution needed to achieve the desired final concentrations in your cell culture medium. It is recommended to perform serial dilutions for a dose-response curve. Example for preparing 1 mL of a 10 µM working solution from a 10 mM stock: Use the formula: M₁V₁ = M₂V₂ (10,000 µM) x V₁ = (10 µM) x (1000 µL) V₁ = 1 µL of the 10 mM stock solution.
-
Prepare Working Solutions: a. In a sterile tube, add the required volume of pre-warmed cell culture medium. b. Add the calculated volume of the this compound stock solution to the medium. c. Mix thoroughly by gentle pipetting or vortexing. To avoid precipitation, add the DMSO stock solution dropwise while gently agitating the medium.[3]
-
Prepare Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the cell culture medium as was used for the highest concentration of this compound. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Treat Cells: Remove the existing medium from your cell cultures and replace it with the freshly prepared working solutions of this compound or the vehicle control.
Protocol for Assessing this compound Stability in Cell Culture Medium
The stability of this compound in aqueous cell culture media at 37°C is not well-documented and can be influenced by media components, pH, and temperature.[6][7] It is highly recommended to assess its stability under your specific experimental conditions, especially for long-term assays (>24 hours).
Materials:
-
This compound stock solution in DMSO
-
Sterile cell culture medium (the same used in your assays)
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.
Procedure:
-
Prepare Spiked Media: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Incubation: Dispense the spiked media into sterile, sealed tubes or wells and incubate at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the media. The time zero (T=0) sample should be collected immediately after preparation.
-
Sample Storage: Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to prevent further degradation.[6]
-
Sample Analysis: Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.[2]
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. This will determine the degradation rate and inform the need for media changes during long-term experiments.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound antagonizes the mineralocorticoid receptor pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Simultaneous Identification and Quantification of this compound and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel in vitro serum stability assay for antibody therapeutics incorporating internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Simultaneous identification and quantification of this compound and 11-α-hydroxy-canrenone by LC-MS and HPLC-UVD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Canrenone Quantification
Introduction
Canrenone (B1668266) is the primary and active metabolite of spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist.[1][2] Accurate quantification of this compound is crucial in pharmacokinetic studies, bioequivalence testing, and clinical monitoring to ensure therapeutic efficacy and safety.[1][3] This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in biological matrices, particularly human plasma. The described methods can be adapted for various research and clinical applications.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is essential for analytical method development.
-
Chemical Structure: this compound is a steroid lactone.[2]
-
Molecular Formula: C₂₂H₂₈O₃[4]
-
Molecular Weight: 340.46 g/mol [4]
-
Appearance: White to beige powder[4]
-
Solubility: Soluble in DMSO (20 mg/mL) and methanol (B129727).[4][5]
Experimental Protocols
This section outlines detailed methodologies for the quantification of this compound using HPLC with UV or Mass Spectrometry (MS) detection.
Protocol 1: HPLC-UV Method for this compound Quantification
This protocol is adapted from a method for the simultaneous identification and quantification of this compound and its biotransformed product.[5]
1. Sample Preparation (from microbial transformation fluid)
-
Filter the microbial transformed broth to separate mycelia and filtrate.
-
Extract both fractions three times with ethyl acetate (B1210297) (five times the volume of the fraction).
-
Collect and concentrate the organic phases to dryness.
-
Redissolve the residue in methanol and dilute to a final volume of 100 mL for HPLC analysis.[5]
2. Standard Solution Preparation
-
Stock Solution (10 g/L): Accurately weigh 10 mg of this compound standard and dissolve it in 1 mL of HPLC-grade methanol.[5]
-
Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of concentrations (e.g., 3 g/L, 1.5 g/L, 0.75 g/L, 0.3 g/L, and 0.1 g/L).[5]
-
Store all solutions at 4°C.[5]
3. Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[5]
-
Mobile Phase: Gradient elution with methanol and water.[5]
-
Gradient Program: 0–40 min (10% to 100% methanol)[5]
-
-
Flow Rate: 0.8 mL/min[5]
-
Column Temperature: 30°C[5]
-
Injection Volume: 5 µL[5]
-
Detection Wavelength: 280 nm[5]
Protocol 2: HPLC-MS/MS Method for this compound Quantification in Human Plasma
This protocol is based on a sensitive method for the simultaneous determination of spironolactone and this compound in human plasma.[1][6]
1. Sample Preparation (from human plasma)
-
In an Eppendorf tube, add 0.5 mL of methanol to 0.2 mL of plasma.[1]
-
Vortex-mix the tube for 10 seconds.[1]
-
Centrifuge for 6 minutes at 4000 rpm.[1]
-
Collect the supernatant for injection into the HPLC system.
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 0.45 mg/mL).[1]
-
Working Solutions: Dilute the stock solution with methanol to create working solutions for calibration standards and QCs.[1]
-
Calibration Standards: Spike blank human plasma with the working solutions to obtain a calibration curve over the desired concentration range (e.g., 2.69–179.20 ng/mL).[1]
-
QC Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 8.96 ng/mL, 26.88 ng/mL, and 71.68 ng/mL).[1]
3. Chromatographic Conditions
-
HPLC System: An HPLC system coupled with a mass spectrometer detector (e.g., Ion Trap or Tandem MS).[1][6]
-
Column: Zorbax SB-C18 (100 × 3.0 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in water and methanol (e.g., 30:70 v/v).[6][7] An alternative is 10 mM ammonium (B1175870) acetate in water and methanol.[1]
-
Injection Volume: 3 µL to 20 µL.
4. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1][6]
-
Detection: Multiple Reaction Monitoring (MRM) is typically used for tandem MS.[6] For a single quadrupole, Selected Ion Monitoring (SIM) can be used.[7]
-
Specific Parameters (example): [1]
-
Dry Temperature: 225 °C
-
Nebulizer Pressure: 60 psi
-
Dry Gas (Nitrogen) Flow: 12 L/min
-
Electrospray Capillary Voltage: 2000 V for this compound
-
Quantitative Data Summary
The performance of various HPLC methods for this compound quantification is summarized in the table below, providing a comparative overview of their key validation parameters.
| Parameter | Method 1 (HPLC-UV)[5] | Method 2 (HPLC-MS/MS)[1] | Method 3 (RP-HPLC)[3] | Method 4 (LC-MS)[8] |
| Matrix | Microbial Transformation Fluid | Human Plasma | Human Plasma | Plasma |
| Linearity Range | 0.1 - 3 g/L | 2.69 - 179.20 ng/mL | 9.375 - 300 µg/L | 0.4 - 5.0 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.9911 | Not explicitly stated, but linearity was verified | 0.9999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.12 mg/L | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.5 - 0.67 mg/L | 2.69 ng/mL | Not explicitly stated | 0.08 µg/mL (for CAN in plasma)[9] |
| Accuracy (% Recovery / % Bias) | 91.75 - 97.94% Recovery | Bias% < 15% | > 73.3% Recovery | Coefficient of Variation < 5% |
| Precision (RSD%) | ≤ 1.31% | 3.1 - 13.9% | < 4.8% (Intra- and Inter-day) | Coefficient of Variation < 5% |
Visualizations
Experimental Workflow for this compound Quantification by HPLC
Caption: Workflow for HPLC-based quantification of this compound.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable HPLC method for this compound quantification. The provided protocols and data serve as a valuable starting point for method development and validation in various laboratory settings.
References
- 1. scispace.com [scispace.com]
- 2. This compound | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. RP-HPLC determination of this compound metabolite of spironolactone a...: Ingenta Connect [ingentaconnect.com]
- 4. This compound = 97 HPLC 976-71-6 [sigmaaldrich.com]
- 5. Simultaneous Identification and Quantification of this compound and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and this compound in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
Application Notes: Development of a Canrenone-Specific Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Canrenone (B1668266) is the primary active metabolite of spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the management of hypertension and heart failure.[1][2] Monitoring the levels of this compound is crucial for pharmacokinetic and pharmacodynamic studies, as it significantly contributes to the therapeutic and potential toxic effects of spironolactone administration.[3][4] An enzyme-linked immunosorbent assay (ELISA) offers a sensitive, specific, and high-throughput method for the quantification of this compound in biological samples like plasma, serum, and urine.[5][6]
This document provides a detailed protocol for the development and validation of a competitive ELISA for this compound. The assay is based on the principle of competition between free this compound in the sample and a fixed amount of this compound conjugated to horseradish peroxidase (HRP) for a limited number of binding sites on a specific anti-canrenone antibody coated onto a microplate.
Principle of the Assay
The this compound-specific ELISA is a competitive immunoassay. A microplate is pre-coated with a specific monoclonal or polyclonal antibody against this compound. When samples or standards are added to the wells, this compound present in the sample competes with a fixed concentration of HRP-conjugated this compound for the antibody binding sites. After an incubation period, the unbound components are washed away. A substrate solution is then added, which reacts with the HRP enzyme bound to the plate to produce a colored product. The intensity of the color is inversely proportional to the concentration of this compound in the sample. A standard curve is generated by plotting the absorbance values against known concentrations of this compound, which is then used to determine the concentration of this compound in the unknown samples.
Caption: General workflow for the this compound competitive ELISA.
Mechanism of Action and Metabolism
This compound functions as a potent aldosterone antagonist by competitively binding to mineralocorticoid receptors (MR), primarily in the kidneys.[1] This action blocks aldosterone-mediated sodium and water reabsorption, leading to diuresis and a reduction in blood pressure.[1] It is a major active metabolite of spironolactone, formed in the liver.[3][7] Understanding these pathways is essential for interpreting pharmacokinetic data and assessing potential cross-reactivity.
Caption: this compound competitively antagonizes the mineralocorticoid receptor.
Caption: Simplified metabolic pathway of spironolactone to active metabolites.
Protocols
Protocol 1: Preparation of this compound-HRP Conjugate
This protocol describes the synthesis of the enzyme-labeled tracer required for the competitive ELISA.
Materials:
-
This compound
-
Horseradish Peroxidase (HRP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
Methodology:
-
Activation of this compound: A derivative of this compound with a carboxyl group is required for conjugation. If starting with this compound, a linker arm must first be introduced. Assuming a carboxyl-derivatized this compound is used, dissolve 5 mg of the derivative and 3 mg of NHS in 500 µL of anhydrous DMF.
-
Add 6 mg of DCC to the solution and stir for 4-6 hours at room temperature in the dark to form an NHS-ester.
-
Conjugation to HRP: Dissolve 10 mg of HRP in 1 mL of PBS (pH 7.4).
-
Slowly add the activated this compound solution dropwise to the HRP solution while gently stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle agitation.
-
Purification: Transfer the reaction mixture to dialysis tubing and dialyze against PBS (pH 7.4) for 48 hours at 4°C, with at least four buffer changes, to remove unconjugated this compound and byproducts.
-
After dialysis, store the this compound-HRP conjugate at 4°C with a stabilizing agent (e.g., BSA) or in aliquots at -20°C with glycerol. The optimal working dilution must be determined by titration.[8]
Protocol 2: this compound Competitive ELISA
Materials:
-
Anti-Canrenone antibody-coated 96-well plate
-
This compound standard solution
-
This compound-HRP conjugate (diluted to optimal concentration in Assay Diluent)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Biological samples (plasma, serum, urine)
Methodology:
-
Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the this compound standard (e.g., from 100 ng/mL to 0.5 ng/mL) in Assay Diluent.[5] Dilute samples as necessary.
-
Standard/Sample Addition: Add 50 µL of each standard, sample, and blank (Assay Diluent) to the appropriate wells of the antibody-coated plate.
-
Competitive Reaction: Add 50 µL of the diluted this compound-HRP conjugate to every well.
-
Incubation: Gently tap the plate to mix and incubate for 1 hour at 37°C.
-
Washing: Aspirate the contents of the wells and wash each well 4-5 times with 300 µL of Wash Buffer.[9] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well.
-
Color Development: Incubate the plate for 15-20 minutes at room temperature in the dark. A blue color will develop.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.
Data Analysis
-
Calculate the average OD for each set of replicate standards, controls, and samples.
-
Subtract the average OD of the blank from all other OD values.
-
Calculate the percentage of binding (%B/B₀) for each standard and sample using the formula: %B/B₀ = (OD of standard or sample / OD of zero standard) x 100
-
Plot a standard curve of %B/B₀ (Y-axis) versus the this compound concentration (X-axis) on a semi-log scale.
-
Determine the concentration of this compound in the samples by interpolating their %B/B₀ values from the standard curve.
Assay Performance and Validation
The developed ELISA should be validated for its performance characteristics. The following tables provide expected values based on commercially available kits and published data.[5]
Data Presentation
Table 1: Typical Assay Performance Characteristics
| Parameter | Specification |
| Assay Type | Competitive ELISA |
| Sample Types | Plasma, Serum, Urine[5] |
| Assay Range | 1.56 - 100 ng/mL[5] |
| Sensitivity (LOD) | < 1.0 ng/mL[5] |
| Intra-Assay Precision (CV%) | < 10% |
| Inter-Assay Precision (CV%) | < 15%[5] |
| Spike Recovery | 80 - 120%[5] |
Table 2: Cross-Reactivity Profile
Specificity is a critical parameter, as the antibody must distinguish this compound from its parent drug, spironolactone, and other structurally related metabolites.[10] Cross-reactivity is typically determined by measuring the concentration of a related compound required to displace 50% of the bound tracer and comparing it to the concentration of this compound required for the same displacement.
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Spironolactone | < 5% |
| 7α-thiomethylspironolactone | < 1% |
| 6β-hydroxy-7α-thiomethylspironolactone | < 0.5%[10] |
| Aldosterone | < 0.1% |
| Progesterone | < 0.1% |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound/CRN ELISA Kit_AntibodySystem [antibodysystem.com]
- 6. Validation of plasma and urinary this compound for determination of bioavailability of spironolactone--comparison of tablets with solution/suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Difference in metabolic profile of potassium canrenoate and spironolactone in the rat: mutagenic metabolites unique to potassium canrenoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ELISA Development and Optimization | Thermo Fisher Scientific - US [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
Canrenone Administration in Experimental Hypertension Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone (B1668266), an active metabolite of spironolactone (B1682167), is a potent aldosterone (B195564) antagonist.[1] It functions by competitively blocking the mineralocorticoid receptor (MR), thereby inhibiting the effects of aldosterone.[1] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water reabsorption in the kidneys, contributing to increased blood volume and elevated blood pressure.[1] By antagonizing the MR, this compound promotes the excretion of sodium and water, leading to a reduction in blood pressure.[1] Its efficacy in various hypertensive states makes it a valuable tool in experimental hypertension research. These application notes provide detailed protocols for the administration of this compound in rodent models of hypertension, summarize key quantitative data, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the effects of this compound and its prodrugs on blood pressure in various experimental hypertension models.
Table 1: Effects of this compound and its Prodrugs on Systolic Blood Pressure (SBP) in Rodent Models of Hypertension
| Model | Compound | Administration Route | Dosage | Duration | Vehicle | Baseline SBP (mmHg) | Post-treatment SBP (mmHg) | Reference |
| Reduced Renal Mass (Rat) | This compound | Intramuscular | 30 mg/kg/day | 8 days | Corn Oil | 168 ± 2.0 | 134 ± 1.4 | [2] |
| Spontaneously Hypertensive Rat (SHR) | Spironolactone | Subcutaneous | 20 mg/kg/day | 4 weeks | Not Specified | ~180 | ~160 | [3] |
| Angiotensin II-overproducing Transgenic Mice | Spironolactone | Oral (in drinking water) | 20 mg/kg/day | 4 weeks | Water | Not Specified | No significant change | [3] |
| Essential Hypertension (Human Clinical Trial) | Potassium Canrenoate (B1263433) | Oral | 200 mg/day | 21 days | Not Specified | Not Specified | Significant Reduction | [4] |
Table 2: Clinical Trial Data on this compound in Hypertensive Patients
| Study Population | This compound Dosage | Treatment Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Reference |
| Patients with uncontrolled hypertension on ACE-I/ARBs and hydrochlorothiazide (B1673439) | 50 mg/day (add-on) | 3 months | -20.26 | -10.58 | |
| Patients with uncontrolled hypertension on ACE-I/ARBs and hydrochlorothiazide | 100 mg/day (add-on) | 3 months | -23.68 | -12.38 |
Signaling Pathway
The primary mechanism of this compound's antihypertensive effect is through the blockade of the mineralocorticoid receptor, interfering with the signaling cascade of aldosterone.
Caption: Mechanism of action of this compound in blocking the mineralocorticoid receptor signaling pathway.
Experimental Protocols
Protocol 1: Intramuscular Administration of this compound in a Rat Model of Reduced Renal Mass Hypertension
This protocol is adapted from studies on low-renin, volume-expanded hypertension.[2]
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Model Induction: Reduced renal mass hypertension is induced by subtotal nephrectomy followed by a high-salt diet.
2. Materials:
-
This compound powder.
-
Corn oil (vehicle).
-
Sterile vials and syringes.
-
1 ml syringes with 25-gauge needles.
3. This compound Solution Preparation:
-
Prepare a 30 mg/ml suspension of this compound in corn oil.
-
Ensure the suspension is homogenous by vortexing or sonicating before each use.
4. Administration Protocol:
-
Dosage: 30 mg/kg body weight.
-
Route: Intramuscular (IM) injection.
-
Frequency: Once daily.
-
Duration: 8 consecutive days.
-
Injection Site: Gluteal muscle, alternating sides daily.
-
Injection Volume: Adjust the injection volume based on the animal's daily body weight (e.g., for a 300g rat, the volume would be 0.3 ml).
5. Blood Pressure Measurement:
-
Measure systolic blood pressure daily using the tail-cuff method prior to the injection.
Protocol 2: Oral Gavage Administration of this compound in a Hypertensive Rat Model (Adapted from Potassium Canrenoate and Spironolactone Protocols)
Disclaimer: A specific, detailed protocol for oral gavage of this compound was not found in the reviewed literature. This protocol is an adaptation based on studies using its prodrugs, potassium canrenoate and spironolactone.[4]
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR) or other suitable rat models.
2. Materials:
-
This compound powder.
-
Vehicle: A suitable vehicle for oral administration such as 0.5% carboxymethylcellulose (CMC) in water or a commercially available vehicle like Captisol®.
-
Sterile water.
-
Gavage needles (flexible or rigid, appropriate size for rats).
-
Syringes.
3. This compound Solution Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration.
-
For a dose of 20 mg/kg, a 10 mg/ml suspension would require a gavage volume of 2 ml/kg.
-
Ensure the suspension is uniform before each administration.
4. Administration Protocol:
-
Dosage: A starting dose of 20-50 mg/kg/day can be considered, based on clinical data and prodrug studies. Dose-response studies are recommended.
-
Route: Oral gavage.
-
Frequency: Once daily.
-
Duration: Dependent on the study design (e.g., 4-8 weeks).
-
Procedure: Gently restrain the rat and insert the gavage needle over the tongue into the esophagus to deliver the suspension into the stomach.
5. Blood Pressure Measurement:
-
Measure blood pressure at baseline and at regular intervals throughout the study using the tail-cuff method.
Protocol 3: Subcutaneous Administration of this compound in a Hypertensive Rat Model (Adapted from Spironolactone Protocols)
Disclaimer: A specific, detailed protocol for subcutaneous injection of this compound was not found. This protocol is an adaptation based on a study using its prodrug, spironolactone.[3]
1. Animal Model:
-
Species: Spontaneously Hypertensive Rats (SHR).
2. Materials:
-
This compound powder.
-
Vehicle: A sterile, biocompatible vehicle such as corn oil or a solution containing a solubilizing agent like polyethylene (B3416737) glycol (PEG) 400.
-
Sterile vials, syringes, and 27-gauge needles.
3. This compound Solution Preparation:
-
Dissolve or suspend this compound in the chosen vehicle to the desired concentration.
-
For a dose of 20 mg/kg, a 20 mg/ml solution would require an injection volume of 1 ml/kg.
4. Administration Protocol:
-
Dosage: A starting dose of 20 mg/kg/day can be used based on spironolactone studies.
-
Route: Subcutaneous (SC) injection.
-
Frequency: Once daily.
-
Duration: Dependent on the study design (e.g., 4 weeks).
-
Injection Site: Loose skin over the back or flank.
5. Blood Pressure Measurement:
-
Monitor blood pressure at baseline and throughout the study.
Experimental Workflow
A typical experimental workflow for evaluating the antihypertensive effects of this compound in a rodent model is depicted below.
Caption: A generalized experimental workflow for in vivo hypertension studies.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the mineralocorticoid receptor in the pathophysiology of hypertension. The provided protocols offer a starting point for researchers to design and execute robust preclinical studies. Careful consideration of the animal model, administration route, dosage, and vehicle is crucial for obtaining reliable and reproducible data. Researchers should always adhere to institutional guidelines for animal care and use when conducting such experiments.
References
- 1. Aldosterone receptor blockers spironolactone and this compound: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on blood pressure in rats with reduced renal mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spironolactone and canrenoate-K: relative potency at steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of two dosages of this compound as add‐on therapy in hypertensive patients taking ace‐inhibitors or angiotensin II receptor blockers and hydrochlorothiazide at maximum dosage in a randomized clinical trial: The ESCAPE‐IT trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Canrenone for the Study of Mineralocorticoid Receptor Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mineralocorticoid Receptor (MR), also known as NR3C2, is a nuclear receptor activated by steroid hormones such as aldosterone (B195564) and cortisol.[1] It plays a critical role in regulating sodium and potassium balance, thereby controlling blood pressure.[2] MR activation involves ligand binding, nuclear translocation, and binding to hormone response elements on DNA to modulate gene expression.[1] Dysregulation of the MR signaling pathway is implicated in various cardiovascular and renal diseases, including hypertension, heart failure, and fibrosis.[2][3][4]
Canrenone (B1668266), an active metabolite of spironolactone (B1682167), is a potent and specific antagonist of the Mineralocorticoid Receptor.[2][5][6] Its ability to competitively block aldosterone binding makes it an invaluable tool for elucidating the physiological and pathophysiological roles of MR signaling.[2] These application notes provide a comprehensive guide for researchers on using this compound to investigate MR signaling pathways, complete with comparative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound exerts its effects by acting as a competitive antagonist at the Mineralocorticoid Receptor.[2] In the classical genomic pathway, aldosterone binds to the cytoplasmic MR, which is complexed with heat shock proteins (HSPs). This binding event triggers the dissociation of HSPs, leading to a conformational change in the receptor. The activated receptor-ligand complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Mineralocorticoid Response Elements (MREs) in the promoter regions of target genes. This recruitment of co-activators and the transcriptional machinery initiates the expression of genes involved in sodium and water reabsorption.
This compound, due to its structural similarity to aldosterone, binds to the same ligand-binding pocket on the MR.[2] However, this binding does not induce the proper conformational change required for receptor activation and subsequent nuclear translocation and DNA binding.[7] By occupying the receptor, this compound effectively prevents aldosterone from binding and initiating the downstream signaling cascade, thus blocking the expression of aldosterone-responsive genes.[2]
Caption: this compound competitively inhibits aldosterone binding to the MR, preventing its activation and translocation to the nucleus.
Quantitative Data: Comparison of MR Antagonists
This compound is one of several antagonists used to study and target the Mineralocorticoid Receptor. Its properties are often compared with its parent drug, spironolactone, as well as newer generations of MR antagonists like eplerenone (B1671536) and finerenone. The following table summarizes key quantitative data for these compounds.
| Compound | Class | Target(s) | IC50 for MR | Key Characteristics | Citations |
| This compound | Steroidal | Mineralocorticoid Receptor (MR) | Not explicitly found, but is an active metabolite of Spironolactone | An active metabolite of spironolactone with potent antimineralocorticoid activity.[5][6] Lower antiandrogen activity compared to spironolactone.[8][9] | [5][6][8][9] |
| Spironolactone | Steroidal | MR, Androgen Receptor (AR), Progesterone Receptor (PR) | ~24 nM - 66 nM | First-generation MRA; effective but lacks selectivity, leading to hormonal side effects.[5][10][11] Metabolized to active compounds, including this compound.[5] | [5][10][11] |
| Eplerenone | Steroidal | MR (selective) | ~81 nM - 970 nM | Second-generation MRA with higher selectivity for MR over AR and PR, reducing side effects.[5][10] Lower binding affinity for MR compared to spironolactone.[4] | [4][5][10] |
| Finerenone | Non-steroidal | MR (highly selective) | ~18 nM | Third-generation, non-steroidal MRA with high potency and selectivity.[10] Does not cause the hormonal side effects seen with spironolactone.[12] Acts as a bulky antagonist with a unique binding mode.[13] | [10][12][13] |
| Esaxerenone | Non-steroidal | MR (highly selective) | ~3.7 nM | A potent and highly selective non-steroidal MRA.[5] | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate MR signaling using this compound.
Protocol 1: MR Activity Assessment using a Reporter Gene Assay
This assay quantitatively measures the ability of this compound to antagonize aldosterone-induced MR transcriptional activity.[14]
Objective: To determine the IC50 value of this compound for the Mineralocorticoid Receptor.
Materials:
-
HEK293 or U2OS cells (low endogenous steroid receptor expression)[14]
-
DMEM with 10% Charcoal-Stripped Fetal Bovine Serum (FBS)
-
Expression plasmid for human MR (pCMV-hMR)
-
Reporter plasmid containing MREs upstream of a luciferase gene (e.g., MMTV-Luc)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Aldosterone (agonist)
-
This compound (antagonist)
-
Luciferase assay system (e.g., Promega ONE-Glo)
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% charcoal-stripped FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect the cells in each well with the hMR expression plasmid and the MMTV-Luc reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.[15] A plasmid encoding Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of this compound.
-
Prepare a solution of aldosterone at a concentration that yields ~80% of the maximal response (EC80), previously determined.
-
Remove the transfection medium and add fresh medium containing the EC80 concentration of aldosterone along with varying concentrations of this compound (or vehicle control).
-
Include control wells with vehicle only (basal activity) and aldosterone only (maximal stimulated activity).
-
-
Incubation: Incubate the treated plates for 18-24 hours at 37°C, 5% CO2.
-
Lysis and Luminescence Reading:
-
Remove the medium from the wells.
-
Lyse the cells and measure luciferase activity using a commercial kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize firefly luciferase activity to Renilla luciferase activity (if used).
-
Plot the normalized luciferase activity against the logarithm of this compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
References
- 1. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Mineralocorticoid Receptor Antagonists for Treatment of Hypertension and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. joe.bioscientifica.com [joe.bioscientifica.com]
- 8. Aldosterone receptor blockers spironolactone and this compound: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Third Generation Mineralocorticoid Receptor Antagonists; Why We Need a Fourth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. Mineralocorticoid Receptor Antagonism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human and zebrafish mineralocorticoid receptors reporter cell assays to assess the activity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identifying CAR Modulators Utilizing a Reporter Gene Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application of Canrenone in Cardiac Fibrosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of canrenone (B1668266), an active metabolite of spironolactone (B1682167) and a potent mineralocorticoid receptor (MR) antagonist, in the investigation of cardiac fibrosis.[1][2] The following sections detail its mechanism of action, key quantitative data from preclinical studies, and detailed experimental protocols for both in vitro and in vivo research models.
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins, is a key contributor to the pathophysiology of most heart diseases, leading to increased stiffness of the heart muscle, electrical signaling disruption, and ultimately heart failure.[3][4] The renin-angiotensin-aldosterone system (RAAS) is a critical driver of this process, with aldosterone (B195564) playing a significant pro-fibrotic role through its interaction with mineralocorticoid receptors in cardiac tissues.[1] this compound, as a mineralocorticoid receptor antagonist, offers a targeted approach to counteract these detrimental effects, making it a valuable tool for both basic research and preclinical drug development in the context of cardiac fibrosis.[1][5][6]
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily by competitively blocking the mineralocorticoid receptor. This action inhibits the downstream signaling cascades initiated by aldosterone in cardiac fibroblasts, the primary cell type responsible for ECM production. By antagonizing the MR, this compound is believed to interfere with pro-fibrotic pathways, including the transforming growth factor-beta (TGF-β) signaling axis, a central regulator of fibroblast activation and collagen synthesis.[3][7][8] This leads to a reduction in cardiac fibroblast proliferation, their differentiation into myofibroblasts (the primary collagen-producing cells), and overall collagen deposition in the heart.
Quantitative Data from Preclinical Studies
The efficacy of this compound in mitigating cardiac fibrosis has been demonstrated in various preclinical models. The following tables summarize key quantitative findings from a notable study investigating the effects of this compound in a rat model of post-infarction heart failure.[9]
Table 1: Hemodynamic Effects of this compound in a Post-Infarction Rat Model [9]
| Parameter | Placebo | Low-Dose this compound (8 mg/kg/day) | High-Dose this compound (18 mg/kg/day) |
| Left Ventricular Systolic Pressure | No significant difference | ↓ 6.5% | |
| Left Ventricular End-Diastolic Pressure | No significant difference | ↓ 23% |
Table 2: Anti-fibrotic Effects of this compound in a Post-Infarction Rat Model [9]
| Parameter | Placebo | Low-Dose this compound (8 mg/kg/day) | High-Dose this compound (18 mg/kg/day) |
| Mean Collagen Fraction | ↓ 21% | ↓ 47% | |
| Perivascular Fibrosis | No significant difference | ↓ 34% |
Experimental Protocols
In Vitro Studies: this compound's Effect on Cardiac Fibroblasts
This protocol outlines a general framework for investigating the direct effects of this compound on cardiac fibroblast function.
1. Isolation and Culture of Primary Cardiac Fibroblasts:
-
Isolate cardiac fibroblasts from neonatal or adult rat ventricles using established enzymatic digestion protocols.
-
Culture the isolated fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Use cells between passages 2 and 4 for experiments to minimize phenotypic drift.
2. Experimental Treatments:
-
Seed cardiac fibroblasts in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for proliferation assays).
-
Once cells reach 70-80% confluency, serum-starve them for 24 hours in DMEM with 0.5% FBS.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) for 1-2 hours.[10] A vehicle control (e.g., DMSO) should be included.
-
Stimulate the cells with a pro-fibrotic agent, such as Angiotensin II (100 nM) or TGF-β1 (10 ng/mL), in the continued presence of this compound for 24-48 hours.
3. Assessment of Cardiac Fibroblast Function:
-
Proliferation Assay:
-
Myofibroblast Differentiation:
-
Assess the expression of alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, by immunofluorescence staining or Western blotting.[13]
-
-
Collagen Synthesis:
-
Quantify collagen production by measuring the incorporation of ³H-proline into collagenase-digestible protein or by using a Sircol Collagen Assay.[14]
-
Analyze the gene expression of collagen isoforms (e.g., COL1A1, COL3A1) using quantitative real-time PCR (qRT-PCR).
-
In Vivo Studies: this compound in Animal Models of Cardiac Fibrosis
This protocol describes a model of post-myocardial infarction cardiac fibrosis in rats to evaluate the anti-fibrotic potential of this compound.[9]
1. Animal Model of Cardiac Fibrosis:
-
Induce myocardial infarction in adult male Sprague-Dawley rats by permanent ligation of the left anterior descending (LAD) coronary artery.[9] Sham-operated animals will serve as controls.
2. This compound Administration:
-
The day after surgery, randomize the infarcted animals into three groups: placebo, low-dose this compound (8 mg/kg/day), and high-dose this compound (18 mg/kg/day).[9]
-
Administer this compound or placebo daily via oral gavage for a period of two weeks.[9]
3. Hemodynamic Assessment:
-
At the end of the treatment period, perform hemodynamic measurements via left ventricular catheterization to assess parameters such as left ventricular systolic and end-diastolic pressures.[9]
4. Histological Analysis of Cardiac Fibrosis:
-
Euthanize the animals and excise the hearts.
-
Fix the hearts in 10% formalin, embed in paraffin, and section.
-
Stain sections with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.[1]
-
Perform morphometric analysis to determine the collagen volume fraction and the extent of perivascular fibrosis.
5. Molecular Analysis:
-
Isolate RNA and protein from heart tissue to analyze the expression of key fibrotic markers (e.g., TGF-β1, collagens, α-SMA) by qRT-PCR and Western blotting, respectively.[15]
Visualization of Pathways and Workflows
Caption: this compound's mechanism in cardiac fibrosis.
References
- 1. Treatment of cardiac fibrosis: from neuro-hormonal inhibitors to CAR-T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cardiac fibrosis and the TGF-β signaling axis | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Potassium canrenoate, an aldosterone receptor antagonist, reduces isoprenaline-induced cardiac fibrosis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epigenetics and expression of key genes associated with cardiac fibrosis: NLRP3, MMP2, MMP9, CCN2/CTGF and AGT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pivotal Role of TGF-β/Smad Signaling in Cardiac Fibrosis: Non-coding RNAs as Effectual Players - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound on myocardial reactive fibrosis in a rat model of postinfarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound and amiloride on the prooxidative effect induced by aldosterone in human mononuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disease and region-related cardiac fibroblast potassium current variations and potential functional significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. In vitro Assessment of Cardiac Fibroblast Activation at Physiologic Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of cardiac fibroblast collagen synthesis by adenosine: roles for Epac and PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Canrenone and its Metabolites in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Canrenone (B1668266) is a primary active metabolite of spironolactone (B1682167), a potassium-sparing diuretic and aldosterone (B195564) antagonist used in the treatment of conditions like heart failure and hypertension.[1][2] Spironolactone undergoes extensive metabolism, forming several active metabolites, including this compound and 7α-thiomethylspironolactone.[1][2][3] Accurate and sensitive quantification of this compound and other key metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence testing, and therapeutic drug monitoring to ensure safety and efficacy. This document provides detailed protocols and performance data for the analysis of this compound and its related compounds in human plasma, primarily focusing on modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and specificity.[1][4][5]
Metabolic Pathway of Spironolactone
Spironolactone is rapidly and extensively metabolized in the body. The primary pathway involves the removal of the thioacetyl group to form this compound. Another significant pathway leads to the formation of 7α-thiomethylspironolactone. Understanding this pathway is essential for selecting the appropriate analytes for pharmacokinetic assessment.
Caption: Metabolic conversion of spironolactone to its major active metabolites.
Analytical Method Workflow
The quantification of this compound in plasma typically involves sample preparation to isolate the analytes from matrix components, followed by chromatographic separation and detection. The general workflow for a robust LC-MS/MS assay is outlined below.
Caption: High-level workflow for the analysis of this compound in plasma samples.
Detailed Experimental Protocols
Below are representative protocols derived from published methods. These should be adapted and validated by the end-user for their specific equipment and reagents.
Protocol 1: LC-MS/MS with Protein Precipitation
This method is rapid and effective, suitable for high-throughput analysis.[1]
-
Preparation of Standards:
-
Prepare stock solutions of this compound (e.g., 1 mg/mL) in methanol (B129727).
-
Generate working solutions by serial dilution.
-
Prepare calibration standards by spiking blank human plasma with working solutions to achieve a concentration range of approximately 2-180 ng/mL.[1]
-
-
Sample Preparation:
-
Pipette 200 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add an internal standard (e.g., spirorenone (B1212842) or another suitable compound).
-
Add 500 µL of methanol to precipitate proteins.[1]
-
Vortex mix for 10-30 seconds.
-
Centrifuge at high speed (e.g., 4000 rpm for 6 minutes) to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
LC-MS/MS Conditions:
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic elution with a mixture of methanol and 10 mM ammonium (B1175870) acetate (B1210297) in water (e.g., 58:42 v/v).[7]
-
Injection Volume: 3 µL.[6]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in positive mode.[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Monitor specific precursor-to-product ion transitions. For this compound, a common transition is derived from the precursor ion at m/z 341.[1][4]
-
Protocol 2: HPLC-UV with Liquid-Liquid Extraction (LLE)
This method is a classic approach and can be used when LC-MS/MS is unavailable.
-
Preparation of Standards:
-
Prepare standards similarly to the LC-MS/MS method, typically for a range of 10-600 ng/mL.[3]
-
-
Sample Preparation (LLE):
-
To 1 mL of plasma, add an internal standard.
-
Add an extraction solvent such as a mixture of n-hexane and toluene (B28343) (1:1, v/v) or methylene (B1212753) chloride and ethyl acetate (20:80, v/v).[4][8]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge to separate the organic and aqueous layers (e.g., 2,150 x g for 10 min).[6][9]
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 45 °C.[6][9]
-
Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase.
-
-
HPLC-UV Conditions:
-
HPLC Column: S5 ODS2 or similar C18 column.[3]
-
Mobile Phase: A mixture of acetonitrile (B52724) and aqueous orthophosphoric acid (pH 3.4).[3]
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detector set to 280-285 nm for this compound.[3][8]
-
Method Performance Data
The following tables summarize quantitative data from various validated methods for the determination of this compound and its parent drug, spironolactone.
Table 1: LC-MS & LC-MS/MS Method Performance
| Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| This compound | LC-MS/MS | 2.69 - 179.20 | 2.69 | 99.7 | [1] |
| Spironolactone | LC-MS/MS | 2.77 - 184.50 | 2.77 | 99.7 | [1] |
| This compound | LC-APCI-MS | 2 - 300 | 2 | Not specified | [4] |
| Spironolactone | LC-APCI-MS | 2 - 300 | 2 | Not specified | [4] |
| This compound | LC-MS | 400 - 5000 | 80 | 87.4 - 112.1 | [9][10] |
| Spironolactone | LC-MS | 400 - 5000 | 200 | 87.4 - 112.1 | [9][10] |
| this compound | HPLC/MS/MS | 2 - 100 | 2 | Not specified |[5] |
Table 2: HPLC-UV Method Performance
| Analyte | Method | Linearity Range (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| This compound | HPLC-UV | 10 - 600 | ~10 (as LOQ) | >80 | [3] |
| 7α-thiomethyl-spironolactone | HPLC-UV | 10 - 600 | ~10 (as LOQ) | >80 | [3] |
| this compound | HPLC-UV | Not specified | <5 | Not specified |[8] |
Table 3: Precision and Accuracy Data
| Method | Analyte | Precision (%RSD) | Accuracy | Reference |
|---|---|---|---|---|
| LC-MS/MS | This compound | 3.1 - 13.9% | 3.1 - 13.9% | [1] |
| LC-APCI-MS | This compound | <10% | 85 - 115% | [4] |
| HPLC-UV | This compound | <10% (except at LOQ: 12-15%) | <10% (except at LOQ: 12-15%) | [3] |
| HPLC/MS/MS | this compound | <15% | ±15% bias |[5] |
Conclusion
Both LC-MS/MS and HPLC-based methods can be effectively used for the quantification of this compound and other spironolactone metabolites in plasma. LC-MS/MS methods generally offer superior sensitivity, specificity, and throughput, with LLOQs as low as 2 ng/mL.[4][5] Sample preparation techniques range from simple protein precipitation, ideal for rapid analysis, to more comprehensive liquid-liquid extraction for cleaner extracts.[1][4] The choice of method depends on the specific requirements of the study, available instrumentation, and the desired sensitivity. The protocols and data presented here provide a robust starting point for researchers to develop and validate their own analytical methods for pharmacokinetic and clinical studies involving spironolactone and its metabolites.
References
- 1. scispace.com [scispace.com]
- 2. Analysis of metabolites--a new approach to bioequivalence studies of spironolactone formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of spironolactone and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of spironolactone and its active metabolite this compound in human plasma by HPLC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical issues in HPLC/MS/MS simultaneous assay of furosemide, spironolactone and this compound in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revistas.usp.br [revistas.usp.br]
- 7. Determination of Spironolactone and this compound in Human Plasma by High-performance Liquid Chromatography with Mass Spectrometry Detection [hrcak.srce.hr]
- 8. Determination of this compound, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and this compound in plasma samples – ScienceOpen [scienceopen.com]
Canrenone: A Versatile Tool for Interrogating Steroid Hormone Receptor Pathways
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Canrenone (B1668266) is a steroidal lactone and the primary active metabolite of the potassium-sparing diuretic, spironolactone (B1682167). It functions primarily as a competitive antagonist of the mineralocorticoid receptor (MR), also known as the aldosterone (B195564) receptor. This property makes this compound an invaluable tool compound for elucidating the physiological and pathophysiological roles of MR in various biological systems. Beyond its high affinity for the MR, this compound also interacts with other steroid hormone receptors, albeit with lower potency. Understanding its selectivity profile is crucial for the precise interpretation of experimental results. These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its use in studying steroid hormone receptors.
Physicochemical Properties and Pharmacokinetics
This compound is a solid substance with a molecular formula of C₂₂H₂₈O₃ and a molar mass of 340.46 g/mol . Its pharmacokinetic profile is characterized by an elimination half-life of approximately 16.5 hours. This compound exhibits high protein binding, around 95%. As an active metabolite, it is partially responsible for the therapeutic effects of its parent drug, spironolactone.
Mechanism of Action
This compound exerts its effects by competitively binding to the ligand-binding domain of steroid hormone receptors. Its primary interaction is with the mineralocorticoid receptor, where it displaces the natural agonist, aldosterone. This prevents the receptor's conformational change, nuclear translocation, and subsequent modulation of gene expression. This antagonistic action inhibits the downstream effects of aldosterone, such as sodium and water retention and potassium excretion. This compound also exhibits antagonistic properties at the androgen and progesterone (B1679170) receptors, which contributes to its side-effect profile but also provides avenues for its use as a tool compound to study these receptors. It does not show significant binding to the estrogen receptor.[1][2]
Data Presentation: Receptor Binding and Functional Activity
The following table summarizes the quantitative data on the interaction of this compound and related compounds with various steroid hormone receptors. This allows for a direct comparison of their potency and selectivity.
| Compound | Receptor | Assay Type | Value | Units | Reference |
| This compound | Mineralocorticoid (MR) | Functional Antagonism (IC₅₀) | 16.7 | nM | [3] |
| This compound | Progesterone (PR) | Competitive Binding (Ki) | 300 | nM | [1][2] |
| This compound | Androgen (AR) | Competitive Binding (Ki) | Not Reported | - | - |
| This compound | Glucocorticoid (GR) | Competitive Binding (Ki) | Not Reported | - | - |
| This compound | Estrogen (ER) | Competitive Binding | No significant binding | - | [1][2] |
| Spironolactone | Mineralocorticoid (MR) | Functional Antagonism (IC₅₀) | 24 | nM | [4] |
| Spironolactone | Androgen (AR) | Functional Antagonism (IC₅₀) | 77 | nM | [4] |
| Eplerenone (B1671536) | Mineralocorticoid (MR) | Functional Antagonism (IC₅₀) | 81 | nM | [4] |
Visualizations: Signaling Pathways and Experimental Workflows
Mineralocorticoid Receptor Signaling Pathway
Caption: Aldosterone binds the MR-HSP90 complex, leading to gene transcription. This compound competitively inhibits this.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound to a steroid hormone receptor.
Logic of a Reporter Gene Assay for Antagonist Activity
Caption: Principle of a reporter gene assay to measure the functional antagonist activity of this compound.
Experimental Protocols
Protocol 1: In Vitro Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for a specific steroid hormone receptor.
Materials:
-
Receptor Source: Purified recombinant steroid hormone receptor or cytosol extract from tissues or cells expressing the receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) high-affinity ligand for the receptor (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR).
-
Unlabeled Competitor: this compound.
-
Assay Buffer: e.g., Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Fluid and Vials.
-
Glass Fiber Filters (pre-treated with polyethylenimine if necessary).
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the radioligand in assay buffer to a concentration that is approximately equal to its Kd for the receptor.
-
Dilute the receptor preparation in assay buffer to a concentration that results in specific binding of 5-10% of the total radioligand added.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and receptor preparation.
-
Non-specific Binding: Add a saturating concentration of a known high-affinity unlabeled ligand, radioligand, and receptor preparation.
-
Competitive Binding: Add the serially diluted this compound, radioligand, and receptor preparation.
-
-
Incubation: Incubate the assay tubes at an appropriate temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Rapidly filter the contents of each tube through the glass fiber filters using the filtration manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Reporter Gene Assay for Antagonist Activity
This protocol assesses the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced transcription of a reporter gene.
Materials:
-
Cell Line: A mammalian cell line that either endogenously expresses the steroid hormone receptor of interest or has been stably transfected to express it (e.g., HEK293, U2OS).
-
Reporter Plasmid: A plasmid containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with hormone response elements (e.g., MREs for MR).
-
Transfection Reagent (if transient transfection is required).
-
Cell Culture Medium and Supplements.
-
Agonist: A known agonist for the receptor (e.g., aldosterone for MR).
-
This compound.
-
Luciferase Assay Reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate medium.
-
If the cells are not stably expressing the receptor and reporter, co-transfect them with the receptor expression plasmid and the reporter plasmid. A control plasmid expressing a different reporter (e.g., Renilla luciferase) can be included for normalization of transfection efficiency.
-
Plate the cells in a multi-well plate and allow them to adhere.
-
-
Treatment:
-
Prepare a solution of the agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Prepare serial dilutions of this compound.
-
Treat the cells with the agonist alone (positive control), vehicle (negative control), or the agonist in the presence of varying concentrations of this compound.
-
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 18-24 hours).
-
Cell Lysis and Reporter Assay:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement: Measure the luminescence using a luminometer. If a normalization control was used, measure its activity as well.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Plot the percentage of agonist-induced activity against the log concentration of this compound.
-
Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the agonist-induced reporter activity.
-
Selectivity and Off-Target Effects
While this compound is a potent MR antagonist, it is not entirely selective. It has been shown to interact with other steroid hormone receptors, which is a critical consideration when designing experiments and interpreting data.
-
Progesterone Receptor (PR): this compound is a competitive antagonist at the PR, with a Ki of 300 nM.[1][2] This interaction may contribute to some of the endocrine side effects observed with spironolactone therapy.
-
Androgen Receptor (AR): this compound exhibits anti-androgenic activity, though its direct binding affinity for the AR is not as well-quantified as that of its parent compound, spironolactone. This effect is thought to underlie side effects such as gynecomastia.
-
Glucocorticoid Receptor (GR): this compound has a much lower affinity for the GR compared to the MR.
-
Estrogen Receptor (ER): this compound does not bind significantly to the ER.[1][2]
Researchers should be aware of these off-target effects and may need to use additional controls or more selective compounds, such as eplerenone or finerenone, to confirm that an observed effect is solely mediated by the MR.
Conclusion
This compound is a powerful and widely used tool compound for investigating the role of the mineralocorticoid receptor in health and disease. Its well-characterized pharmacology and established use in a variety of in vitro and in vivo models make it an essential component of the researcher's toolkit. However, a thorough understanding of its selectivity profile and potential off-target effects is paramount for conducting rigorous and reproducible scientific inquiry into the complex world of steroid hormone signaling.
References
- 1. The interaction of this compound with oestrogen and progesterone receptors in human uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The interaction of this compound with oestrogen and progesterone receptors in human uterine cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of spironolactone and potassium canrenoate on cytosolic and nuclear androgen and estrogen receptors of rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Canrenone Solubility for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low aqueous solubility of canrenone (B1668266) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its very low solubility in water. Reported values indicate an aqueous solubility of approximately 0.0042 g/L to 272.4 µg/L at 25°C[1][2]. This poor solubility can present significant challenges for in vitro and in vivo experiments that require the compound to be in an aqueous solution.
Q2: Why is this compound poorly soluble in water?
This compound is a steroidal lactone, and its chemical structure is largely hydrophobic. The presence of a large, nonpolar steroid backbone with limited hydrogen bonding capability contributes to its low affinity for polar solvents like water[3][4].
Q3: What are the common signs of solubility issues in my this compound experiments?
Researchers may encounter several indicators of poor solubility, including:
-
Precipitation: The compound may fall out of solution, appearing as a solid or cloudy suspension, especially when a stock solution in an organic solvent is diluted into an aqueous buffer.
-
Inconsistent Results: Poor solubility can lead to variability in the effective concentration of this compound, resulting in inconsistent experimental outcomes.
-
Low Bioavailability: In cell-based assays or in vivo studies, low solubility can limit the amount of this compound that can cross biological membranes and reach its target.
Q4: What are the primary strategies to improve the aqueous solubility of this compound for my experiments?
Several well-established techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These methods are broadly applicable for preclinical and research purposes and include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds[5][6][7].
-
Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin can significantly improve its aqueous solubility[8][9][10].
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate and solubility[11][12].
-
Particle Size Reduction: Decreasing the particle size of this compound increases the surface area available for dissolution[5][13].
Troubleshooting Guide: Common Solubility Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates when my DMSO stock is added to aqueous media. | The concentration of DMSO is not high enough in the final solution to maintain this compound's solubility. | 1. Increase the final concentration of DMSO in your aqueous medium (typically, up to 0.5-1% is tolerated by many cell lines, but this should be validated). 2. Decrease the final concentration of this compound. 3. Consider using an alternative solubilization method like cyclodextrin complexation. |
| I am observing high variability between my experimental replicates. | Inconsistent dissolution of this compound is leading to different effective concentrations in each replicate. | 1. Ensure your stock solution is fully dissolved before use. Gentle warming and vortexing can help. 2. Prepare a fresh stock solution for each experiment. 3. Utilize a method that provides a more stable and soluble form of this compound, such as a cyclodextrin inclusion complex. |
| My desired final concentration of this compound is higher than what I can achieve with co-solvents alone without causing cellular toxicity. | The required co-solvent concentration is toxic to the cells or organism in your experiment. | 1. Formulate this compound with a cyclodextrin, which is generally well-tolerated. 2. Investigate the preparation of a solid dispersion of this compound. |
Quantitative Data on this compound Solubility
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 0.0042 g/L | [1] |
| Water (25°C) | 272.4 µg/L | [2] |
| Dimethyl Sulfoxide (DMSO) | 100 mM | [14] |
| Dimethyl Sulfoxide (DMSO) (25°C) | 68 mg/mL (199.72 mM) | [15] |
| Chloroform | Soluble | [14] |
| Acetone | Soluble | [14] |
| Methanol | Soluble | [14] |
Experimental Protocols
Protocol 1: Solubilization of this compound using a Co-solvent (DMSO)
This protocol describes the preparation of a this compound stock solution in DMSO and its subsequent dilution in an aqueous medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM). This compound is soluble in DMSO up to 100 mM[14].
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Dilution into Aqueous Medium:
-
Serially dilute the DMSO stock solution into your final aqueous buffer or cell culture medium to achieve the desired working concentration.
-
Crucially, ensure the final concentration of DMSO in the aqueous medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity. This may limit the maximum achievable concentration of this compound.
-
Add the this compound-DMSO stock dropwise to the aqueous medium while vortexing to facilitate mixing and minimize precipitation.
-
Workflow for Co-solvent Solubilization
Caption: Workflow for preparing a this compound solution using DMSO as a co-solvent.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol details the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility. Cyclodextrins form inclusion complexes with hydrophobic drugs, increasing their solubility in water[9][10][16].
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the Cyclodextrin Solution:
-
Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to this compound) in the desired volume of deionized water or buffer with stirring.
-
-
Add this compound:
-
Slowly add the this compound powder to the cyclodextrin solution while continuously stirring.
-
-
Complexation:
-
Allow the mixture to stir at room temperature for 24-48 hours to ensure complete complexation. The container should be sealed to prevent evaporation.
-
-
Clarification:
-
After the stirring period, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound. The resulting clear solution contains the this compound-HP-β-CD inclusion complex.
-
-
Concentration Determination (Optional but Recommended):
-
The concentration of this compound in the final solution should be determined analytically using a method such as HPLC-UV.
-
Workflow for Cyclodextrin Complexation
Caption: Workflow for preparing a soluble this compound-cyclodextrin inclusion complex.
This compound's Mechanism of Action
This compound is an active metabolite of spironolactone (B1682167) and functions as a mineralocorticoid receptor (MR) antagonist[14][17][18]. Its therapeutic and experimental effects are primarily due to its ability to block the binding of aldosterone (B195564) to the MR.
Signaling Pathway of Aldosterone and its Antagonism by this compound
Caption: this compound competitively inhibits the binding of aldosterone to the mineralocorticoid receptor.
References
- 1. Showing Compound this compound (FDB023096) - FooDB [foodb.ca]
- 2. This compound CAS#: 976-71-6 [m.chemicalbook.com]
- 3. This compound | C22H28O3 | CID 13789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 13. agnopharma.com [agnopharma.com]
- 14. This compound | CAS 976-71-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 15. selleckchem.com [selleckchem.com]
- 16. ricerca.unich.it [ricerca.unich.it]
- 17. This compound CAS 976-71-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Canrenone Treatment in Chronic Kidney Disease Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing canrenone (B1668266) treatment duration in preclinical chronic kidney disease (CKD) models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in mitigating chronic kidney disease?
A1: this compound is an active metabolite of spironolactone (B1682167) and a potent antagonist of the mineralocorticoid receptor (MR).[1] In chronic kidney disease, the overactivation of the MR by aldosterone (B195564) contributes to inflammation, fibrosis, and cellular damage.[1][2] this compound competitively binds to the MR, thereby inhibiting the downstream signaling cascade that leads to renal injury. This blockade helps to reduce inflammation, decrease the production of pro-fibrotic factors like TGF-β, and ultimately attenuate the progression of renal fibrosis.[2]
Q2: Which are the most common preclinical models of CKD used to evaluate this compound efficacy, and what are the general treatment durations reported in the literature?
A2: The most frequently used preclinical models are the 5/6 nephrectomy (surgical reduction of renal mass) and the unilateral ureteral obstruction (UUO) models. The 5/6 nephrectomy model mimics the progressive nature of CKD, while the UUO model induces rapid and severe renal fibrosis.
Reported treatment durations for this compound and other mineralocorticoid receptor antagonists (MRAs) in these models vary widely, ranging from a few days to several months. For instance, studies have employed durations of 2 weeks, 8 weeks, and even up to 180 days.[3][4][5] However, there is a lack of consensus on the optimal treatment duration, and it is often determined by the specific research question and the timeline of disease progression in the chosen model.
Q3: How do I determine the optimal treatment duration for this compound in my specific CKD model?
A3: Currently, there are no definitive guidelines for the optimal treatment duration of this compound in preclinical CKD models. The ideal duration will likely depend on several factors, including the animal model used, the stage of CKD at the initiation of treatment (early vs. late intervention), and the specific endpoints being measured.
To determine an optimal duration for your experimental setup, consider the following approach:
-
Pilot Studies: Conduct pilot studies with staggered treatment durations (e.g., 2, 4, 8, and 12 weeks) to observe the time-course of this compound's effects on key markers of renal injury and fibrosis.
-
Define Clear Endpoints: Establish clear primary and secondary endpoints for your study. For assessing anti-fibrotic effects, longer treatment durations may be necessary to observe significant changes in collagen deposition and expression of fibrotic markers. For anti-inflammatory effects, shorter durations might be sufficient.
-
Model-Specific Progression: Characterize the progression of CKD in your specific animal model. Treatment should be initiated at a time point that allows for intervention before irreversible damage occurs and should be long enough to assess a meaningful therapeutic effect.
Q4: What are the key signaling pathways modulated by this compound in the context of renal fibrosis?
A4: this compound, by blocking the mineralocorticoid receptor, influences several key signaling pathways implicated in renal fibrosis. The primary pathway inhibited is the aldosterone-MR signaling cascade. This, in turn, affects downstream pathways such as:
-
Transforming Growth Factor-β (TGF-β) Signaling: Aldosterone can promote the expression of TGF-β, a potent pro-fibrotic cytokine. By blocking MR, this compound can reduce TGF-β production and its downstream signaling through Smad proteins, which are critical for the transcription of genes involved in extracellular matrix deposition.[2][6]
-
Reactive Oxygen Species (ROS) Production: Aldosterone-MR activation can increase oxidative stress through the activation of NADPH oxidase.[7] this compound can mitigate this by reducing ROS production, thereby protecting renal cells from oxidative damage.
-
Inflammatory Pathways: MR activation in immune cells contributes to renal inflammation. This compound can suppress the infiltration of inflammatory cells and the production of pro-inflammatory cytokines.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in treatment response between animals. | Inconsistent drug administration (e.g., gavage technique).Variability in the severity of the induced CKD.Genetic drift in animal colonies. | Ensure all personnel are properly trained in drug administration techniques.Carefully standardize the surgical procedures for CKD induction.Use age- and weight-matched animals from a reputable supplier. |
| Lack of significant anti-fibrotic effect with this compound treatment. | Insufficient treatment duration.Inadequate drug dosage.Treatment initiated at a very advanced stage of fibrosis.Poor bioavailability of the this compound formulation. | Consider extending the treatment duration based on pilot studies.Perform a dose-response study to determine the optimal dose for your model.Initiate treatment at an earlier stage of disease progression.Ensure the this compound formulation is properly prepared and administered to maximize absorption. |
| Hyperkalemia in treated animals. | This compound's mechanism of action can lead to potassium retention.High potassium content in the animal diet.Severe renal impairment affecting potassium excretion. | Monitor serum potassium levels regularly throughout the study.Use a standardized diet with a known and controlled potassium content.Consider adjusting the this compound dose if hyperkalemia becomes a persistent issue. |
| Inconsistent or unexpected changes in renal function markers (e.g., serum creatinine, BUN). | The chosen CKD model may not consistently produce significant changes in these markers within the study timeframe.this compound may have variable effects on GFR depending on the model and disease severity.Dehydration in animals can affect these measurements. | Validate the time-course of changes in renal function markers in your untreated CKD model.Include additional markers of kidney injury, such as albuminuria, which may be more sensitive to treatment effects.Ensure animals have ad libitum access to water. |
Quantitative Data Summary
Table 1: Effects of this compound and Other MRAs on Renal Parameters in Preclinical CKD Models
| MRA | Animal Model | Treatment Duration | Dosage | Effect on Albuminuria/Proteinuria | Effect on Serum Creatinine/BUN | Effect on Renal Fibrosis | Reference |
| Canrenoate | 5/6 Nephrectomy (Mouse) | 8 weeks | Not specified | Reduced | No significant change | Reduced interstitial fibrosis | [3] |
| Spironolactone | Ischemia/Reperfusion (Rat) | 5 or 10 days | Not specified | Not reported | Not reported | Prevented tubulointerstitial fibrosis | [8] |
| Eplerenone | UUO (Rat) | 180 days | Not specified | Not applicable | Increased (due to model) | Attenuated fibrosis in contralateral kidney | [4] |
| Finerenone (B607456) | Various rodent models | Not specified | Not specified | Reduced | Not specified | Reduced | |
| This compound | Post-infarction heart failure (Rat) | 2 weeks | 8 and 18 mg/kg/day | Not reported | Not reported | Attenuated interstitial fibrosis | [5] |
Experimental Protocols
5/6 Nephrectomy Model in Mice
This protocol describes a two-step surgical procedure to induce chronic kidney disease in mice.
Materials:
-
Male mice (e.g., C57BL/6), 8-10 weeks old
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 5-0 silk)
-
Wound clips or sutures
-
Heating pad
Procedure:
Step 1: Left Kidney Polectomy
-
Anesthetize the mouse and place it on a heating pad to maintain body temperature.
-
Make a small flank incision to expose the left kidney.
-
Ligate the upper and lower poles of the left kidney with silk sutures.
-
Alternatively, resect the upper and lower thirds of the kidney.
-
Close the muscle layer and skin with sutures or wound clips.
-
Allow the animal to recover for one week.
Step 2: Right Nephrectomy
-
Anesthetize the mouse again.
-
Make a flank incision on the right side to expose the right kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the entire right kidney.
-
Close the incision as described in Step 1.
This compound Administration:
-
This compound can be administered via oral gavage, in drinking water, or mixed with food. The chosen route should ensure consistent daily dosing.
-
Treatment can be initiated at a desired time point post-surgery (e.g., 1-4 weeks) to model early or late intervention.
Unilateral Ureteral Obstruction (UUO) Model in Mice
This protocol induces rapid renal fibrosis through complete ureteral ligation.
Materials:
-
Male mice (e.g., C57BL/6), 8-10 weeks old
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 4-0 or 5-0 silk)
-
Wound clips or sutures
-
Heating pad
Procedure:
-
Anesthetize the mouse and maintain its body temperature.
-
Make a midline abdominal incision to expose the abdominal contents.
-
Gently move the intestines to visualize the left kidney and ureter.
-
Isolate the left ureter from the surrounding fat and vessels.
-
Ligate the ureter at two points (proximal and distal) with silk sutures. The ureter can be cut between the ligatures.
-
Reposition the organs and close the abdominal wall and skin in layers.
-
For sham-operated controls, perform the same procedure, including isolation of the ureter, but without ligation.
This compound Administration:
-
Treatment with this compound can be initiated immediately after surgery or at a later time point, depending on the experimental question.
-
The contralateral (unobstructed) kidney can serve as an internal control in some experimental designs.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Aldosterone signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in CKD models.
References
- 1. Mineralocorticoid Receptor Antagonism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mineralocorticoid Receptor Antagonism in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mineralocorticoid Receptor Antagonism Prevents the Synergistic Effect of Metabolic Challenge and Chronic Kidney Disease on Renal Fibrosis and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eplerenone Attenuates Fibrosis in the Contralateral Kidney of UUO Rats by Preventing Macrophage-to-Myofibroblast Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on myocardial reactive fibrosis in a rat model of postinfarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of mineralocorticoid receptor antagonists in kidney diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Management of hypertension in advanced kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating new treatment opportunities for patients with chronic kidney disease in type 2 diabetes: the role of finerenone - PMC [pmc.ncbi.nlm.nih.gov]
assessing the stability of canrenone in different laboratory storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of canrenone (B1668266) in various laboratory storage conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of its γ-lactone ring to form canrenoic acid. This reaction is reversible.[1] The kinetics of this hydrolysis and the reverse reaction (lactonization of canrenoic acid) are influenced by pH and temperature.[2]
Q2: How stable is this compound in solid form?
A2: this compound is generally considered stable in its solid, crystalline form.[3] For long-term storage, it is recommended to keep it at -20°C, where it can be stable for at least 5 years.[4] It should be stored in a well-sealed container, protected from moisture.
Q3: What are the best practices for storing this compound solutions?
A3: For optimal stability of this compound in solution, consider the following:
-
Solvent Selection: Use high-purity, anhydrous solvents. This compound is soluble in DMF, DMSO, and ethanol.[4]
-
Temperature: For short-term storage, refrigeration at 2-8°C is advisable. For long-term storage, aliquot the solution and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
-
Inert Atmosphere: For extended long-term storage, consider purging the headspace of the vial with an inert gas like nitrogen or argon to prevent oxidation.
Q4: Is this compound susceptible to photodegradation?
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The stability of this compound is pH-dependent. The hydrolysis of the lactone ring is catalyzed by both acid and base.[2][7] this compound is formed from its precursor, spironolactone (B1682167), under acidic, basic, and neutral conditions, suggesting it is relatively more stable than spironolactone under these conditions.[8] However, strong basic conditions should be avoided for long-term storage.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in chromatogram during stability analysis. | Formation of degradation products, such as canrenoic acid. | - Compare the retention time of the new peak with a canrenoic acid standard if available.- Employ LC-MS to identify the mass-to-charge ratio of the unknown peak to aid in its identification. |
| Loss of this compound concentration in stock solution over time. | - Solvent impurities: Presence of water, acids, or bases can catalyze hydrolysis.- Improper storage: Exposure to elevated temperatures or light.- Repeated freeze-thaw cycles. | - Use high-purity, anhydrous solvents.- Store solutions at recommended low temperatures and protect from light.- Aliquot stock solutions into smaller, single-use volumes. |
| Precipitation of this compound from solution. | - Solvent evaporation: Increases the concentration beyond its solubility limit.- Temperature fluctuations: Solubility is often temperature-dependent. | - Ensure vials are tightly sealed. For long-term storage, consider using parafilm.- If precipitation occurs upon cooling, gently warm and sonicate the solution to redissolve before use. |
| Inconsistent results in bioassays using this compound. | Use of a degraded this compound stock solution. | - Regularly check the purity and concentration of your this compound stock solution using a validated stability-indicating HPLC method.- Prepare fresh dilutions from a properly stored stock solution for each experiment. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL |
| Ethanol | 10 mg/mL |
| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL |
Data sourced from Cayman Chemical product information.[4]
Table 2: Stability of this compound in Methanol (B129727) Solution at Room Temperature
| Time (hours) | Stability | RSD (%) |
| 0 | Reference | - |
| 4 | Stable | 1.03 |
| 8 | Stable | 1.03 |
| 12 | Stable | 1.03 |
| 18 | Stable | 1.03 |
| 24 | Stable | 1.03 |
This data indicates that this compound is stable in a methanol solution for at least 24 hours at room temperature.[9]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating HPLC method. Optimization may be required for specific instrumentation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A degassed mixture of methanol and water (e.g., 60:40, v/v). The exact ratio may need optimization for optimal separation of this compound from its potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.[10]
-
Injection Volume: 20 µL.
-
Procedure: a. Prepare a standard curve of this compound in the mobile phase at several known concentrations. b. Prepare samples of this compound that have been subjected to stability testing and dilute them with the mobile phase to a concentration within the range of the standard curve. c. Inject the standard and sample solutions into the HPLC system. d. Quantify the amount of this compound remaining and identify and quantify any degradation products by comparing retention times and peak areas with the standards.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways.
-
Sample Preparation: Prepare solutions of this compound in an appropriate solvent (e.g., methanol or a mixture of methanol and water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 0.1 M HCl to the this compound solution and incubate at a specified temperature (e.g., 60°C) for a set period.
-
Basic Hydrolysis: Add 0.1 M NaOH to the this compound solution and keep at room temperature for a defined duration.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the this compound solution and store at room temperature for a set time.
-
Thermal Degradation: Store the solid this compound or a solution of this compound at an elevated temperature (e.g., 60°C) for a specified period.
-
Photodegradation: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[11] A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Analysis: a. At specified time points, withdraw aliquots from each stress condition. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples using the validated stability-indicating HPLC method (Protocol 1). d. Determine the percentage of degradation and identify any major degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Prediction of stability in pharmaceutical preparations. XVI. Kinetics of hydrolysis of this compound and lactonization of canrenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 976-71-6 [m.chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. This compound formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ageps.aphp.fr [ageps.aphp.fr]
- 9. Simultaneous Identification and Quantification of this compound and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of this compound, the major metabolite of spironolactone, in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caronscientific.com [caronscientific.com]
Technical Support Center: Troubleshooting Unexpected Off-Target Effects of Canrenone In Vitro
Welcome to the technical support center for researchers utilizing canrenone (B1668266) in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate unexpected experimental outcomes and better understand the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: My cell viability/proliferation assay (e.g., MTT, XTT) shows unexpected results after this compound treatment. What could be the cause?
A1: Unexpected results in tetrazolium-based viability assays can arise from several factors unrelated to true cytotoxicity. This compound, like other steroid compounds, may interfere with these assays.
Troubleshooting Steps:
-
Cell-Free Control: Run a control plate with this compound in cell-free media. If you observe a color change, it indicates direct chemical reduction of the assay reagent by this compound.
-
Alternative Viability Assays: Use an orthogonal method that relies on a different principle, such as:
-
Trypan Blue Exclusion Assay: Measures membrane integrity.
-
LDH Release Assay: Quantifies lactate (B86563) dehydrogenase release from damaged cells.
-
Crystal Violet Assay: Stains total adherent cell biomass.
-
-
Microscopic Examination: Visually inspect the cells for morphological changes indicative of apoptosis or necrosis (e.g., cell shrinkage, blebbing, detachment).
Q2: I'm observing hormonal effects in my cell line that are inconsistent with mineralocorticoid receptor (MR) antagonism. Why is this happening?
A2: this compound exhibits binding affinity for other steroid receptors, which can lead to off-target hormonal effects.
Troubleshooting Steps:
-
Receptor Expression Profile: Confirm the expression profile of steroid receptors (e.g., Androgen Receptor (AR), Progesterone (B1679170) Receptor (PR), Glucocorticoid Receptor (GR)) in your cell line using techniques like qPCR or Western blotting.
-
Competitive Binding Assays: If your cell line expresses other steroid receptors, consider performing competitive binding assays with specific antagonists for those receptors to dissect the observed effects. For example, co-treat with an anti-androgen like bicalutamide (B1683754) or an anti-progestin like mifepristone.
-
Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects may only become apparent at higher concentrations of this compound.
Q3: My reporter gene assay for a non-MR-related pathway is showing unexpected activation or inhibition with this compound treatment. What should I do?
A3: this compound may indirectly modulate various signaling pathways. Additionally, interference with the reporter enzyme itself is a possibility.
Troubleshooting Steps:
-
Reporter Enzyme Interference: Test for direct inhibition or activation of the luciferase enzyme by this compound in a cell-free system using purified luciferase.
-
Promoter-Specific Effects: Use a control vector with a constitutive promoter (e.g., CMV, SV40) driving the luciferase gene. If this compound affects the expression from this vector, it suggests a general effect on transcription or translation rather than specific pathway modulation.
-
Upstream Pathway Analysis: Investigate the activation state of key upstream signaling molecules in your pathway of interest using techniques like Western blotting for phosphorylated proteins (e.g., p-ERK, p-Akt).
Q4: I am using an immunoassay (e.g., ELISA, RIA) to measure another analyte in my this compound-treated cell culture supernatant, and the results are inconsistent. Could this compound be interfering?
A4: Yes, this compound is known to interfere with various immunoassays, particularly for steroid hormones and digoxin (B3395198).[1][2][3][4][5] This is due to its structural similarity to other molecules, leading to cross-reactivity with the antibodies used in these assays.
Troubleshooting Steps:
-
Spike-and-Recovery Experiment: Add a known amount of your analyte of interest to a sample containing this compound and to a control sample without this compound. If the recovery of the analyte is significantly different between the two samples, it indicates assay interference.
-
Alternative Detection Method: If possible, use a non-immunoassay-based method for quantification, such as liquid chromatography-mass spectrometry (LC-MS), which offers higher specificity.
-
Consult Assay Manufacturer: Contact the manufacturer of your immunoassay kit to inquire about known cross-reactivity with this compound or related compounds.
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound for its primary target and various off-targets.
| Target | Assay Type | Species | IC50 | Ki | Reference |
| Mineralocorticoid Receptor (MR) | Transactivation Assay | CHO-K1 cells | 24 nM | - | [6] |
| Progesterone Receptor (PR) | Competitive Binding | Human | - | 300 nM | [5] |
| Androgen Receptor (AR) | Reporter Gene Assay | Human | ~6 µM (as Niphatenone B) | - | [7][8] |
| Glucocorticoid Receptor (GR) | Reporter Gene Assay | Human | Slight decrease in activity | - | [8] |
| UGT2B7 | Glucuronidation Assay | Human (recombinant) | 26-50 µM | 11 µM | [9] |
| L-type Calcium Channel | Electrophysiology | Cardiomyocytes | - | - | [10] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
Objective: To assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Progesterone Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for the progesterone receptor.
Materials:
-
Progesterone Receptor (PR) preparation (e.g., cytosolic extract from PR-expressing cells)
-
Radiolabeled progesterone (e.g., [³H]-progesterone)
-
Unlabeled progesterone (for standard curve)
-
This compound stock solution
-
Assay buffer
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of unlabeled progesterone and this compound.
-
In microcentrifuge tubes, add a constant amount of PR preparation, a constant amount of [³H]-progesterone, and varying concentrations of either unlabeled progesterone or this compound.
-
Include a control tube with no unlabeled competitor (total binding) and a tube with a high concentration of unlabeled progesterone (non-specific binding).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separate bound from free radioligand (e.g., using dextran-coated charcoal).
-
Transfer the supernatant (containing the bound radioligand) to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for this compound. The Ki can be calculated using the Cheng-Prusoff equation.
Protocol 3: NF-κB Luciferase Reporter Assay
Objective: To assess the effect of this compound on NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
This compound stock solution
-
NF-κB activator (e.g., TNF-α)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Seed transfected cells in a 96-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate duration (e.g., 6-8 hours).
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity.
Visualizations
Figure 1. Overview of this compound's on-target and off-target interactions.
Figure 2. Troubleshooting workflow for unexpected results with this compound.
References
- 1. Cross reactivity due to positive this compound interference - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of spironolactone, potassium canrenoate, and their common metabolite this compound on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinically insignificant negative interferences of spironolactone, potassium canrenoate, and their common metabolite this compound in new dimension vista LOCI digoxin immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinically Insignificant Negative Interferences of Spironolactone, Potassium Canrenoate, and Their Common Metabolite this compound in New Dimension Vista LOCI Digoxin Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Digoxin assays: frequent, substantial, and potentially dangerous interference by spironolactone, this compound, and other steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.plos.org [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. The negative inotropic action of this compound is mediated by L-type calcium current blockade and reduced intracellular calcium transients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Canrenone in Research Animals
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of canrenone (B1668266) in preclinical animal models.
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound After Oral Administration
Question: We are observing unexpectedly low and inconsistent plasma levels of this compound in our rat/mouse studies following oral gavage. What are the potential causes and how can we troubleshoot this?
Answer: Low and variable oral bioavailability of this compound is a common challenge, primarily attributed to its poor aqueous solubility and potential for extensive first-pass metabolism and efflux by intestinal transporters. Below is a workflow to diagnose and address this issue.
Caption: Troubleshooting workflow for low this compound bioavailability.
Detailed Troubleshooting Steps:
-
Verify Dosing Procedure and Vehicle:
-
Gavage Technique: Ensure proper oral gavage technique to avoid accidental tracheal administration or reflux. Confirm the correct volume is being administered based on the animal's body weight.
-
Vehicle Selection: this compound is poorly soluble in water. Simple aqueous suspensions can lead to inconsistent absorption. Consider using a vehicle that improves wetting or solubility, such as a solution in polyethylene (B3416737) glycol (PEG) 400, or a suspension in a vehicle containing a surfactant like Tween 80.
-
-
Assess Intrinsic Properties:
-
Solubility: Determine the solubility of your this compound batch in various biorelevant media (e.g., simulated gastric and intestinal fluids).
-
Permeability: Conduct an in vitro Caco-2 permeability assay to assess the intrinsic permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp). An efflux ratio greater than 2 suggests active efflux.
-
-
Implement Formulation Strategies:
-
Solid Dispersion: Creating a solid dispersion of this compound with a hydrophilic polymer can enhance its dissolution rate and, consequently, its absorption.
-
Nanonization: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can significantly improve bioavailability.
-
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is a suitable starting formulation for an oral this compound study in rats?
A1: For initial studies, a simple suspension can be prepared. However, due to this compound's low aqueous solubility, a formulation that enhances solubility is recommended. A good starting point is a solution or a finely milled suspension in a vehicle such as:
-
Polyethylene glycol 400 (PEG 400)
-
0.5% (w/v) methylcellulose (B11928114) with 0.1% (w/v) Tween 80
Q2: How can I prepare a solid dispersion of this compound?
A2: A solid dispersion can be prepared using the solvent evaporation method. A detailed protocol is provided in the "Experimental Protocols" section below. This involves dissolving this compound and a hydrophilic polymer (e.g., PVP K30) in a common solvent, followed by evaporation of the solvent to obtain a solid matrix with this compound dispersed at a molecular level.
Q3: Is a nanoparticle formulation a viable option for this compound?
A3: Yes, nanoparticle formulations have been shown to significantly increase the oral bioavailability of poorly soluble steroids. A study on spironolactone (B1682167), which is metabolized to this compound, demonstrated that a nanoparticle formulation led to a 15-fold increase in the Cmax of this compound in beagle dogs. A protocol for preparing steroidal nanoparticles using an emulsion-solvent evaporation method is detailed in the "Experimental Protocols" section.
Pharmacokinetics and Bioavailability
Q4: What is the expected oral bioavailability of this compound in common research animals?
A4: The oral bioavailability of this compound can vary significantly between species, and it is often studied as the primary active metabolite of spironolactone. When spironolactone is administered orally, the absolute bioavailability of the resulting this compound has been reported to be approximately 57% in dogs and 48% in monkeys[1]. Direct oral administration of this compound may result in different bioavailability values, which are generally expected to be low without formulation enhancement.
Q5: Does food affect the oral absorption of this compound?
A5: Yes, food has been shown to enhance the bioavailability of this compound when spironolactone is administered. This is thought to be due to increased absorption and decreased first-pass metabolism of the parent drug. While specific studies on the effect of food on directly administered this compound are limited, it is a critical factor to control for in your experimental design.
| Parameter | Animal Model | Condition | Bioavailability/Exposure Change |
| This compound Bioavailability | Dog | Spironolactone Admin. | 57% |
| This compound Bioavailability | Monkey | Spironolactone Admin. | 48% |
| This compound Cmax | Beagle Dog | Spironolactone Nanoparticle vs. Unprocessed Drug | ~15-fold increase |
| Spironolactone AUC | Human | With Food vs. Fasting | 95.4% increase |
| This compound AUC | Human | Spironolactone with Food vs. Fasting | 40.7% increase |
Absorption and Metabolism
Q6: What are the primary mechanisms limiting the oral absorption of this compound?
A6: The primary limiting factors are:
-
Poor Aqueous Solubility: this compound is a lipophilic compound with low solubility in the aqueous environment of the gastrointestinal tract, which limits its dissolution and subsequent absorption.
-
P-glycoprotein (P-gp) Efflux: this compound is a potential substrate for the P-gp efflux transporter located in the apical membrane of intestinal enterocytes. P-gp actively pumps the drug back into the intestinal lumen, reducing its net absorption. Several other steroids have been shown to interact with P-gp[2].
-
First-Pass Metabolism: this compound undergoes metabolism in the liver, primarily through hydroxylation and reduction reactions mediated by cytochrome P450 enzymes.
Q7: What are the major metabolic pathways for this compound?
A7: In vitro studies using rat liver preparations have shown that this compound is metabolized via:
-
Reduction: 3-oxo-delta 4-reduction to form 3α-hydroxy-5β-spirolactones[3].
-
Hydroxylation: O2 and NADPH-dependent microsomal hydroxylation reactions[3]. In humans, this compound can be converted by CYP11B1 and CYP11B2 to 11β-OH-canrenone, 18-OH-canrenone, and 11β,18-diOH-canrenone[4][5].
Caption: Major metabolic pathways of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to improve its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or other suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).
-
Accurately weigh the required amounts of this compound and PVP K30.
-
Dissolve both the this compound and PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
A thin film or solid mass will form on the inside of the flask. Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid dispersion can be gently scraped and milled into a fine powder for characterization and in vivo studies.
Protocol 2: Preparation of this compound Nanoparticles (Oil-in-Water Emulsion/Solvent Evaporation Method)
Objective: To prepare this compound-loaded nanoparticles to enhance oral bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) aqueous solution (e.g., 2.5% w/v)
-
Stirrer/homogenizer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA (e.g., 1:10 ratio) in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA.
-
Emulsification: Slowly add the organic phase to the aqueous phase while stirring at high speed with a homogenizer to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at a high speed (e.g., 20,000 g for 30 minutes) to pellet the nanoparticles.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove excess PVA and then freeze-dry to obtain a powder.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile of a this compound formulation following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) with jugular vein catheters
-
This compound formulation (e.g., suspension, solid dispersion, or nanoparticle formulation)
-
Oral gavage needles
-
Anticoagulant (e.g., EDTA)
-
Centrifuge
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the this compound formulation via gavage at the desired dose level (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein catheter at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (if an intravenous group is included).
Caption: Workflow for an in vivo oral bioavailability study.
References
- 1. Species differences in the metabolism and disposition of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different absorption behaviors among steroid hormones due to possible interaction with P-glycoprotein in the rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Steroid Nanocrystals Prepared Using the Nano Spray Dryer B-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Canrenone Delivery Methods for Targeted Tissue Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on refining canrenone (B1668266) delivery methods. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and evaluation of this compound-loaded nanocarriers. As this compound is a hydrophobic active metabolite of spironolactone (B1682167), many of the principles and troubleshooting strategies for spironolactone nanoformulations are applicable and have been adapted here.
Issue 1: Low Encapsulation Efficiency (%EE) of this compound in Polymeric Nanoparticles
Q: My encapsulation efficiency for this compound in PLGA nanoparticles prepared by the emulsion-solvent evaporation method is consistently low. What are the potential causes and how can I improve it?
A: Low encapsulation efficiency of hydrophobic drugs like this compound is a common challenge. Several factors in the emulsion-solvent evaporation process can contribute to this issue. Here’s a breakdown of potential causes and troubleshooting steps:
-
Drug Partitioning into the Aqueous Phase: Although this compound is hydrophobic, some partitioning into the external aqueous phase can occur, especially with the use of surfactants.
-
Solution: Increase the polymer-to-drug ratio. A higher polymer concentration can create a more viscous organic phase, hindering drug diffusion to the external phase.[1]
-
-
Premature Drug Precipitation: Rapid solvent displacement can sometimes lead to drug precipitation before it is effectively entrapped within the polymer matrix.
-
Solution: Optimize the solvent evaporation rate. A slower, more controlled evaporation process can allow for better polymer precipitation around the drug. This can be achieved by adjusting the stirring speed or the temperature of the system.
-
-
Formulation Parameters: The choice of polymer, solvent, and surfactant can significantly impact encapsulation.
-
Solution:
-
Polymer Selection: Use a PLGA copolymer with a higher lactide-to-glycolide ratio to increase hydrophobicity and improve interaction with this compound.
-
Solvent System: Ensure this compound is fully dissolved in the organic solvent. A co-solvent system might be necessary to improve solubility.
-
Surfactant Concentration: Optimize the concentration of the surfactant (e.g., PVA). While necessary for emulsion stability, excessive surfactant can increase the solubility of the drug in the aqueous phase, leading to lower encapsulation.
-
-
Logical Relationship for Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting workflow for low encapsulation efficiency.
Issue 2: Poor In Vitro Drug Release Profile
Q: My this compound-loaded nanoparticles show a high initial burst release followed by a very slow and incomplete release. How can I achieve a more sustained and complete release profile?
A: The biphasic release pattern you're observing is common for nanoparticle formulations. The initial burst is often due to the drug adsorbed on the nanoparticle surface, while the slow release is from the drug encapsulated within the polymer matrix. To modulate this:
-
Reduce Surface-Adsorbed Drug:
-
Solution: Improve the washing steps after nanoparticle preparation. Centrifugation and resuspension in fresh media multiple times can help remove surface-bound drug.
-
-
Modify Polymer Matrix:
-
Solution: The degradation rate of the polymer matrix governs the sustained release. For PLGA, a lower molecular weight or a higher glycolide (B1360168) content will lead to faster degradation and thus a faster release. You may need to experiment with different PLGA types to find the optimal release profile for your application.
-
-
Enhance Drug Diffusion:
-
Solution: The physical state of the encapsulated drug can affect its release. Amorphous drug dispersions within the polymer matrix tend to have better release characteristics than crystalline drug pockets. Flash nanoprecipitation techniques can sometimes favor the formation of amorphous dispersions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that makes it a candidate for targeted delivery to cardiovascular tissues?
A1: this compound is a potent antagonist of the mineralocorticoid receptor (MR).[2] In cardiovascular tissues like the heart, overactivation of the MR by aldosterone (B195564) contributes to inflammation, fibrosis, and adverse cardiac remodeling.[3][4][5] By delivering this compound directly to the heart, the goal is to block these local pathological effects more effectively and at lower systemic doses, thereby minimizing potential side effects.
Q2: What are some of the key challenges in developing targeted delivery systems for this compound?
A2: The main challenges include:
-
Hydrophobicity: this compound's poor water solubility makes formulation challenging and can lead to issues like low drug loading and instability.
-
Targeting Specificity: Achieving specific delivery to cardiac tissue while avoiding off-target accumulation in organs like the liver and spleen is a significant hurdle.[6] This requires the use of specific targeting ligands on the nanoparticle surface.
-
Premature Drug Release: The delivery system must be stable enough to transport the drug to the target tissue before releasing its payload.
Q3: What in vitro models are suitable for preliminary testing of this compound-loaded nanoparticles for cardiac effects?
A3: Several in vitro models can be used:
-
H9c2 Cells: A rat cardiomyoblast cell line that is commonly used to assess the cytotoxicity and cellular uptake of nanoparticles.[7]
-
Primary Cardiomyocytes: These provide a more physiologically relevant model for studying the therapeutic effects and potential toxicity of this compound formulations.
-
3D Cardiac Spheroids/Organoids: These models can better mimic the complex microenvironment of the heart tissue and are useful for studying more complex biological responses.
Data Presentation
The following tables summarize quantitative data from studies on spironolactone-loaded nanoparticles, which can serve as a reference for formulating this compound delivery systems.
Table 1: Formulation and Characterization of Spironolactone-Loaded PLGA Nanoparticles
| Formulation Code | Drug:Polymer Ratio | PVA Conc. (%) | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| F1 | 1:10 | 1.0 | 401.55 ± 25.95 | -12.15 ± 0.21 | 66.10 ± 5.73 |
| F2 | 1:15 | 1.0 | 311.60 ± 11.31 | -15.33 ± 1.17 | 75.21 ± 6.25 |
| F3 | 1:10 | 1.5 | 350.25 ± 9.87 | -17.50 ± 0.53 | 81.77 ± 7.14 |
| F4 | 1:15 | 1.5 | 238.00 ± 7.21 | -19.66 ± 0.98 | 90.43 ± 8.81 |
Data adapted from a study on spironolactone-loaded PLGA nanoparticles.[8][9]
Table 2: In Vitro Drug Release of Spironolactone from PLGA Nanoparticles (Formulation F4)
| Time (hours) | Cumulative Release (%) |
| 1 | 15.2 ± 1.8 |
| 2 | 24.5 ± 2.1 |
| 4 | 35.8 ± 2.5 |
| 8 | 48.2 ± 3.2 |
| 12 | 59.1 ± 3.9 |
| 24 | 75.6 ± 4.5 |
| 48 | 88.9 ± 5.1 |
Data represents a sustained release profile, following a biphasic pattern with an initial burst release followed by a slower, controlled release.[8]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is adapted from methods used for spironolactone, a structurally similar hydrophobic molecule.
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 250 mg) and this compound in a suitable organic solvent (e.g., 5 mL of dichloromethane). The ratio of drug to polymer can be varied to optimize loading (see Table 1).
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA). A common concentration is 1% w/v in distilled water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy input during this step is critical for determining the final particle size.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension to pellet the particles.
-
Wash the nanoparticles by resuspending the pellet in distilled water and centrifuging again. Repeat this step 2-3 times to remove excess surfactant and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized to a dry powder. A cryoprotectant (e.g., trehalose) is often added before freezing.
-
Protocol 2: In Vitro Cellular Uptake of Nanoparticles in Cardiomyocytes (H9c2 cells)
-
Cell Seeding:
-
Seed H9c2 cells in a suitable plate (e.g., 24-well plate or a plate with coverslips for microscopy) and allow them to adhere overnight.
-
-
Nanoparticle Incubation:
-
Prepare a suspension of fluorescently labeled this compound-loaded nanoparticles in cell culture medium at various concentrations.
-
Remove the old medium from the cells and add the nanoparticle suspension.
-
Incubate the cells for a defined period (e.g., 2, 4, or 24 hours) at 37°C.
-
-
Washing:
-
After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any nanoparticles that have not been internalized.
-
-
Analysis:
-
Qualitative Analysis (Fluorescence Microscopy): If cells were grown on coverslips, they can be fixed, stained for cellular components (e.g., DAPI for the nucleus), and imaged using a fluorescence microscope to visualize nanoparticle uptake.
-
Quantitative Analysis (Flow Cytometry): Cells can be detached from the plate, and the fluorescence intensity of the cell population can be measured by flow cytometry to quantify the extent of nanoparticle uptake.
-
Mandatory Visualization
Signaling Pathway of this compound in Cardiac Fibroblasts
Caption: this compound's mechanism of action in inhibiting cardiac fibrosis.
Experimental Workflow for Developing Targeted this compound Nanoparticles
Caption: General workflow for developing and evaluating targeted this compound nanoparticles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Nanoparticles for Cardiovascular Disease Treatment - CD Bioparticles [cd-bioparticles.net]
- 3. Mechanisms of mineralocorticoid receptor-mediated cardiac fibrosis and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Nanoparticle-Mediated Drug Delivery for the Treatment of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Idiosyncratic Efficacy of Spironolactone-Loaded PLGA Nanoparticles Against Murine Intestinal Schistosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Idiosyncratic Efficacy of Spironolactone-Loaded PLGA Nanoparticles Against Murine Intestinal Schistosomiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing canrenone interference in digoxin immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize canrenone (B1668266) interference in digoxin (B3395198) immunoassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with digoxin immunoassays?
A1: this compound is an active metabolite of spironolactone (B1682167) and potassium canrenoate (B1263433), which are aldosterone (B195564) antagonist diuretics often co-administered with digoxin.[1] Due to its structural similarity to digoxin, this compound can cross-react with the antibodies used in some digoxin immunoassays.[2][3] This cross-reactivity can lead to either falsely elevated (positive interference) or falsely decreased (negative interference) digoxin measurements, depending on the specific assay's design.[1][4]
Q2: Which digoxin immunoassays are most susceptible to interference from this compound?
A2: Several older and some current immunoassay methods have shown significant interference from this compound. These include:
-
Fluorescence Polarization Immunoassay (FPIA): Often shows falsely elevated digoxin levels.[1][2]
-
Microparticle Enzyme Immunoassay (MEIA): Can show falsely lowered digoxin concentrations.[1][5]
-
Radioimmunoassay (RIA): Susceptible to cross-reactivity, leading to inaccurate results.[2][6]
-
Affinity-Column-Mediated Immunoassay (ACMIA): Can be affected by this compound and its metabolites.[2]
It is important to note that the extent and direction of interference can vary even between different assays using the same technology.[7]
Q3: Are there digoxin immunoassays that are NOT affected by this compound?
A3: Yes, modern immunoassays have been developed with improved specificity, showing minimal to no interference from this compound. These include:
-
Chemiluminescent Immunoassay (CLIA): Generally shows no interference.[1]
-
Enzyme-Linked Chemiluminescent Immunosorbent Assay (ECLIA): Reported to be virtually free from this compound interference.[8]
-
Luminescent Oxygen Channeling Immunoassay (LOCI): This technology, used in assays like the Dimension Vista LOCI digoxin assay, is considered virtually free from this interference.[9]
-
Particle-Enhanced Turbidimetric Inhibition Immunoassay (cDig) and Chemiluminescent Microparticle Immunoassay (iDig): Both have been shown to be free from this compound interference.[10]
Recent studies suggest that monoclonal antibody-based assays are generally superior to older polyclonal antibody-based assays in terms of specificity.[11]
Q4: My digoxin measurements are unexpected in a patient taking spironolactone. What should I do?
A4: If you observe unexpected digoxin levels in a patient on spironolactone or potassium canrenoate, it is crucial to consider the possibility of assay interference. The recommended troubleshooting steps are outlined in the logical workflow diagram below. The primary actions include reviewing the immunoassay method for known interferences and considering re-testing with an alternative, non-interfering method.
References
- 1. Bidirectional (positive/negative) interference of spironolactone, this compound, and potassium canrenoate on serum digoxin measurement: elimination of interference by measuring free digoxin or using a chemiluminescent assay for digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reassessment of cross-reactivity of spironolactone metabolites with four digoxin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of spironolactone and its metabolite this compound on serum digoxin assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of spironolactone, potassium canrenoate, and their common metabolite this compound on dimension Vista Digoxin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Spironolactone-associated digoxin radioimmunoassay interference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical repercussions of analytical interferences due to aldosterone antagonists in digoxin immunoassays: an assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new enzyme‐linked chemiluminescent immunosorbent digoxin assay is virtually free from interference of spironolactone, potassium canrenoate, and their common metabolite this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinically Insignificant Negative Interferences of Spironolactone, Potassium Canrenoate, and Their Common Metabolite this compound in New Dimension Vista LOCI Digoxin Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abbott ARCHITECT clinical chemistry and immunoassay systems: digoxin assays are free of interferences from spironolactone, potassium canrenoate, and their common metabolite this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Significant Improvement in Digoxin Immunoassays Over Four Decades: Newer Assays are Less Affected by Interferences - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing canrenone-induced hyperkalemia in animal study protocols
This center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering canrenone-induced hyperkalemia in animal study protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced hyperkalemia?
A1: This compound (B1668266) is an active metabolite of spironolactone (B1682167) and functions as a mineralocorticoid receptor (MR) antagonist.[1][2] Aldosterone (B195564), a mineralocorticoid hormone, typically promotes sodium reabsorption and potassium excretion in the kidneys.[1] this compound competitively blocks the mineralocorticoid receptors, inhibiting aldosterone's effects.[1] This disruption leads to decreased sodium reabsorption and, consequently, reduced potassium excretion, resulting in elevated serum potassium levels (hyperkalemia).[1][2]
Q2: What are the typical signs of hyperkalemia in laboratory animals?
A2: Mild to moderate hyperkalemia may not present with obvious clinical signs. As potassium levels rise, you may observe generalized muscle weakness, lethargy, and depression.[3] Severe hyperkalemia can lead to cardiac conduction disturbances, which can be detected via electrocardiogram (ECG) as peaked T-waves, shortened QT intervals, and in advanced cases, widened QRS complexes.[4] These cardiac effects can progress to life-threatening arrhythmias.[3]
Q3: How does the risk of hyperkalemia with this compound compare to its parent drug, spironolactone?
A3: Spironolactone is a prodrug that is metabolized into several active compounds, including this compound and 7α-thiomethyl-spironolactone.[5][6] Both the parent drug and its metabolites contribute to the therapeutic and adverse effects. This compound has a long half-life, which contributes to the sustained action of spironolactone but also the prolonged risk of adverse effects like hyperkalemia.[7] Studies comparing different mineralocorticoid receptor antagonists suggest that the incidence of hyperkalemia can be dose-dependent and may vary between compounds.[8][9]
Q4: What factors can exacerbate this compound-induced hyperkalemia in animal models?
A4: Several factors can increase the risk and severity of hyperkalemia in animal studies involving this compound. These include:
-
Renal Impairment: Pre-existing kidney disease or drug-induced renal dysfunction will significantly impair potassium excretion.[5]
-
Concomitant Medications: The risk of hyperkalemia is higher when this compound is co-administered with other drugs that affect potassium levels, such as ACE inhibitors, angiotensin II receptor blockers (ARBs), and NSAIDs.[2]
-
Diet: The potassium content of the animal's diet can directly influence serum potassium levels. High-potassium diets can increase the risk of hyperkalemia when combined with this compound treatment.[10]
-
Dehydration: Reduced fluid intake or excessive fluid loss can lead to decreased renal perfusion and reduced potassium excretion.
Troubleshooting Guide
Issue 1: Unexpectedly high serum potassium levels or mortality in the this compound-treated group.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or health status. Animals with underlying renal insufficiency are particularly susceptible.
-
Troubleshooting Steps:
-
Review Dosing: Verify the dose calculations and administration protocol. Consider a dose-response study to determine the optimal dose with an acceptable safety margin.
-
Assess Renal Function: If not already part of the protocol, measure baseline and periodic serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) to assess renal function.
-
Control Dietary Potassium: Ensure a standardized diet with a known and consistent potassium content is used for all animals in the study.[11] Avoid high-potassium treats or supplements.
-
Ensure Adequate Hydration: Monitor water intake and ensure animals have free access to water. In some cases, providing supplemental hydration may be necessary.[11]
-
Issue 2: High variability in serum potassium levels within the this compound-treated group.
-
Possible Cause: Inconsistent drug administration, variations in food and water intake, or underlying differences in individual animal physiology can contribute to variability.
-
Troubleshooting Steps:
-
Standardize Administration: Ensure the route and timing of this compound administration are consistent for all animals. For oral administration, be mindful that food in the stomach can alter drug absorption.[11]
-
Monitor Food and Water Intake: Quantify daily food and water consumption to identify any animals with significantly different intake levels.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual biological variation.
-
Acclimatization: Ensure animals are properly acclimatized to the housing and experimental conditions before the study begins to reduce stress-related variables.
-
Management and Monitoring Protocols
Serum Potassium Monitoring
A robust monitoring plan is critical for animal welfare and data integrity.
| Monitoring Phase | Frequency of Blood Sampling | Parameters to Measure | Notes |
| Baseline | Once, before first dose | Serum Potassium, Creatinine, BUN | Establishes normal values for each animal. |
| Induction Phase | Daily for the first 3-5 days, then 2-3 times per week | Serum Potassium | More frequent monitoring is needed when hyperkalemia is expected to develop. |
| Maintenance Phase | Weekly or bi-weekly | Serum Potassium, Creatinine, BUN | Adjust frequency based on the stability of potassium levels and the study duration. |
| Acute Hyperkalemia | Every 2-4 hours | Serum Potassium, Glucose, Blood Gas | If an animal shows signs of severe hyperkalemia, intensive monitoring is required. |
Emergency Management of Severe Hyperkalemia
If an animal develops severe hyperkalemia (generally considered >7.0 mmol/L) or shows ECG abnormalities, immediate intervention is required to prevent mortality.
| Treatment Option | Mechanism of Action | Typical Veterinary Dosage (Consult with a veterinarian) | Onset of Action |
| Calcium Gluconate (10%) | Cardioprotective; antagonizes the membrane effects of hyperkalemia without lowering serum K+.[12] | 0.5 - 1.5 mL/kg slow IV over 10-20 minutes with ECG monitoring.[12] | Minutes |
| Dextrose/Glucose | Stimulates endogenous insulin (B600854) release, which drives potassium into cells.[12] | 0.5 - 1 mL/kg of 50% dextrose, diluted 1:4. | 30-60 minutes |
| Insulin (with Dextrose) | Directly activates the Na+/K+-ATPase pump, shifting potassium intracellularly.[12] | Regular insulin: 0.25 - 0.5 U/kg IV, always with dextrose (2g per unit of insulin).[12] | 30-60 minutes |
| Fluid Therapy | Dilutes serum potassium and increases renal potassium excretion.[12] | IV crystalloids (e.g., 0.9% NaCl or LRS).[12] | Hours |
Experimental Protocols
Protocol: Blood Sampling for Potassium Monitoring in Rats
-
Animal Restraint: Gently restrain the rat using an appropriate method (e.g., a commercial restrainer or manual technique).
-
Site Preparation: Warm the tail using a heat lamp or warm water to promote vasodilation. Clean the collection site (lateral tail vein) with an alcohol wipe.
-
Blood Collection: Using a 25-27 gauge needle, puncture the lateral tail vein and collect 0.2-0.3 mL of blood into a serum separator tube.
-
Post-Collection Care: Apply gentle pressure to the puncture site with sterile gauze to achieve hemostasis.
-
Sample Processing: Allow the blood to clot, then centrifuge at 2000-3000 x g for 10 minutes.
-
Analysis: Carefully pipette the serum into a clean tube for potassium analysis using a blood gas/electrolyte analyzer or a flame photometer.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound blocks aldosterone from binding to the MR, preventing K+ excretion.
Experimental Workflow: Managing this compound-Induced Hyperkalemia
Caption: Decision tree for monitoring and managing hyperkalemia in animal studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What are the side effects of this compound? [synapse.patsnap.com]
- 3. Overview of Disorders of Potassium Metabolism in Animals - Metabolic Disorders - MSD Veterinary Manual [msdvetmanual.com]
- 4. dvm360.com [dvm360.com]
- 5. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Finerenone: Extending MRAs Prognostic Benefit to the Recently Hospitalized and More Symptomatic Patient with HFpEF [mdpi.com]
- 8. A comparative post hoc analysis of finerenone and spironolactone in resistant hypertension in moderate-to-advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of the dietary potassium intake on the natriuretic effect of hydrochlorothiazide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. vettimes.com [vettimes.com]
Technical Support Center: Enhancing Canrenone Selectivity for Mineralocorticoid Receptors
Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to enhancing the selectivity of canrenone (B1668266) for the mineralocorticoid receptor (MR). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in using this compound as a selective mineralocorticoid receptor (MR) antagonist?
A1: The primary challenge with this compound, the active metabolite of spironolactone, is its lack of selectivity. While it effectively antagonizes the mineralocorticoid receptor, it also binds to other steroid receptors, notably the androgen receptor (AR) and progesterone (B1679170) receptor (PR). This cross-reactivity can lead to undesirable side effects, such as gynecomastia and menstrual irregularities.[1][2] Therefore, a key goal in medicinal chemistry is to modify the this compound structure to enhance its affinity for MR while reducing its interaction with other steroid receptors.
Q2: What are the main strategic approaches to improve the selectivity of this compound for the mineralocorticoid receptor?
A2: There are two primary strategies for improving the selectivity of MR antagonists based on the this compound scaffold:
-
Structural Modification of the Steroid Backbone: This involves making chemical modifications to the this compound molecule to decrease its affinity for off-target receptors. A notable example of this approach was the introduction of a 9α,11α-epoxy group to the steroid core, which led to the development of eplerenone, a more selective MRA.[2]
-
Development of Non-Steroidal MRAs: This strategy involves designing molecules with entirely different chemical structures that are not based on the classic steroid backbone. These non-steroidal antagonists, such as finerenone, are designed to bind with high affinity and selectivity to the MR, thereby avoiding the off-target effects associated with steroidal compounds.[1][2]
Q3: How do the binding affinities of this compound and other mineralocorticoid receptor antagonists compare?
A3: The binding affinities of this compound and other key MRAs for the mineralocorticoid receptor and other steroid receptors vary, which directly impacts their selectivity and side-effect profiles. The following table summarizes the available IC50 data.
| Compound | MR IC50 (nM) | GR IC50 (nM) | AR IC50 (nM) | PR IC50 (nM) | Selectivity Profile |
| Spironolactone | 24 | >10000 | 77 | >10000 | Non-selective |
| Eplerenone | 81 | >10000 | >10000 | >10000 | Selective |
| Finerenone | 18 | >10000 | >10000 | >10000 | Highly Selective (Non-steroidal) |
Data sourced from MedChemExpress and may vary between different studies and assay conditions.[3][4]
Troubleshooting Guides
Guide 1: Issues in Radioligand Binding Assays for Selectivity Profiling
Q: I am observing high non-specific binding of my this compound analog in my radioligand binding assay. What could be the cause and how can I troubleshoot this?
A: High non-specific binding can obscure your results and make it difficult to accurately determine the binding affinity of your compound. Here are some potential causes and solutions:
-
Issue: Hydrophobic Interactions: Your this compound analog may be sticking to the assay plates or filters due to its lipophilic nature.
-
Issue: Insufficient Washing: Unbound radioligand may not be adequately removed, leading to a high background signal.
-
Solution: Increase the number of wash steps or the volume of ice-cold wash buffer. Be mindful to perform the washes quickly to prevent the dissociation of your specifically bound ligand.[5]
-
-
Issue: Radioligand Concentration Too High: Using an excessively high concentration of the radiolabeled ligand can lead to increased non-specific binding.
-
Solution: Ensure you are using a radioligand concentration that is at or below the Kd for the receptor of interest.
-
Q: My competitive binding assay is showing inconsistent IC50 values for my this compound derivative across different experiments. What are the likely reasons?
A: Inconsistent IC50 values can be frustrating and point to variability in your assay setup. Consider the following:
-
Issue: Pipetting Errors: Inaccurate pipetting, especially of the competitor compound or radioligand, can lead to significant variations.
-
Solution: Use calibrated pipettes and consider preparing a master mix for your reagents to be dispensed across the plate to ensure consistency.
-
-
Issue: Reagent Degradation: Repeated freeze-thaw cycles of your receptor preparation or radioligand can lead to a loss of activity.
-
Solution: Aliquot your reagents into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Issue: Incomplete Equilibration: The binding reaction may not have reached equilibrium before termination.
-
Solution: Optimize your incubation time to ensure that the binding of both the radioligand and your competitor has reached a steady state.
-
Guide 2: Challenges in Reporter Gene Assays for Functional Selectivity
Q: My luciferase reporter assay is showing a weak or no signal after treating the cells with my this compound analog. What should I do?
A: A weak or absent signal in a reporter assay can be due to several factors related to the cells, reagents, or the compound itself.
-
Issue: Low Transfection Efficiency: The cells may not be efficiently taking up the reporter plasmid and the receptor expression vector.
-
Solution: Optimize your transfection protocol by testing different ratios of transfection reagent to DNA. Confirm transfection efficiency using a positive control.[6]
-
-
Issue: Weak Promoter Activity: The promoter driving the luciferase gene may not be strongly activated by the steroid receptor of interest.
-
Solution: If possible, consider using a reporter construct with a stronger or more responsive promoter.[6]
-
-
Issue: Compound Cytotoxicity: Your this compound analog may be toxic to the cells at the concentrations tested, leading to cell death and a lack of reporter signal.
-
Solution: Perform a cell viability assay in parallel with your reporter assay to determine the cytotoxic concentration range of your compound.
-
Q: I am observing high background luminescence in my reporter gene assay, making it difficult to assess the activity of my this compound derivative. How can I reduce the background?
A: High background can mask the specific signal from your reporter. Here are some troubleshooting steps:
-
Issue: Assay Plate Interference: Standard clear or black plates can sometimes contribute to background luminescence.
-
Solution: Use white, opaque-walled plates, which are designed to maximize the luminescent signal and reduce crosstalk between wells.[6]
-
-
Issue: Reagent Contamination: Contamination in your cell culture media or assay reagents can lead to non-specific luciferase expression.
-
Solution: Use freshly prepared, sterile reagents and ensure aseptic techniques during your cell culture and assay setup.[6]
-
-
Issue: Endogenous Receptor Activity: The cell line you are using may have endogenous expression of the steroid receptor, leading to a basal level of reporter activity.
-
Solution: Choose a cell line with low to no endogenous expression of the receptor of interest. Alternatively, you can use a dual-luciferase system to normalize for background activity.
-
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., a this compound analog) for a specific steroid receptor.
Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radiolabeled ligand (e.g., [3H]-aldosterone for MR)
-
Unlabeled competitor (the this compound analog being tested)
-
Binding buffer (e.g., Tris-HCl buffer with appropriate salts)
-
Wash buffer (ice-cold)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Receptor Preparation: Prepare cell membranes expressing the steroid receptor of interest according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well filter plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of radiolabeled ligand (typically at its Kd concentration).
-
Varying concentrations of the unlabeled this compound analog.
-
Control wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).
-
-
Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash each well multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the this compound analog.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Luciferase Reporter Gene Assay
This protocol assesses the functional activity (agonist or antagonist) of a this compound analog on a specific steroid receptor.
Materials:
-
Mammalian cell line with low endogenous steroid receptor expression
-
Expression vector for the target steroid receptor
-
Luciferase reporter vector with a hormone response element
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound analog)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the steroid receptor expression vector and the luciferase reporter vector using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-48 hours to allow for receptor and reporter gene expression.
-
Compound Treatment:
-
Agonist Mode: Add varying concentrations of the this compound analog to the cells.
-
Antagonist Mode: Add a fixed, sub-maximal concentration of a known agonist for the receptor, along with varying concentrations of the this compound analog.
-
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.
-
Luminescence Measurement: Add the luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the protein concentration of the cell lysate.
-
For agonist activity, plot the normalized luciferase activity against the log concentration of the this compound analog to determine the EC50.
-
For antagonist activity, plot the percentage of inhibition of the agonist response against the log concentration of the this compound analog to determine the IC50.
-
Visualizations
Caption: Mineralocorticoid Receptor Signaling Pathway and this compound Antagonism.
References
- 1. mdpi.com [mdpi.com]
- 2. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Small-molecule profiling for steroid receptor activity using a universal steroid receptor reporter assay - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for canrenone synthesis and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of canrenone (B1668266).
Frequently Asked Questions (FAQs)
Q1: What are the critical quality control parameters to monitor during this compound synthesis?
A1: The critical quality control parameters for this compound synthesis include monitoring the reaction progress, identifying and quantifying impurities, and ensuring the final product meets the required purity specifications. Key analytical techniques for these purposes are High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How can I monitor the progress of my this compound synthesis reaction?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material and a this compound reference standard on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. A developed TLC method can provide qualitative information about the reaction's completion and the presence of major impurities.[1]
Q3: What are some common impurities that can arise during this compound synthesis?
A3: Impurities in this compound synthesis can originate from starting materials, side reactions, or degradation. These may include unreacted starting materials, intermediates, stereoisomers, and oxidation or hydrolysis products. For instance, in syntheses starting from related steroids, isomers and process-related impurities can be a significant challenge.[2] this compound itself is a major metabolite and degradation product of spironolactone (B1682167).[3][4]
Q4: What is the recommended purity for this compound to be used in further pharmaceutical development?
A4: For pharmaceutical applications, this compound should be of high purity, typically exceeding 99%.[5] The acceptable level of any single impurity is generally guided by ICH guidelines, which often stipulate that impurities present at a level of 0.10% or higher should be identified and characterized.[2]
Troubleshooting Guides
Synthesis Troubleshooting
Problem: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete reaction. | Monitor the reaction closely using TLC or HPLC to ensure it has gone to completion. Consider extending the reaction time or adjusting the temperature if necessary. |
| Suboptimal reaction conditions. | Re-evaluate the reaction parameters, including solvent, temperature, and catalyst concentration. Small-scale optimization experiments may be necessary to identify the ideal conditions. |
| Degradation of the product. | This compound can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[4][6] Ensure that the workup and purification steps are performed under neutral or mildly acidic/basic conditions. |
| Side reactions. | The formation of byproducts can significantly reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS or NMR to identify major side products and adjust reaction conditions to minimize their formation. |
Problem: Presence of significant impurities in the crude product.
| Possible Cause | Suggested Solution |
| Impure starting materials. | Ensure the purity of all starting materials and reagents before use. Impurities in the starting materials can be carried through the synthesis or participate in side reactions. |
| Non-selective reaction. | The reaction may be producing a mixture of isomers or other closely related compounds. Modifying the reaction conditions, such as using a more selective catalyst or a different solvent, may improve selectivity. |
| Inappropriate workup procedure. | The workup procedure may be introducing impurities or causing degradation of the product. Ensure that all washing and extraction steps are optimized to remove impurities without affecting the this compound. |
Purification Troubleshooting
Problem: Difficulty in purifying this compound by crystallization.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | The choice of solvent is critical for successful crystallization. A good solvent system will dissolve this compound at an elevated temperature but result in low solubility at room temperature or below. Experiment with different solvents or solvent mixtures to find the optimal system. |
| Presence of impurities hindering crystallization. | Impurities can inhibit crystal formation or lead to the formation of an oil. It may be necessary to pre-purify the crude product by another method, such as column chromatography, to remove these impurities before attempting crystallization. |
| Supersaturation issues. | If the solution is too supersaturated, the product may precipitate as an amorphous solid rather than forming crystals. Try using a slightly larger volume of solvent or cooling the solution more slowly to control the rate of crystallization.[7] |
| Oiling out. | If the product separates as an oil, try adding a small amount of a solvent in which the oil is immiscible to induce crystallization. Seeding with a small crystal of pure this compound can also be effective. |
Problem: Poor separation during column chromatography.
| Possible Cause | Suggested Solution |
| Incorrect mobile phase. | The polarity of the mobile phase is crucial for good separation. Use TLC to screen different solvent systems to find one that provides good separation between this compound and its impurities. |
| Column overloading. | Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of sample should be a small percentage of the weight of the stationary phase.[8] |
| Improperly packed column. | An improperly packed column can lead to channeling and broad peaks, resulting in poor separation. Ensure the column is packed uniformly and without any air bubbles.[8][9] |
| Compound instability on silica (B1680970) gel. | Some compounds can degrade on silica gel. If you suspect this is happening, you can try using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of a basic solvent like triethylamine (B128534) in the mobile phase.[10] |
Quality Control Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 100 mm, 3.5 µm)[11] |
| Mobile Phase | Isocratic: Ethanol:Deionized Water (45:55, v/v), pH adjusted to 3.5 with glacial acetic acid.[3] Gradient: Ammonium acetate (B1210297) (5 mM)/methanol (60:40) with a gradient to 90% methanol.[12] |
| Flow Rate | 1.0 mL/min[3] |
| Detection | UV at 254 nm[3] or 280 nm[13] |
| Column Temperature | 30 °C[13] or 48 °C[11] |
| Injection Volume | 5 µL[13] |
Thin-Layer Chromatography (TLC)
| Parameter | Condition |
| Stationary Phase | Silica gel HPTLC F254 plates[3] |
| Mobile Phase | Ethyl acetate:Triethylamine:Acetic acid (9:0.7:0.5, by volume)[3] |
| Visualization | UV light at 254 nm[3] |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[11][12] |
| Protonated Molecular Ion (M+H)+ | m/z 341[11][12] |
| Major Fragmentation Ions | m/z 107.1 and 91.1[12] |
Visualizations
Caption: Workflow for this compound Synthesis and Quality Control.
Caption: A logical approach to troubleshooting experimental issues.
References
- 1. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Development and validation of HPTLC and green HPLC methods for determination of furosemide, spironolactone and this compound, in pure forms, tablets and spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound formation via general-base-catalyzed elimination of 7 alpha-(methylthio)spironolactone S-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105037475A - Preparation method for this compound - Google Patents [patents.google.com]
- 6. Prediction of stability in pharmaceutical preparations. XVI. Kinetics of hydrolysis of this compound and lactonization of canrenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 10. Chromatography [chem.rochester.edu]
- 11. scispace.com [scispace.com]
- 12. endocrine-abstracts.org [endocrine-abstracts.org]
- 13. Simultaneous Identification and Quantification of this compound and 11-α-Hydroxy-Canrenone by LC-MS and HPLC-UVD - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
canrenone versus spironolactone: a comparative analysis of antiandrogenic effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiandrogenic properties of canrenone (B1668266) and its parent compound, spironolactone (B1682167). The analysis is supported by a review of experimental data from in vitro and in vivo studies, offering insights into their respective mechanisms and potencies.
Executive Summary
Spironolactone, a potassium-sparing diuretic, is well-documented for its antiandrogenic effects, which contribute to its off-label use in conditions such as hirsutism and acne. This compound is an active metabolite of spironolactone, and while it shares the mineralocorticoid receptor antagonist properties, its antiandrogenic activity is considerably weaker. Experimental evidence consistently demonstrates that spironolactone exhibits a higher binding affinity for the androgen receptor (AR) and is a more potent AR antagonist in vivo compared to this compound. This disparity is largely attributed to other metabolites of spironolactone, which possess significant antiandrogenic activity.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data from various studies comparing the antiandrogenic effects of this compound and spironolactone. It is important to note that the reported values can vary between different experimental setups.
| Parameter | This compound | Spironolactone | Key Findings & Citations |
| Androgen Receptor (AR) Binding Affinity (Relative to DHT) | 0.84% - 14% | 2.7% - 67% | Spironolactone generally shows a significantly higher affinity for the androgen receptor than this compound. One study reported a 5-fold higher affinity for spironolactone (5%) compared to this compound (1%) relative to dihydrotestosterone (B1667394) (DHT)[1]. |
| IC50 for AR Binding Inhibition | Less effective than spironolactone | 67 nM | A study using rat prostate cytosol found the IC50 for spironolactone to be 67 nM in displacing [3H]DHT[1]. In vitro displacement studies showed spironolactone to be about 20 times less effective than DHT, while potassium canrenoate (B1263433) (a salt of this compound) was about 100 times less effective[2][3]. |
| In Vivo Antiandrogenic Potency | Less potent than spironolactone | > 4 times more potent than potassium canrenoate | In a bioassay measuring the antagonism of testosterone's effect on seminal vesicle weight in mice, spironolactone was found to be more than four times as potent as potassium canrenoate[4]. Studies in rats have also shown that spironolactone has a more potent antiandrogenic effect on the liver and prostate compared to potassium canrenoate[5][6]. |
| Clinical Observations | Lower incidence of antiandrogenic side effects | Higher incidence of gynecomastia | The replacement of spironolactone with this compound has been shown to reverse gynecomastia in male patients, suggesting a much weaker in vivo antiandrogenic effect of this compound[1][5]. The lower incidence of antiandrogenic side effects with potassium canrenoate is thought to be related to metabolites other than this compound[7][8]. |
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This in vitro assay is fundamental for determining the binding affinity of a compound to the androgen receptor.
Objective: To measure the ability of a test compound (e.g., this compound or spironolactone) to compete with a radiolabeled androgen for binding to the AR.
Materials:
-
Purified Androgen Receptor (recombinant or from tissue homogenates like rat prostate cytosol)
-
Radiolabeled Ligand (e.g., [³H]-Dihydrotestosterone, [³H]DHT)
-
Test Compounds (this compound, Spironolactone)
-
Assay Buffer (e.g., Tris-HCl buffer with additives to stabilize the receptor)
-
Scintillation fluid and counter
Procedure:
-
Incubation: A constant concentration of the androgen receptor and the radiolabeled ligand are incubated with varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand. This can be achieved through methods like dextran-coated charcoal absorption or filtration.
-
Quantification: The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. A lower IC50 value indicates a higher binding affinity.
In Vivo Antiandrogen Assay (Rat Ventral Prostate Weight)
This in vivo assay assesses the functional antiandrogenic activity of a compound in a living organism.
Objective: To determine the ability of a test compound to antagonize the growth-promoting effect of androgens on an androgen-dependent tissue, the ventral prostate, in castrated rats.
Animal Model:
-
Male rats, castrated to remove the endogenous source of androgens.
Procedure:
-
Animal Preparation: Rats are castrated and allowed a recovery period.
-
Treatment Groups:
-
Control group (vehicle only)
-
Androgen-treated group (e.g., testosterone (B1683101) propionate)
-
Androgen + Test Compound groups (testosterone propionate (B1217596) plus varying doses of this compound or spironolactone)
-
-
Administration: The respective treatments are administered daily for a specified period (e.g., 7-10 days).
-
Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and the ventral prostate glands are carefully dissected and weighed.
-
Data Analysis: The ability of the test compound to inhibit the testosterone-induced increase in prostate weight is determined. The dose that causes a 50% inhibition of the androgen effect can be calculated.
Mandatory Visualization
Caption: Androgen Receptor Signaling Pathway and Inhibition.
Caption: Competitive Binding Assay Workflow.
Caption: Spironolactone Metabolism and Antiandrogenic Effect.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
Canrenone's Efficacy as a Selective Aldosterone Antagonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of canrenone's efficacy as a selective aldosterone (B195564) antagonist against other prominent mineralocorticoid receptor (MR) antagonists: spironolactone (B1682167), eplerenone (B1671536), and finerenone (B607456). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate an objective evaluation.
Introduction
This compound (B1668266) is an active metabolite of spironolactone, a widely used non-selective mineralocorticoid receptor antagonist.[1] It exerts its therapeutic effects by competitively binding to the mineralocorticoid receptor, thereby inhibiting the actions of aldosterone.[2][3] Aldosterone, a key hormone in the renin-angiotensin-aldosterone system (RAAS), promotes sodium and water retention and potassium excretion.[4] Its overactivation is implicated in the pathophysiology of various cardiovascular and renal diseases. This guide evaluates the selectivity and efficacy of this compound in the context of newer generations of MR antagonists, namely the more selective steroidal antagonist eplerenone and the novel non-steroidal antagonist finerenone.
Comparative Efficacy and Selectivity
The therapeutic utility of a mineralocorticoid receptor antagonist is defined by its affinity for the MR and its selectivity against other steroid hormone receptors, primarily the androgen receptor (AR) and progesterone (B1679170) receptor (PR). Off-target binding to AR and PR can lead to undesirable side effects such as gynecomastia, impotence, and menstrual irregularities.[5][6]
The following table summarizes the in vitro potency (IC50) of this compound and its comparators against the mineralocorticoid, androgen, and progesterone receptors. Lower IC50 values indicate stronger inhibition.
| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) | Selectivity Profile |
| This compound | Data not consistently reported in direct comparison | Lower affinity than spironolactone[1][7] | Binds to PR[8] | Less antiandrogenic than spironolactone[1] |
| Spironolactone | 24[9] | 77[9] | Agonist activity[8] | Non-selective |
| Eplerenone | 81[9] | >1000[10] | >1000[10] | Selective |
| Finerenone | 18[9] | >10000[9] | >10000[9] | Highly Selective |
Note: IC50 values are compiled from various sources and should be interpreted with caution due to potential differences in experimental conditions.
Finerenone demonstrates the highest potency for the mineralocorticoid receptor and exceptional selectivity, with over 500-fold greater selectivity for the MR over androgen and progesterone receptors.[9][11] Eplerenone also shows high selectivity compared to the non-selective spironolactone.[10] While direct, comprehensive IC50 data for this compound in the same comparative assays is limited, studies indicate that it possesses a lower antiandrogenic activity than its parent compound, spironolactone.[1][7]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound and other MR antagonists for the mineralocorticoid, androgen, and progesterone receptors.
Methodology:
-
Receptor Preparation:
-
Prepare membrane fractions from cells or tissues expressing the target receptor (e.g., kidney homogenates for MR, prostate for AR, uterus for PR).[12]
-
Homogenize the tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[12]
-
Centrifuge the homogenate to pellet the membranes.[12]
-
Wash the pellet and resuspend it in a suitable assay buffer.[12]
-
Determine the protein concentration of the membrane preparation.[12]
-
-
Binding Reaction:
-
In a 96-well plate, incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (e.g., [³H]-aldosterone for MR, [³H]-dihydrotestosterone for AR, [³H]-progesterone for PR).[7][12]
-
Add increasing concentrations of the unlabeled competitor compound (this compound, spironolactone, eplerenone, or finerenone).
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[12]
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filters and measure the radioactivity using a scintillation counter.[12]
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the radiolabeled ligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
-
Aldosterone-Induced Gene Expression Assay (RT-qPCR)
This assay measures the ability of an MR antagonist to inhibit the aldosterone-mediated transcription of target genes.
Objective: To assess the functional antagonist activity of this compound and its comparators on aldosterone-induced gene expression in a cellular model.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line, such as human kidney cells (e.g., NRK-52E), that expresses the mineralocorticoid receptor.[13]
-
Pre-incubate the cells with various concentrations of the MR antagonist (this compound, spironolactone, eplerenone, or finerenone) for a specified duration.
-
Stimulate the cells with a fixed concentration of aldosterone. Include a vehicle control group.
-
-
RNA Extraction:
-
Reverse Transcription:
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA as a template, specific primers for the target gene (e.g., SCNN1A - sodium channel epithelial 1alpha subunit), and a housekeeping gene for normalization (e.g., GAPDH).[13][14]
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based system to detect the amplification of the PCR product in real-time.[13][14]
-
The typical cycling conditions include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.[13][14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the treated samples to the aldosterone-stimulated control.[13]
-
In Vivo Efficacy
The in vivo efficacy of mineralocorticoid receptor antagonists is often assessed by their effects on urinary electrolyte excretion. Antagonism of the MR in the kidneys leads to increased sodium excretion (natriuresis) and decreased potassium excretion, resulting in an elevated urinary sodium-to-potassium (Na+/K+) ratio.
Mandatory Visualizations
Caption: Aldosterone Signaling Pathway and this compound's Mechanism of Action.
Caption: Experimental Workflows for Assessing MR Antagonist Efficacy.
Caption: Logical Relationship of MR Antagonist Selectivity Profiles.
Conclusion
This compound, as an active metabolite of spironolactone, is an effective mineralocorticoid receptor antagonist. While it demonstrates an improved selectivity profile over spironolactone with reduced antiandrogenic effects, it does not match the high selectivity of eplerenone and finerenone. The development of these newer agents has been driven by the need to minimize hormone-related side effects while retaining potent MR antagonism. For researchers and drug development professionals, the choice of an MR antagonist will depend on the specific research question or therapeutic goal, balancing efficacy, selectivity, and the potential for off-target effects. The experimental protocols provided herein offer a framework for the continued evaluation and comparison of these and future mineralocorticoid receptor antagonists.
References
- 1. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. This compound--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring receptor target coverage: a radioligand competition binding protocol for assessing the association and dissociation rates of unlabeled compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. In-vivo metabolites of spironolactone and potassium canrenoate: determination of potential anti-androgenic activity by a mouse kidney cytosol receptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of serum concentrations of this compound (active metabolite of spironolactone) in patients with heart failure with reduced ejection fraction: a cross-sectional study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. The use of a novel non-steroidal mineralocorticoid receptor antagonist finerenone for the treatment of chronic heart failure: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Aldosterone induces NRK-52E cell apoptosis in acute kidney injury via rno-miR-203 hypermethylation and Kim-1 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. stackscientific.nd.edu [stackscientific.nd.edu]
- 15. The use of plasma aldosterone and urinary sodium to potassium ratio as translatable quantitative biomarkers of mineralocorticoid receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Study of Canrenone, Eplerenone, and Finerenone in Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three key mineralocorticoid receptor antagonists (MRAs)—canrenone (B1668266), eplerenone (B1671536), and finerenone (B607456)—based on their performance in preclinical animal models of heart failure. The data presented herein focuses on the differential effects of these agents on cardiac function, myocardial fibrosis, hypertrophy, and inflammation, supported by detailed experimental methodologies and visual summaries of key pathways and workflows.
Mechanism of Action: Mineralocorticoid Receptor Antagonism
Heart failure is often associated with the overactivation of the renin-angiotensin-aldosterone system (RAAS). Aldosterone, a key mineralocorticoid hormone, binds to the mineralocorticoid receptor (MR) in cardiac and renal tissues. This activation triggers a signaling cascade that promotes sodium retention, inflammation, and the expression of pro-fibrotic and pro-hypertrophic genes. These downstream effects contribute significantly to adverse cardiac remodeling, leading to increased myocardial stiffness, diastolic dysfunction, and progression of heart failure.[1][2]
This compound (an active metabolite of spironolactone), eplerenone (a second-generation MRA), and finerenone (a novel non-steroidal MRA) all function by competitively blocking the mineralocorticoid receptor.[3] This antagonism prevents the recruitment of transcriptional cofactors, thereby inhibiting the expression of genes responsible for fibrosis and inflammation.[4] While sharing a common target, their distinct chemical structures, receptor affinity, and tissue distribution lead to differences in efficacy and safety profiles, which are explored in this guide.[3][5]
Comparative Efficacy Data in Heart Failure Models
The following tables summarize quantitative data from various preclinical studies investigating the effects of this compound, eplerenone, and finerenone on key markers of heart failure pathology. Due to the limited availability of direct head-to-head preclinical comparisons, data is compiled from separate studies utilizing similar heart failure models.
Table 1: Effects on Cardiac Function (Echocardiography & Hemodynamics)
| Parameter | Drug | Animal Model | Dosage | Outcome vs. Control/Vehicle | Citation |
| LVEF (%) | This compound | - | - | Preclinical data not available in sourced literature. | |
| Eplerenone | Rat (UUO-induced CKD) | 100 mg/kg/day | ↑ from 69.12% to 80.52% | [6] | |
| Finerenone | Mouse (5/6 Nephrectomy) | 1 mg/kg/day | Prevented systolic and diastolic dysfunction. | ||
| LVFS (%) | This compound | - | - | Preclinical data not available in sourced literature. | |
| Eplerenone | Rat (UUO-induced CKD) | 100 mg/kg/day | ↑ from 40.26% to 50.52% | [6] | |
| Finerenone | Rat (DOCA-salt) | 10 mg/kg/day | Attenuated reduction in LVFS. | [5] | |
| LV End-Diastolic Pressure (mmHg) | This compound | Rat (Post-MI) | 18 mg/kg/day | ↓ by 23% vs. placebo | [7] |
| Eplerenone | Mouse (Post-MI) | 100 mg/kg/day | Improved relaxation (↓ dP/dtmin). | [8] | |
| Finerenone | Rat (HFpEF model) | 10 mg/kg/day | Ameliorated diastolic dysfunction. | [9] |
UUO: Unilateral Ureteral Obstruction; MI: Myocardial Infarction; DOCA: Deoxycorticosterone acetate; LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening.
Table 2: Effects on Cardiac Remodeling (Fibrosis & Hypertrophy)
| Parameter | Drug | Animal Model | Dosage | Outcome vs. Control/Vehicle | Citation |
| Myocardial Fibrosis (%) | This compound | Rat (Post-MI) | 18 mg/kg/day | ↓ Interstitial fibrosis by 47%; ↓ Perivascular fibrosis by 34% | [7] |
| Eplerenone | Rat (UUO-induced CKD) | 100 mg/kg/day | Significantly reduced collagen deposition. | [6] | |
| Finerenone | Rat (HFpEF model) | 10 mg/kg/day | Significantly reduced cardiac fibrosis. | [9] | |
| LV Mass / Hypertrophy | This compound | - | - | Preclinical data not available in sourced literature. | |
| Eplerenone | Mouse (TAC) | 200 mg/kg/day | Did not significantly reduce LV mass. | [1] | |
| Finerenone | Mouse (TAC) | 10 mg/kg/day | ↓ LV Mass / Body Weight from 4.32 to 3.89 mg/g. | [1] |
TAC: Transverse Aortic Constriction.
Table 3: Effects on Cardiac Inflammation & Related Markers
| Parameter | Drug | Animal Model | Dosage | Outcome vs. Control/Vehicle | Citation |
| Inflammatory Cell Infiltration | This compound | - | - | Preclinical data not available in sourced literature. | |
| Eplerenone | Mouse (Post-MI) | 100 mg/kg/day | Skewed macrophages to anti-inflammatory Ly6Clow phenotype. | [8] | |
| Finerenone | Rat (DOCA-salt) | 10 mg/kg/day | Potent anti-inflammatory effects observed. | [4] | |
| Pro-inflammatory Gene Expression | This compound | - | - | Preclinical data not available in sourced literature. | |
| Eplerenone | Dog (Pacing-induced HF) | - | Reversed overexpression of IL-6 and TNF-α mRNA. | ||
| Finerenone | Mouse (Isoproterenol-induced) | 10 mg/kg/day | Reduced expression of pro-fibrotic molecules like TGF-β. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summarized protocols for key experiments cited in the comparative analysis.
Induction of Heart Failure in Animal Models
-
Myocardial Infarction (MI) via Coronary Artery Ligation (Rat/Mouse):
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
Intubate and ventilate the animal mechanically.
-
Perform a left thoracotomy to expose the heart.
-
Permanently ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk).
-
Confirm successful ligation by observing blanching of the myocardial tissue distal to the suture.[7][8]
-
Close the chest cavity in layers and allow the animal to recover. This model induces left ventricular remodeling and systolic dysfunction characteristic of heart failure with reduced ejection fraction (HFrEF).
-
-
Pressure Overload via Transverse Aortic Constriction (TAC) (Mouse):
-
Anesthetize and ventilate the mouse as described above.
-
Perform a thoracotomy at the second intercostal space to expose the aortic arch.
-
Pass a suture (e.g., 7-0 silk) under the transverse aorta between the brachiocephalic and left common carotid arteries.
-
Tie the suture snugly against a sizing needle (e.g., 27-gauge) placed alongside the aorta.
-
Promptly remove the needle to create a defined constriction.
-
Close the chest and allow for recovery. This model induces concentric left ventricular hypertrophy that progresses to heart failure.[1]
-
Assessment of Cardiac Function (Echocardiography)
-
Lightly anesthetize the mouse or rat (e.g., 1-1.5% isoflurane) to minimize cardiodepressive effects while preventing movement.
-
Place the animal in a supine position on a heated platform to maintain body temperature at 37°C.
-
Remove chest hair using a depilatory cream to ensure optimal image quality.
-
Apply warmed ultrasound gel to the chest.
-
Using a high-frequency ultrasound system (e.g., Vevo 2100) with a suitable transducer, obtain standard views:
-
Parasternal Long-Axis View (PLAX): To visualize the left ventricle from apex to base.
-
Parasternal Short-Axis View (PSAX): At the level of the papillary muscles, M-mode images are acquired to measure wall thickness and chamber dimensions during systole and diastole.
-
-
From the M-mode measurements, calculate key functional parameters:
Histological Analysis of Cardiac Fibrosis
-
At the study endpoint, euthanize the animal and excise the heart.
-
Perfuse the heart with saline followed by 10% neutral buffered formalin for fixation.
-
Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain sections with Masson's Trichrome or Picrosirius Red .
-
In Masson's Trichrome staining, collagen fibers appear blue, nuclei black, and myocardium red.
-
In Picrosirius Red staining, collagen appears red.
-
-
Acquire digital images of the stained sections using a light microscope.
-
Perform quantitative analysis using image analysis software (e.g., ImageJ). Calculate the fibrotic area (blue or red) as a percentage of the total myocardial tissue area to determine the collagen volume fraction.[6][7]
Visualizing the Preclinical Research Process
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel MRA in a preclinical heart failure model.
References
- 1. researchgate.net [researchgate.net]
- 2. Relative Efficacy of Spironolactone, Eplerenone, and this compound in patients with Chronic Heart failure (RESEARCH): a systematic review and network meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A comprehensive review of finerenone—a third-generation non-steroidal mineralocorticoid receptor antagonist [frontiersin.org]
- 4. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Impact of Non-Steroidal Mineralocorticoid Receptor Antagonists in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eplerenone Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on myocardial reactive fibrosis in a rat model of postinfarction heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of mineralocorticoid receptor antagonism in the acute myocardial infarction phase: eplerenone versus spironolactone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benefits of the Non-Steroidal Mineralocorticoid Receptor Antagonist Finerenone in Metabolic Syndrome-Related Heart Failure with Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Preclinical Rat Model of Heart Failure With Preserved Ejection Fraction With Multiple Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of canrenone's effects in different cell lines and animal species
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of canrenone (B1668266), a primary active metabolite of spironolactone (B1682167), across various cell lines and animal species. We objectively compare its performance with alternative mineralocorticoid receptor (MR) antagonists, supported by experimental data.
This compound is an effective MR antagonist utilized in the management of conditions such as hypertension and heart failure. Its primary mechanism of action involves competitively binding to MRs, thereby inhibiting the effects of aldosterone (B195564).[1] This guide delves into the nuanced effects of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.
Comparative Efficacy and Potency
To understand the relative potency of this compound and its counterparts, spironolactone and eplerenone (B1671536), we have summarized their inhibitory concentrations (IC50) for MR binding and their effects on inflammatory responses.
| Compound | Assay Type | Cell Line/System | IC50 Value | Reference |
| Spironolactone | MR Transactivation | CHO-K1 | 66 nM | [2] |
| Eplerenone | MR Transactivation | CHO-K1 | 970 nM | [2] |
| This compound | MR Transactivation | - | Data not available | |
| Dioscoreanone | Nitric Oxide Production | RAW 264.7 | 2.50 ± 0.64 µM | [3] |
Note: Direct IC50 values for this compound in a comparable MR transactivation assay and for its anti-inflammatory effects in macrophage cell lines were not available in the reviewed literature. The value for dioscoreanone is provided as a reference for anti-inflammatory potency in a macrophage cell line.
In Vitro Effects: Cellular Mechanisms of Action
This compound's effects at the cellular level have been investigated in various cell lines, revealing its influence on gene expression and signaling pathways.
Aldosterone-Induced Gene Expression in Kidney Epithelial Cells
In renal cortical collecting duct cells, aldosterone rapidly induces the expression of Serum and Glucocorticoid-Regulated Kinase 1 (SGK1), a key mediator of sodium reabsorption.[4][5][6] This induction occurs within 30 minutes and is mediated by the mineralocorticoid receptor.[5] this compound, by blocking the MR, is expected to inhibit this aldosterone-induced SGK1 expression, thereby contributing to its diuretic and antihypertensive effects.
Signaling Pathway of Aldosterone-Induced SGK1 Expression
Caption: Aldosterone signaling pathway leading to sodium reabsorption.
Anti-inflammatory Effects in Macrophages
Chronic inflammation is a key factor in the progression of cardiovascular and renal diseases. Aldosterone can promote inflammation through MR activation in immune cells like macrophages. While direct studies on this compound's effect on NF-κB in macrophages are limited, the general mechanism of MR antagonists suggests an inhibitory role. NF-κB is a critical transcription factor that governs the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Proposed Anti-inflammatory Action of this compound
Caption: this compound's proposed inhibition of the NF-κB inflammatory pathway.
In Vivo Effects: Cross-Species Comparison
The physiological effects of this compound have been evaluated in various animal models, providing insights into its therapeutic potential and species-specific differences.
Natriuretic Effects
A primary therapeutic action of this compound is its ability to increase sodium excretion (natriuresis). Studies in rats have demonstrated a dose-dependent natriuretic effect of spironolactone, which is metabolized to this compound.[2][7] While direct dose-response comparisons with this compound are not always available, the natriuretic effect is a key outcome of MR antagonism.
Urinary Sodium Excretion in Rats (Spironolactone vs. Canrenoate)
| Treatment | Dose | Effect on Urinary Na+/K+ Ratio | Reference |
| Spironolactone | Dose-dependent | Statistically valid log dose-response curves | [2][7] |
| Potassium Canrenoate (B1263433) | - | No significant log dose-response | [2][7] |
Note: Potassium canrenoate is a prodrug of this compound.
Anti-Fibrotic Effects in Cardiac Models
In animal models of heart failure, MR antagonists have been shown to reduce cardiac fibrosis. Eplerenone has been demonstrated to alleviate collagen deposition in the myocardium of rats with unilateral ureteral obstruction.[8][9] this compound would be expected to have similar anti-fibrotic effects due to its shared mechanism of MR blockade.
Workflow for Assessing Cardiac Fibrosis in Animal Models
Caption: Experimental workflow for comparing anti-fibrotic effects.
Experimental Protocols
For researchers looking to replicate or build upon the findings presented, detailed methodologies are crucial.
Mineralocorticoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound and other compounds to the mineralocorticoid receptor.
Materials:
-
HEK293 cells transiently or stably expressing human MR
-
[³H]-Aldosterone (radioligand)
-
This compound, spironolactone, eplerenone (test compounds)
-
Binding buffer (e.g., TEGM buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, 1 mM molybdate, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Cell Lysate Preparation: Harvest cells expressing MR and prepare a cytosolic fraction by homogenization and ultracentrifugation.
-
Binding Reaction: In a multi-well plate, incubate the cell lysate with a fixed concentration of [³H]-Aldosterone and varying concentrations of the test compound (this compound, etc.) or unlabeled aldosterone (for determining non-specific binding).
-
Incubation: Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-Aldosterone from the unbound radioligand using a method like dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-Aldosterone.
Western Blot for Aldosterone-Induced Protein Expression
Objective: To quantify the effect of this compound on the expression of aldosterone-induced proteins like SGK1.
Materials:
-
Kidney epithelial cell line (e.g., mpkCCD)
-
Aldosterone
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-SGK1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture kidney epithelial cells to near confluence. Starve the cells in serum-free media before treating with aldosterone in the presence or absence of this compound for a specified time.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the protein of interest (e.g., SGK1) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization and Quantification: Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin) for normalization. Quantify the band intensities using densitometry software.
Conclusion
This compound demonstrates significant efficacy as a mineralocorticoid receptor antagonist, with in vitro and in vivo effects that underscore its therapeutic potential. While direct comparative data with newer MRAs like eplerenone is still emerging in some areas, this guide provides a foundational understanding of this compound's activity across different biological contexts. The provided experimental protocols offer a starting point for further investigation into the nuanced mechanisms of this compound and other MR antagonists. Future research should focus on obtaining direct comparative quantitative data, particularly IC50 values for anti-inflammatory effects and head-to-head comparisons in animal models of fibrosis, to further refine our understanding of its place in therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound-the principal active metabolite of spironolactone? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dioscoreanone suppresses LPS-induced nitric oxide production and inflammatory cytokine expression in RAW 264.7 macrophages by NF-κB and ERK1/2 signaling transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aldosterone-Stimulated SGK1 Activity Mediates Profibrotic Signaling in the Mesangium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sgk is an aldosterone-induced kinase in the renal collecting duct. Effects on epithelial na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kidney-specific WNK1 isoform is induced by aldosterone and stimulates epithelial sodium channel-mediated Na+ transport - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound--the principal active metabolite of spironolactone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eplerenone Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
head-to-head comparison of canrenone and finerenone on albuminuria reduction
For Researchers, Scientists, and Drug Development Professionals
The management of albuminuria, a hallmark of kidney disease and a significant risk factor for cardiovascular events, is a critical focus in nephrology and cardiology. Mineralocorticoid receptor antagonists (MRAs) have emerged as a key therapeutic class in this domain. This guide provides a detailed, data-driven comparison of two MRAs: the traditional steroidal MRA, canrenone (B1668266), and the novel non-steroidal MRA, finerenone (B607456), with a specific focus on their efficacy in reducing albuminuria.
Executive Summary
While direct head-to-head clinical trials comparing this compound and finerenone on albuminuria reduction are not available, this guide synthesizes data from individual clinical trials to provide a comparative overview. Finerenone has been extensively studied in large-scale clinical trials demonstrating a consistent and dose-dependent reduction in albuminuria in patients with chronic kidney disease (CKD) and type 2 diabetes. This compound, a major active metabolite of spironolactone (B1682167), has shown efficacy in reducing albuminuria, with data largely derived from studies on spironolactone. The key distinction lies in their molecular structure and selectivity, with finerenone exhibiting a non-steroidal structure and a higher selectivity for the mineralocorticoid receptor, potentially leading to a different side-effect profile, particularly concerning hyperkalemia.
Data Presentation: Albuminuria Reduction
The following tables summarize the quantitative data on the reduction of the urinary albumin-to-creatinine ratio (UACR) from key clinical trials.
Table 1: Finerenone - UACR Reduction in Patients with Diabetic Kidney Disease
| Clinical Trial | Patient Population | Treatment Arm | Duration | Baseline UACR (Median) | Placebo-Corrected Mean Ratio of UACR at End of Treatment (90% CI) | UACR Reduction vs. Placebo |
| ARTS-DN [1][2][3][4][5] | Type 2 Diabetes, High or Very High Albuminuria | Finerenone 7.5 mg/d | 90 days | Not specified | 0.79 (0.68-0.91) | 21% |
| Finerenone 10 mg/d | 90 days | Not specified | 0.76 (0.65-0.88) | 24% | ||
| Finerenone 15 mg/d | 90 days | Not specified | 0.67 (0.58-0.77) | 33% | ||
| Finerenone 20 mg/d | 90 days | Not specified | 0.62 (0.54-0.72) | 38% | ||
| FIDELITY (Pooled Analysis of FIDELIO-DKD & FIGARO-DKD) [3][4][5][6][7][8][9] | Type 2 Diabetes, Chronic Kidney Disease | Finerenone | Median 3 years | 514 mg/g | Not Applicable | 31% greater reduction from baseline to 4 months vs. placebo |
Table 2: Spironolactone (as a proxy for this compound) - UACR Reduction in Patients with Diabetic Nephropathy
| Clinical Trial | Patient Population | Treatment Arm | Duration | Baseline UACR (Mean) | UACR Reduction from Baseline |
| Kato et al. (2015) [2][10][11] | Type 2 Diabetes, Albuminuria (100-2000 mg/gCr) | Spironolactone 25 mg/d | 8 weeks | 702.1 ± 728 mg/gCr | 33% (95% CI: 22-54) |
| Davidson et al. (2006) [12] | Type 2 Diabetes, Microalbuminuria or Macroalbuminuria | Spironolactone 25 mg/d | Not specified | Not specified | 26% overall (34% in microalbuminuria, 20% in macroalbuminuria) |
| Schjoedt et al. (2012) [1] | Type 1 Diabetes, Microalbuminuria | Spironolactone 25 mg/d | 60 days | 90 mg/24h | 60% (range 21-80%) |
Experimental Protocols
Finerenone Clinical Trials
ARTS-DN (Mineralocorticoid Receptor Antagonist Tolerability Study–Diabetic Nephropathy) [1][2][3][4][5][13]
-
Objective: To assess the safety and efficacy of various oral doses of finerenone in patients with type 2 diabetes and high or very high albuminuria already receiving an angiotensin-converting enzyme inhibitor (ACEi) or an angiotensin receptor blocker (ARB).
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, phase 2b study conducted at 148 sites in 23 countries.
-
Participants: 823 patients with type 2 diabetes and persistent albuminuria (urinary albumin-to-creatinine ratio [UACR] ≥30 mg/g).
-
Interventions: Participants were randomized to receive oral, once-daily finerenone (1.25, 2.5, 5, 7.5, 10, 15, or 20 mg) or placebo for 90 days.
-
Primary Outcome: The ratio of the UACR at day 90 compared to baseline.
FIDELIO-DKD (Finerenone in Reducing Kidney Failure and Disease Progression in Diabetic Kidney Disease) [6][9]
-
Objective: To determine if finerenone, in addition to standard of care, is superior to placebo in delaying the progression of kidney disease in patients with type 2 diabetes and a clinical diagnosis of diabetic kidney disease.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter, event-driven phase 3 trial.
-
Participants: Patients with type 2 diabetes with a UACR of 30 to <300 mg/g and an estimated glomerular filtration rate (eGFR) of 25 to <60 mL/min/1.73 m² with diabetic retinopathy, or a UACR of ≥300 to ≤5000 mg/g and an eGFR of ≥25 to <75 mL/min/1.73 m².
-
Interventions: Patients were randomized to receive either finerenone (10 or 20 mg once daily) or placebo.
-
Primary Outcome: A composite of time to first occurrence of kidney failure, a sustained decrease of eGFR ≥40% from baseline over at least 4 weeks, or renal death.
FIGARO-DKD (Finerenone in Reducing Cardiovascular Mortality and Morbidity in Diabetic Kidney Disease) [6][7]
-
Objective: To assess the efficacy and safety of finerenone compared to placebo in reducing cardiovascular morbidity and mortality in patients with type 2 diabetes and chronic kidney disease.
-
Design: A randomized, double-blind, placebo-controlled, parallel-group, event-driven, multicenter phase 3 trial.
-
Participants: Patients with type 2 diabetes with a UACR of ≥30 to <300 mg/g and an eGFR of 25 to 90 mL/min/1.73 m², or a UACR of ≥300 to ≤5000 mg/g and an eGFR of ≥60 mL/min/1.73 m².
-
Interventions: Patients were randomized to receive either finerenone or placebo.
-
Primary Outcome: A composite of time to first occurrence of cardiovascular death, nonfatal myocardial infarction, nonfatal stroke, or hospitalization for heart failure.
Spironolactone Clinical Trials (Proxy for this compound)
Kato et al. (2015) [2][10][11]
-
Objective: To evaluate the efficacy and safety of spironolactone in Japanese patients with type 2 diabetes and albuminuria treated with ACEi or ARBs.
-
Design: A prospective, randomized, open-label study.
-
Participants: 52 Japanese patients with diabetic nephropathy and albuminuria (UACR 100-2000 mg/gCr).
-
Interventions: Patients received add-on treatment with spironolactone 25 mg once daily and were compared with a matched control group for 8 weeks.
-
Primary Outcome: Reduction in the rate of albuminuria at 8 weeks compared with the baseline value.
Signaling Pathways and Mechanisms of Action
Both this compound and finerenone exert their effects by antagonizing the mineralocorticoid receptor (MR). However, their distinct chemical structures lead to differences in their interaction with the receptor and downstream signaling.
This compound (Steroidal MRA)
This compound, as the active metabolite of spironolactone, is a steroidal MRA. It competitively binds to the MR, preventing aldosterone (B195564) from binding and activating the receptor. This leads to a reduction in the transcription of aldosterone-induced genes involved in sodium and water retention, as well as pro-inflammatory and pro-fibrotic pathways.
Finerenone (Non-Steroidal MRA)
Finerenone is a bulky, non-steroidal MRA with a distinct binding mode to the MR compared to steroidal MRAs. This unique interaction leads to a specific conformational change in the receptor that not only blocks aldosterone binding but also prevents the recruitment of transcriptional co-activators. This results in a potent inhibition of pro-inflammatory and pro-fibrotic gene expression. Finerenone has a higher selectivity for the MR over other steroid hormone receptors, which may contribute to a more favorable side-effect profile.
Experimental Workflow: A Typical Albuminuria Reduction Trial
The following diagram illustrates a generalized workflow for a clinical trial evaluating the effect of a drug on albuminuria reduction.
References
- 1. Spironolactone diminishes urinary albumin excretion in patients with type 1 diabetes and microalbuminuria: a randomized placebo-controlled crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Finerenone-Induced Albuminuria Reduction on Chronic Kidney Disease Outcomes in Type 2 Diabetes : A Mediation Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Cardiovascular and kidney outcomes with finerenone in patients with type 2 diabetes and chronic kidney disease: the FIDELITY pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omnihealthpractice.com [omnihealthpractice.com]
- 9. Finerenone and Heart Failure Outcomes by Kidney Function/Albuminuria in Chronic Kidney Disease and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-albuminuric effects of spironolactone in patients with type 2 diabetic nephropathy: a multicenter, randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-albuminuric effects of spironolactone in patients with type 2 diabetic nephropathy: a multicenter, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medscape.com [medscape.com]
- 13. Cardiovascular and Renal Outcomes with Finerenone, a Selective Mineralocorticoid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
confirming the cardioprotective effects of canrenone independent of diuretic action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardioprotective effects of canrenone (B1668266), a steroidal mineralocorticoid receptor antagonist (MRA), with a focus on its actions independent of diuresis. It objectively evaluates this compound's performance against other MRAs, namely spironolactone (B1682167) and eplerenone (B1671536), supported by experimental data from preclinical and clinical studies. Detailed methodologies of key experiments are provided to facilitate reproducibility and further investigation.
Introduction
Mineralocorticoid receptor activation by aldosterone (B195564) plays a pivotal role in the pathophysiology of cardiovascular diseases, contributing to cardiac fibrosis, hypertrophy, inflammation, and endothelial dysfunction. While the diuretic effects of MRAs are well-established, their direct cardioprotective actions are of significant interest for therapeutic development. This compound, an active metabolite of spironolactone, has demonstrated beneficial effects on cardiac remodeling. This guide delves into the evidence supporting these non-diuretic cardioprotective mechanisms.
Comparative Performance of Mineralocorticoid Receptor Antagonists
The primary mechanism of this compound's cardioprotective effect lies in its ability to block aldosterone from binding to the mineralocorticoid receptor in cardiac tissue. This antagonism mitigates downstream signaling pathways that lead to pathological cardiac remodeling.
Anti-Fibrotic Effects
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins, leads to increased myocardial stiffness and diastolic dysfunction. This compound has been shown to attenuate cardiac fibrosis in preclinical models.
A key study in a rat model of post-infarction heart failure demonstrated that a high dose of this compound (18 mg/kg/day) significantly reduced interstitial and perivascular fibrosis compared to placebo.[1] This effect was associated with improved left ventricular filling pressures, indicating a functional benefit.
| Parameter | Control | Infarcted + Placebo | Infarcted + this compound (18 mg/kg/day) | % Reduction with this compound vs. Placebo |
| Mean Collagen Fraction (%) | 1.0 ± 0.2 | 5.46 ± 1.2 | 2.89 ± 0.5 | 47% |
| Perivascular Fibrosis (%) | 1.8 ± 0.3 | 3.1 ± 0.4 | 2.05 ± 0.3 | 34% |
| LV End-Diastolic Pressure (mmHg) | 2.5 ± 0.5 | 17.5 ± 2.1 | 13.5 ± 1.8 | 23% |
Data from a study in a rat model of post-infarction heart failure.[1]
Spironolactone and eplerenone also exhibit potent anti-fibrotic properties. In a hypertensive rat model, spironolactone was shown to blunt the progression of cardiac fibrosis. Eplerenone has been demonstrated to inhibit atrial fibrosis in a mouse model by modulating the TGF-β signaling pathway.[2]
Effects on Cardiac Remodeling and Function
The "Anti-Remodeling Effect of this compound in Patients with Mild Chronic Heart Failure" (AREA IN-CHF) trial provides valuable clinical data on this compound's effects. In this randomized, double-blind, placebo-controlled study, this compound (up to 50 mg/day) was administered to patients with NYHA class II heart failure. While this compound did not significantly alter left ventricular end-diastolic volume compared to placebo, it led to a significant improvement in left ventricular ejection fraction and a reduction in brain natriuretic peptide (BNP) levels, a key marker of heart failure severity.[3]
| Parameter | Placebo (n=194) | This compound (n=188) | P-value |
| Change in LVEF (%) | +3 | +5 | 0.04 |
| Change in BNP (pg/mL) | -8% | -37% | <0.0001 |
| Change in Left Atrial Dimensions (%) | +0.2 | -4 | 0.02 |
| Composite of Cardiac Death/Hospitalization | 15% | 8% | 0.02 |
Data from the AREA IN-CHF study.[3]
Comparatively, a meta-analysis of studies on eplerenone and spironolactone in patients with heart failure with reduced ejection fraction (HFrEF) showed that eplerenone was associated with a lower risk of all-cause and cardiovascular mortality compared to spironolactone.[4]
Experimental Protocols
Animal Model of Post-Infarction Heart Failure
-
Model: Myocardial infarction is induced in male Wistar rats by ligation of the left anterior descending coronary artery.
-
Treatment: this compound (e.g., 18 mg/kg/day) or placebo is administered orally, typically starting one day after surgery and continuing for a specified period (e.g., two weeks).
-
Assessment of Cardiac Fibrosis:
-
Histology: Hearts are excised, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius red to visualize collagen fibers.
-
Quantification: The collagen volume fraction is determined using image analysis software by calculating the ratio of the collagen area to the total myocardial area.
-
-
Hemodynamic Measurements: Left ventricular pressures are measured in anesthetized rats via a catheter inserted into the left ventricle.
Hydroxyproline (B1673980) Assay for Collagen Quantification
This biochemical assay provides a quantitative measure of total collagen content in tissue.
-
Tissue Preparation: A known weight of myocardial tissue is hydrolyzed in a strong acid (e.g., 6M HCl) at a high temperature (e.g., 110-120°C) for several hours to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized by an oxidizing agent, typically chloramine-T.
-
Colorimetric Reaction: A chromogen, usually p-dimethylaminobenzaldehyde (DMAB) in a perchloric acid solution, is added. This reacts with the oxidized hydroxyproline to produce a colored product.
-
Measurement: The absorbance of the colored solution is measured using a spectrophotometer at a specific wavelength (typically around 550-570 nm).
-
Quantification: The hydroxyproline concentration is determined by comparing the absorbance of the sample to a standard curve generated with known concentrations of hydroxyproline. The total collagen content can then be estimated based on the average percentage of hydroxyproline in collagen (approximately 13.5%).[5]
Signaling Pathways
The cardioprotective effects of this compound and other MRAs are mediated through the modulation of complex signaling pathways within cardiomyocytes and fibroblasts. The primary mechanism is the blockade of the mineralocorticoid receptor, which prevents the translocation of the activated receptor to the nucleus and subsequent transcription of pro-fibrotic and pro-hypertrophic genes.
Caption: Aldosterone-MR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The general workflow for investigating the cardioprotective effects of this compound independent of its diuretic action involves several key stages, from inducing a cardiac injury model to detailed molecular and functional analysis.
Caption: General experimental workflow for assessing cardioprotective agents.
Conclusion
References
- 1. Eplerenone Reverses Cardiac Fibrosis via the Suppression of Tregs by Inhibition of Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eplerenone Prevents Atrial Fibrosis via the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative effectiveness and safety of eplerenone and spironolactone in patients with heart failure: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chondrex.com [chondrex.com]
A Comparative Analysis of Canrenone and its Parent Drug Spironolactone: Potency and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mineralocorticoid receptor (MR) antagonist canrenone (B1668266) and its parent drug, spironolactone (B1682167). We will delve into their comparative potency, supported by experimental data, and provide an overview of their pharmacokinetic profiles. This information is intended to assist researchers and drug development professionals in understanding the key differences between these two compounds.
Executive Summary
Spironolactone is a widely used steroidal aldosterone (B195564) antagonist that is extensively metabolized in the body. One of its major active metabolites is this compound. While spironolactone itself is active, a significant portion of its pharmacological effects are mediated through its metabolites, including this compound and sulfur-containing compounds. This compound is also available as a drug itself (or as its prodrug, potassium canrenoate). This guide will explore the nuances of their potencies and how their metabolic relationship influences their clinical application.
In Vitro Potency at the Mineralocorticoid Receptor
The primary mechanism of action for both spironolactone and this compound is the competitive antagonism of the mineralocorticoid receptor, preventing aldosterone from binding and activating it. The in vitro potency is a direct measure of a drug's affinity for its target receptor.
Data Summary: In Vitro Receptor Binding and Functional Antagonism
| Compound | Receptor | Assay Type | Potency (IC50) | Reference |
| Spironolactone | Mineralocorticoid Receptor | Functional Cell-Based Transactivation Assay | 24 nM | [1] |
| Spironolactone | Mineralocorticoid Receptor | Functional Cell-Based Transactivation Assay | 66 nM | [2] |
| Spironolactone | Androgen Receptor | Functional Cell-Based Transactivation Assay | 77 nM | [1] |
| This compound | Mineralocorticoid Receptor | Competitive Antagonist | Potent | [3] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Spironolactone demonstrates high affinity for the mineralocorticoid receptor, with reported IC50 values of 24 nM and 66 nM in functional assays.[1][2] It is important to note that spironolactone also exhibits affinity for the androgen receptor, with an IC50 of 77 nM, which is the basis for some of its antiandrogenic side effects.[1] this compound is also recognized as a potent, competitive antagonist of the mineralocorticoid receptor.[3]
In Vivo Potency
In vivo studies provide a more holistic view of a drug's potency by taking into account its absorption, distribution, metabolism, and excretion (ADME) properties.
A study comparing the aldosterone antagonist activity of potassium canrenoate (B1263433) (a prodrug of this compound) and spironolactone at steady state in healthy subjects found that the potency of canrenoate-K was approximately 0.68 (with a 95% confidence interval of 0.53 to 0.89) that of spironolactone on a weight basis. This suggests that spironolactone is more potent in vivo than this compound when administered as its prodrug.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug determine its concentration in the body over time and are crucial for designing effective dosing regimens. Spironolactone is rapidly and extensively metabolized, with a short half-life for the parent drug.[4] Its activity is sustained by its active metabolites, which have significantly longer half-lives.[4]
Data Summary: Comparative Pharmacokinetic Parameters
| Parameter | Spironolactone | This compound (from Spironolactone administration) | This compound (from Potassium Canrenoate administration) |
| Tmax (Time to Peak Plasma Concentration) | ~1.4 - 2.6 hours | ~4.3 hours | ~4.4 hours[5] |
| Half-life (t½) | ~1.4 hours[4] | ~16.5 - 22.6 hours[6][7][8][9] | ~3.9 - 4.9 hours (p.o.)[5] |
| Metabolism | Extensively metabolized to active metabolites (e.g., this compound, 7α-thiomethylspironolactone) | A major active metabolite of spironolactone | |
| Bioavailability | Increased by food[10] | Absolute bioavailability of 25% after oral administration of spironolactone[5] |
Spironolactone is characterized by a short half-life of about 1.4 hours, while its major active metabolite, this compound, has a much longer half-life, ranging from 16.5 to 22.6 hours.[4][6][7][8][9] This long half-life of this compound contributes significantly to the sustained therapeutic effect of spironolactone. When this compound is administered directly (via its prodrug potassium canrenoate), its oral bioavailability is about 25%, and it exhibits a shorter half-life of approximately 3.9 to 4.9 hours.[5]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine potency, it is helpful to visualize the relevant pathways and experimental setups.
Mineralocorticoid Receptor Signaling Pathway
Aldosterone, a mineralocorticoid hormone, enters the cell and binds to the mineralocorticoid receptor (MR) in the cytoplasm. This binding event causes the dissociation of heat shock proteins (HSPs) and allows the receptor-ligand complex to translocate to the nucleus. Inside the nucleus, the complex dimerizes and binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes. Spironolactone and this compound act as competitive antagonists, binding to the MR and preventing aldosterone from initiating this signaling cascade.
Spironolactone Metabolism
Spironolactone undergoes extensive metabolism, primarily in the liver. A key metabolic pathway involves the removal of the thioacetyl group to form this compound. However, other significant metabolites that retain the sulfur atom, such as 7α-thiomethylspironolactone, are also formed and contribute to the overall activity of the drug.
References
- 1. A New Mode of Mineralocorticoid Receptor Antagonism by a Potent and Selective Nonsteroidal Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 30 YEARS OF THE MINERALOCORTICOID RECEPTOR: Mineralocorticoid receptor antagonists: 60 years of research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics of this compound after oral administration of spironolactone and intravenous injection of canrenoate-K in healthy man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of this compound and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone | Semantic Scholar [semanticscholar.org]
- 7. Pharmacokinetics of this compound and metabolites after base hydrolysis following single and multiple dose oral administration of spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Spironolactone metabolite concentrations in decompensated heart failure: Insights from the ATHENA-HF trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spironolactone metabolism: steady-state serum levels of the sulfur-containing metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. indigobiosciences.com [indigobiosciences.com]
evaluating the relative binding affinity of canrenone to steroid receptors
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative binding affinity of canrenone (B1668266) for key steroid receptors, supported by experimental data and protocols.
This compound, an active metabolite of the potassium-sparing diuretic spironolactone (B1682167), exerts its primary therapeutic effects through competitive antagonism of the mineralocorticoid receptor (MR).[1][2] However, its interaction with other steroid receptors, including the glucocorticoid receptor (GR), androgen receptor (AR), and progesterone (B1679170) receptor (PR), is of significant interest in drug development and for understanding its side-effect profile. This guide provides a comparative evaluation of this compound's binding affinity for these receptors, benchmarked against its parent drug, spironolactone, the more selective antagonist eplerenone, and the endogenous steroid hormones.
Relative Binding Affinity Profile
The binding affinity of a ligand for a receptor is a critical determinant of its potency and selectivity. This is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher affinity. The dissociation constant (KᏧ) is used to characterize the affinity of the natural hormone for its receptor.
The following table summarizes the available quantitative data on the binding affinities of this compound and other relevant compounds to the mineralocorticoid, glucocorticoid, androgen, and progesterone receptors.
| Compound | Mineralocorticoid Receptor (MR) | Glucocorticoid Receptor (GR) | Androgen Receptor (AR) | Progesterone Receptor (PR) |
| This compound | Lower affinity than Spironolactone | Low Affinity | Low Affinity | Kᵢ: 300 nM[3] |
| Spironolactone | Kᵢ: 2.32 - 24 nM | Kᵢ: 1,400 - 2,410 nM | Kᵢ: 39.4 - 67 nM | Kᵢ: 400 nM |
| Eplerenone | IC₅₀: 135 - 240 nM | Low Affinity | Low Affinity | Low Affinity |
| Aldosterone (B195564) | KᏧ: ~1 nM | KᏧ: ~14 nM | - | - |
| Dexamethasone | - | Kᵢ: 0.36 - 7.2 nM | - | - |
| Dihydrotestosterone | - | - | KᏧ: 0.2 - 0.6 nM[3] | - |
| Progesterone | - | - | - | KᏧ: 2.9 - 3.2 nM[4] |
Disclaimer: Binding affinity values can vary between studies due to different experimental conditions, tissues, and assay types.
Key Insights from Comparative Data
This compound demonstrates a notable affinity for the progesterone receptor, although it is weaker than that of progesterone itself.[3] Its affinity for the mineralocorticoid receptor is present but reported to be lower than that of its parent compound, spironolactone.[5] Importantly, this compound exhibits low affinity for both the glucocorticoid and androgen receptors, suggesting a more favorable selectivity profile compared to spironolactone in this regard.[1]
Spironolactone, while a potent mineralocorticoid receptor antagonist, also displays significant binding to the androgen and progesterone receptors, which is believed to contribute to its side effects such as gynecomastia and menstrual irregularities.[6] Eplerenone was developed as a more selective mineralocorticoid receptor antagonist with significantly reduced affinity for other steroid receptors.[7]
Visualizing Steroid Receptor Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to determine these binding affinities, the following diagrams illustrate the general steroid receptor signaling pathway and a typical experimental workflow for a competitive binding assay.
Caption: General signaling pathway of steroid receptors.
Caption: Workflow of a competitive radioligand binding assay.
Experimental Protocols
The determination of binding affinities for steroid receptors is predominantly carried out using competitive radioligand binding assays. Below is a generalized protocol that can be adapted for assessing the binding of this compound to the mineralocorticoid, glucocorticoid, androgen, and progesterone receptors.
Objective: To determine the in vitro binding affinity (Kᵢ) of this compound for a specific steroid receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Receptor Source: Cytosolic or nuclear extracts from tissues or cells expressing the target receptor (e.g., rat kidney for MR, rat prostate for AR, rabbit uterus for PR).
-
Radioligand: A tritiated ([³H]) or radioiodinated ([¹²⁵I]) steroid with high affinity and specificity for the target receptor (e.g., [³H]aldosterone for MR, [³H]dexamethasone for GR, [³H]dihydrotestosterone for AR, [³H]progesterone for PR).
-
Unlabeled Competitor: this compound, spironolactone, eplerenone, and the endogenous ligand at a range of concentrations.
-
Assay Buffer: Tris-HCl or phosphate (B84403) buffer containing additives to stabilize the receptor and reduce non-specific binding (e.g., molybdate, glycerol, dithiothreitol).
-
Separation Medium: Dextran-coated charcoal suspension or glass fiber filters.
-
Scintillation Cocktail and Scintillation Counter.
Procedure:
-
Receptor Preparation:
-
Homogenize the target tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate to obtain a supernatant containing the cytosolic receptors or a pellet for nuclear receptor extraction.
-
Determine the protein concentration of the receptor preparation.
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant amount of the receptor preparation.
-
Add a constant, saturating concentration of the radioligand to all tubes.
-
Add increasing concentrations of the unlabeled competitor (e.g., this compound) to the experimental tubes.
-
Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of the unlabeled endogenous ligand).
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add an equal volume of ice-cold dextran-coated charcoal suspension to each tube to adsorb the free radioligand.
-
Alternatively, rapidly filter the incubation mixture through glass fiber filters, which will retain the receptor-bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
If using the charcoal method, centrifuge the tubes and collect the supernatant containing the receptor-bound radioligand.
-
Transfer the supernatant or the filters to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KᏧ), where [L] is the concentration of the radioligand and KᏧ is its dissociation constant.
-
This comprehensive guide provides a detailed comparison of this compound's binding affinity to key steroid receptors, offering valuable insights for researchers and drug development professionals. The provided data and protocols serve as a foundation for further investigation into the pharmacological profile of this important aldosterone antagonist.
References
- 1. Aldosterone receptor blockers spironolactone and this compound: two multivalent drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determinants of spironolactone binding specificity in the mineralocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 4. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 5. Binding of spironolactone metabolites in vivo to renal mineralocorticoid receptors in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eshonline.org [eshonline.org]
- 7. Eplerenone: a new selective aldosterone receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the use of canrenone as a reference compound in MRA screening
For researchers, scientists, and drug development professionals, the selection of an appropriate reference compound is a critical step in establishing robust and reliable screening assays for Mineralocorticoid Receptor (MR) antagonists (MRAs). This guide provides a comprehensive comparison of canrenone (B1668266) with other commonly used MRAs, spironolactone (B1682167) and eplerenone (B1671536), supported by experimental data to validate its use as a reference compound.
This compound, an active metabolite of spironolactone, is a potent MRA itself and offers a distinct pharmacological profile.[1][2] Its suitability as a reference compound stems from its direct action on the MR, unlike its prodrug precursor, spironolactone. This guide will delve into the quantitative comparisons of these compounds, provide detailed experimental protocols for key screening assays, and visualize the underlying biological pathways and experimental workflows.
Comparative Pharmacological Data
The selection of a reference compound is heavily influenced by its potency and selectivity. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound, spironolactone, and eplerenone for the Mineralocorticoid Receptor and other key steroid receptors.
| Compound | MR Ki (nM) | Reference |
| This compound | 1.8 | [3] |
| Spironolactone | 2.32 | [4] |
| Eplerenone | 27.0 | [3] |
| Table 1: Comparative Binding Affinity (Ki) for the Mineralocorticoid Receptor (MR). Lower Ki values indicate higher binding affinity. |
| Compound | MR IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone (B1679170) Receptor (PR) IC50 (nM) | Glucocorticoid Receptor (GR) IC50 (nM) | Reference |
| This compound | 26.1 | ~2,500 - 14,000 | 300 | >10,000 | [5][6][7] |
| Spironolactone | 24.2 | 39.4 | 400 | 32.6 | [4][5] |
| Eplerenone | 990 | >10,000 | >10,000 | >10,000 | [3][5] |
| Table 2: Comparative Potency (IC50) in Functional and Binding Assays. Lower IC50 values indicate higher potency. Data is compiled from various sources and assay conditions may differ. |
Mineralocorticoid Receptor Signaling Pathway
The Mineralocorticoid Receptor is a ligand-activated transcription factor. Upon binding to its agonist, such as aldosterone (B195564), the receptor translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA, leading to the transcription of target genes. MRAs, like this compound, competitively inhibit this process.
Caption: Mineralocorticoid Receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility of screening results. Below are protocols for two key assays used in MRA screening.
Mineralocorticoid Receptor Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from the MR.
Materials:
-
Human recombinant MR-expressing cell membranes
-
[³H]-Aldosterone (Radioligand)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Test compounds (including this compound as a reference)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds and the reference compound (this compound) in the assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding) or a high concentration of unlabeled aldosterone (for non-specific binding) or the test/reference compound dilutions.
-
Add 50 µL of [³H]-Aldosterone (final concentration typically at its Kd value) to all wells.
-
Add 100 µL of the MR-containing membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 2-4 hours with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 values by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Mineralocorticoid Receptor Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to inhibit the MR-mediated transcription of a reporter gene.
Materials:
-
A mammalian cell line (e.g., HEK293, CHO) stably or transiently co-transfected with:
-
An expression vector for the human Mineralocorticoid Receptor.
-
A reporter vector containing a luciferase gene under the control of an MR-responsive promoter (e.g., MMTV).
-
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.
-
Aldosterone (agonist).
-
Test compounds (including this compound as a reference).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the transfected cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds and the reference compound (this compound) in cell culture medium.
-
Remove the growth medium from the cells and add the compound dilutions.
-
Add aldosterone to all wells (except for the vehicle control) at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate the plate at 37°C in a CO₂ incubator for 18-24 hours.
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition of the aldosterone-induced luciferase activity for each concentration of the test/reference compound.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MRA Screening Workflow
A typical workflow for screening and identifying novel MRAs involves a series of assays to determine potency, selectivity, and functional activity.
Caption: A typical workflow for the screening and identification of novel MRAs.
Conclusion
The data presented in this guide demonstrates that this compound is a potent and selective Mineralocorticoid Receptor antagonist. Its direct action on the MR, in contrast to its prodrug spironolactone, makes it a more suitable reference compound for in vitro screening assays. While spironolactone exhibits significant off-target effects on other steroid receptors, this compound shows a more favorable selectivity profile, particularly in comparison to the androgen and glucocorticoid receptors. Eplerenone, while highly selective, has a significantly lower affinity for the MR. Therefore, this compound represents a well-balanced reference compound for the validation of MRA screening assays, providing a reliable benchmark for the identification and characterization of new MRA candidates. The provided experimental protocols and workflows offer a solid foundation for researchers to establish and conduct robust MRA screening campaigns.
References
- 1. Eplerenone | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Eplerenone - Wikipedia [en.wikipedia.org]
- 4. Mineralocorticoid Receptor Antagonists Eplerenone and Spironolactone Modify Adrenal Cortex Morphology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of spironolactone - Wikipedia [en.wikipedia.org]
- 6. The interaction of this compound with oestrogen and progesterone receptors in human uterine cytosol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiandrogenic effect of spirolactones: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Side-by-Side Analysis of Canrenone and Amiloride: A Focus on Prooxidative Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the prooxidative effects of two potassium-sparing diuretics, canrenone (B1668266) and amiloride (B1667095). While both drugs are established therapeutics, their impact on cellular redox balance is complex and context-dependent. This document synthesizes available experimental data to offer a clear, objective comparison, aiding in research and development decisions.
Executive Summary
This compound, an active metabolite of spironolactone (B1682167), and amiloride, an epithelial sodium channel blocker, exhibit multifaceted effects on oxidative stress pathways. The existing literature presents a nuanced picture, with evidence supporting both prooxidative and antioxidative actions for each compound, largely dependent on the specific experimental model and cellular environment.
A key study directly comparing the two agents in the context of aldosterone-induced oxidative stress found that This compound was more effective than amiloride at counteracting the prooxidative effect of aldosterone (B195564) on the NADPH oxidase subunit p22phox.[1][2] However, other studies suggest that amiloride can, under certain conditions, be associated with the activation of NADPH oxidase and superoxide (B77818) production.[3][4] Furthermore, amiloride's inhibitory action on mitochondrial respiratory complex I presents a potential mechanism for increased reactive oxygen species (ROS) generation.[5] Conversely, both drugs have also been shown to exert protective effects against oxidative stress in various disease models.[6][7][8][9]
This guide will dissect these seemingly contradictory findings by presenting the data in a structured format, detailing the experimental conditions, and proposing potential signaling pathways to explain the observed effects.
Comparative Data on Prooxidative and Antioxidative Effects
The following tables summarize the key findings from experimental studies on the effects of this compound and amiloride on markers of oxidative stress.
Table 1: Effects of this compound on Oxidative Stress Markers
| Experimental Model | Biomarker(s) | Observed Effect | Supporting Evidence |
| Human Mononuclear Leukocytes (with Aldosterone) | p22phox protein expression | Antioxidant: Reversed aldosterone-induced increase | [1][2] |
| Patients with Metabolic Syndrome | MMP-2, MMP-9, Lp(a), MPO | Antioxidant: Significant decrease in these inflammatory and oxidative stress markers | [9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell proliferation | Neutral: No effect on proliferation | [10] |
| Bovine and Human Adrenal Cortical Mitochondria | Cytochrome P450, 11β- and 18-hydroxylation | Potential for Prooxidant effect: Inhibition of steroidogenic enzymes | [11] |
Table 2: Effects of Amiloride on Oxidative Stress Markers
| Experimental Model | Biomarker(s) | Observed Effect | Supporting Evidence |
| Thick Ascending Limb of Kidney (in response to H+ efflux) | Superoxide production (via NADPH oxidase) | Prooxidant: Associated with activation of NADPH oxidase | [3][4] |
| Bovine Heart Mitochondria | Mitochondrial Respiratory Complex I | Potential for Prooxidant effect: Inhibition of Complex I | [5] |
| Bovine Heart Mitochondria | Mitochondrial Na+/Ca2+ antiporter | Potential for Prooxidant effect: Inhibition of Na+/Ca2+ exchange | [12] |
| Female mice on a Western Diet | Aortic oxidative stress | Antioxidant: Reduced oxidative stress | [6][7] |
| Doxorubicin-treated rats | Hippocampal oxidative stress | Antioxidant: Attenuated oxidative stress | [8] |
| Human Mononuclear Leukocytes (with Aldosterone) | p22phox protein expression | Weak Antioxidant: Reduced aldosterone-induced increase, but to a lesser extent than this compound | [1][2] |
| Human Forearm Vasculature (Ischemia-Reperfusion) | Endothelial function | Neutral: Did not prevent endothelial dysfunction | [13][14] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell proliferation | Inhibitory: Inhibited proliferation | [10] |
Experimental Protocols
This section provides a summary of the methodologies used in key studies cited in this guide.
Aldosterone-Induced p22phox Expression in Human Mononuclear Leukocytes
-
Objective: To compare the effects of this compound and amiloride on aldosterone-induced prooxidative effects in human mononuclear leukocytes (MNL).
-
Cell Isolation: MNL were isolated from healthy volunteers.
-
Treatment: Cells were incubated with aldosterone (10⁻⁸ M) alone or in combination with this compound (10⁻⁶ M) or amiloride (10⁻⁶ M).
-
Biomarker Analysis: The protein expression of p22phox, a subunit of the NADPH oxidase system, was evaluated by Western blot and quantified using densitometric analysis.
-
Key Finding: Aldosterone enhanced p22phox expression, an effect that was reversed by this compound. Amiloride reduced the prooxidative effect of aldosterone to a significantly lesser extent than this compound.[1][2]
Superoxide Production in the Thick Ascending Limb
-
Objective: To investigate the role of amiloride-sensitive pathways in superoxide production in the medullary thick ascending limb (mTAL) of Dahl salt-sensitive rats.
-
Tissue Preparation: mTAL tubules were isolated from the kidneys of the rats.
-
Measurement of Superoxide: Dihydroethidium (DHE) fluorescence was used to measure superoxide levels.
-
Experimental Conditions: Superoxide production was stimulated by an NH₄Cl prepulse in Na⁺-free media, and the effect of N-methyl-amiloride was assessed.
-
Key Finding: Amiloride-sensitive H⁺ efflux was associated with NADPH oxidase-dependent superoxide production, suggesting a potential prooxidative mechanism for amiloride under these specific conditions.[3][4]
Mitochondrial Respiratory Complex I Inhibition
-
Objective: To characterize the inhibitory effects of amiloride analogues on mitochondrial NADH-quinone oxidoreductase (complex I).
-
Mitochondrial Preparation: Mitochondria were isolated from bovine heart.
-
Enzyme Activity Assay: The activity of complex I was measured spectrophotometrically by following the oxidation of NADH.
-
Inhibitor Studies: The inhibitory potency of various amiloride analogues was determined.
-
Key Finding: Amiloride and its analogues were shown to be inhibitors of mitochondrial respiratory complex I, which can lead to electron leakage and ROS production.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for the prooxidative effects of amiloride and the experimental workflow for a key comparative study.
Caption: Proposed prooxidative signaling pathways for amiloride.
Caption: Workflow for comparing this compound and amiloride.
Conclusion
The prooxidative potential of this compound and amiloride is not a straightforward characteristic but rather a conditional one. For amiloride , evidence points towards a potential to induce oxidative stress through the activation of NADPH oxidase in specific tissues and by inhibiting mitochondrial complex I. These findings are critical for understanding potential off-target effects and for guiding the development of new analogues with improved safety profiles.
This compound , in the limited direct comparative data available, appears to have a more favorable profile in terms of counteracting aldosterone-induced oxidative stress. However, its inhibitory effects on steroidogenic enzymes could theoretically disrupt redox balance in steroid-producing tissues.
For researchers and drug development professionals, this analysis underscores the importance of:
-
Context-specific evaluation: The prooxidative or antioxidative effects of these drugs are highly dependent on the cellular and physiological context.
-
Comprehensive biomarker analysis: A broad panel of oxidative stress markers should be employed to fully characterize the redox effects of these compounds.
-
Further investigation: More direct, side-by-side comparative studies are needed to fully elucidate the prooxidative potential of this compound and amiloride across a range of biological systems.
This guide provides a foundational understanding of the current state of knowledge, highlighting both the established data and the existing gaps in research. This information is intended to support informed decision-making in the ongoing development and application of these and related therapeutic agents.
References
- 1. Effect of this compound and amiloride on the prooxidative effect induced by aldosterone in human mononuclear leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. A NOVEL AMILORIDE SENSITIVE H+ TRANSPORT PATHWAY MEDIATES ENHANCED SUPEROXIDE PRODUCTION IN THICK ASCENDING LIMB OF SALT-SENSITIVE RATS, NOT Na+/H+ EXCHANGE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production of new amilorides as potent inhibitors of mitochondrial respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amiloride Improves Endothelial Function and Reduces Vascular Stiffness in Female Mice Fed a Western Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The diuretic amiloride attenuates doxorubicin-induced chemobrain in rats: Behavioral and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of this compound on inflammatory markers in patients with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiangiogenic effects of spironolactone and other potassium-sparing diuretics in human umbilical vein endothelial cells and in fibrin gel chambers implanted in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of spironolactone, this compound and canrenoate-K on cytochrome P450, and 11beta- and 18-hydroxylation in bovine and human adrenal cortical mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Na+-dependent Ca2+ efflux from heart mitochondria by amiloride analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The acute administration of either amiloride or captopril does not prevent endothelial dysfunction induced by ischemia and reperfusion in the human forearm vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Proper Disposal of Canrenone: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of canrenone (B1668266) in a laboratory setting. The procedures outlined below are designed to ensure the safety of all personnel and compliance with hazardous waste regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks and environmental impact. This compound is suspected of causing cancer, is suspected of damaging fertility or the unborn child, and is toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, proper handling and disposal are critical.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[4]
Required PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[4]
-
Lab Coat: Fire/flame resistant and impervious clothing.[4]
-
Respiratory Protection: If there is a risk of dust formation, wear a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]
In case of accidental exposure, follow these first aid measures:
-
Skin Contact: Immediately take off contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]
Step-by-Step Disposal Protocol for this compound Waste
All waste must be handled in accordance with local, state, and federal regulations.[5] Do not discharge this compound or its containers to sewer systems or drains. [4][6]
-
Segregation and Collection:
-
Collect this compound waste, including contaminated labware (e.g., pipettes, flasks), PPE, and spill cleanup materials, in a dedicated, suitable, and closed container.[4]
-
The container must be clearly labeled as hazardous waste, indicating the contents ("this compound Waste").
-
-
Spill Management:
-
Minor Spills (Dry):
-
Alert personnel in the immediate area.[5]
-
Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[5] You can dampen the material with water to prevent dusting before sweeping.[5]
-
Use non-sparking tools to collect the material.[4]
-
Place the collected residue into a sealed, labeled hazardous waste container.[4][5]
-
-
Major Spills:
-
-
Final Disposal Method:
-
The primary recommended disposal method is through a licensed chemical destruction plant or a licensed disposal company.[4][6]
-
Controlled incineration with flue gas scrubbing is an appropriate disposal method.[4]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
-
Empty Container Disposal:
-
Triple Rinsing: Containers can be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous this compound waste.[4][7] After proper rinsing, the "empty" container can be offered for recycling or reconditioning.[4]
-
Puncturing: Alternatively, puncture the container to make it unusable for other purposes and dispose of it in a sanitary landfill, in accordance with local regulations.[4][5]
-
Data Summary: this compound Hazard and Disposal Information
The following table summarizes key quantitative and classification data for this compound relevant to its safe handling and disposal.
| Parameter | Value / Classification | Source |
| UN Number | 3077 | [1][2] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (this compound) | [1][2] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [1][2] |
| Packing Group | III | [1][2] |
| GHS Hazard Statements | H351: Suspected of causing cancerH361: Suspected of damaging fertility or the unborn childH373: May cause damage to organs through prolonged or repeated exposureH411: Toxic to aquatic life with long lasting effects | [1][3] |
| GHS Precautionary Statements (Disposal Related) | P273: Avoid release to the environmentP391: Collect spillageP501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations | [4] |
Visual Guide: this compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. biosynth.com [biosynth.com]
- 2. esschemco.com [esschemco.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling CANRENONE
Essential Safety and Handling Guide for Canrenone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), step-by-step operational protocols, and proper disposal procedures to ensure a safe laboratory environment. This compound is suspected of causing cancer, damaging fertility or the unborn child, and may cause organ damage through prolonged or repeated exposure.[1][2][3] Therefore, strict adherence to these guidelines is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure risk. This includes protection for the eyes, hands, body, and respiratory system.
| Protection Type | Recommended Equipment | Specification & Best Practices |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Must conform to EN 166 (EU) or NIOSH (US) standards.[4] |
| Hand Protection | Chemical-resistant, impervious gloves. | Nitrile or low-protein, powder-free latex gloves are recommended. Consider double gloving. PVC gloves are also an option.[5] Gloves must be inspected for degradation before use and removed carefully to avoid skin contact.[4][5] |
| Body Protection | Laboratory coat or disposable coveralls. | For quantities up to 500 grams, a lab coat may be suitable.[5] For larger quantities, a disposable coverall of low permeability is recommended.[5] Fire/flame resistant and impervious clothing should be worn.[4] |
| Respiratory Protection | Use in a well-ventilated area. Respirator as needed. | A full-face respirator should be used if exposure limits are exceeded or symptoms like irritation occur.[4] For cleaning up spills or where dust may be generated, a dust respirator is necessary.[5] |
Operational and Disposal Plans
Safe handling and disposal are critical for minimizing health risks and environmental impact.
Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Before handling, obtain, read, and follow all safety instructions.[4]
-
Work in a well-ventilated area.[4][5][6] Enclosed local exhaust ventilation (e.g., a fume hood with a face velocity of at least 1 m/s) or a laminar flow cabinet should be used, especially at points of dust generation.[5]
-
Ensure emergency exits are clearly accessible.[4]
-
Keep away from incompatible materials like oxidizing agents (nitrates, chlorine bleaches) as ignition may result.[5]
-
-
Safe Handling Practices :
-
Post-Handling and Hygiene :
Emergency and Spill Procedures
-
Minor Spills :
-
Clean up spills immediately, avoiding dust generation.[5]
-
Wear full PPE, including a dust respirator.[5]
-
Use dry cleanup procedures. You can dampen the material with water to prevent dusting before sweeping.[5]
-
Vacuuming with a HEPA-filtered, explosion-proof vacuum is recommended.[5]
-
Collect residue and place it in suitable, sealed, and labeled containers for disposal.[4][5]
-
-
Major Spills :
Disposal Plan
-
Waste this compound :
-
Contaminated Containers :
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
